5-(Chlorosulfonyl)furan-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-chlorosulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFYXOXRJDCQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512085 | |
| Record name | 5-(Chlorosulfonyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80466-76-8 | |
| Record name | 5-(Chlorosulfonyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic Acid: A Core Intermediate for Drug Discovery
An In-depth Technical Guide:
This guide provides a detailed exploration of the synthesis of 5-(chlorosulfonyl)furan-2-carboxylic acid from furoic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple protocol to offer a comprehensive understanding of the reaction's mechanistic underpinnings, safety imperatives, and practical execution. Our focus is on empowering scientists to not only replicate this synthesis but to strategically troubleshoot and adapt it.
The target molecule, this compound, is a bifunctional synthetic building block of significant value. Its furan scaffold is a common motif in pharmaceuticals, while the carboxylic acid and the highly reactive sulfonyl chloride groups offer orthogonal handles for diverse chemical transformations, such as amide and sulfonamide bond formation. This makes it a crucial intermediate for constructing complex molecular architectures in the pursuit of novel therapeutic agents.
Part 1: The Chemistry of Furan Chlorosulfonation
The conversion of furoic acid to this compound is achieved through electrophilic aromatic substitution (EAS). The furan ring, an electron-rich heterocycle, is readily attacked by a potent electrophile generated from chlorosulfonic acid.
Mechanism of Action: Generating the Electrophile
Chlorosulfonic acid (ClSO₃H) is a powerful reagent that serves as both the solvent and the source of the electrophile.[1] The reaction does not proceed via a simple protonated chlorosulfonic acid. Instead, an equilibrium between several molecules of the acid generates the highly electrophilic chlorosulfonium cation, SO₂Cl⁺.[2][3]
3 ClSO₂(OH) ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺
This electrophile is then attacked by the electron-rich furan ring.
Regioselectivity: The Directing Effects on the Furan Ring
In electrophilic aromatic substitution, the furan ring exhibits a strong preference for substitution at the C5 position (alpha to the oxygen), which is the most nucleophilic site. The carboxylic acid group at the C2 position is an electron-withdrawing and deactivating group. However, the activating effect of the furan ring's oxygen atom dominates, directing the incoming electrophile almost exclusively to the vacant C5 position.
Overall Reaction Scheme
The reaction can be summarized as the direct chlorosulfonation of the C5 position of furoic acid.
Caption: Overall reaction for the synthesis of this compound.
Part 2: Experimental Protocol and Safety Mandates
The execution of this synthesis requires meticulous attention to safety and procedural detail. Chlorosulfonic acid is an extremely hazardous substance that reacts violently with water and is severely corrosive.[4][5]
Critical Safety Precautions
-
Work Environment: All operations MUST be conducted in a certified, high-performance chemical fume hood.[5]
-
Personal Protective Equipment (PPE): A full suite of acid-resistant PPE is mandatory. This includes:
-
Reagent Handling: Chlorosulfonic acid reacts explosively with water, releasing large quantities of toxic hydrogen chloride (HCl) gas.[4] Ensure all glassware is scrupulously dry. Never add water to the acid.[8]
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[4][7] Have an appropriate spill kit (e.g., vermiculite or dry sand, NOT combustible materials) and a neutralizing agent (e.g., sodium bicarbonate) ready.[6][7]
Reagents and Equipment
| Reagent | Molar Mass ( g/mol ) | Typical Quantity | Moles (mol) | Equivalents |
| 2-Furoic Acid | 112.08 | 5.00 g | 0.0446 | 1.0 |
| Chlorosulfonic Acid | 116.52 | 20 mL (~35 g) | 0.300 | ~6.7 |
Equipment:
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (or powder funnel)
-
Thermometer
-
Ice-water bath
-
500 mL beaker for quenching
-
Büchner funnel and filter flask
-
Vacuum pump or aspirator
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis and isolation of the target compound.
-
Setup: In a fume hood, equip a 100 mL three-neck flask with a magnetic stir bar and a thermometer. Charge the flask with chlorosulfonic acid (20 mL).
-
Cooling: Immerse the flask in an ice-water bath and begin stirring. Allow the acid to cool to between 0 and 5 °C.
-
Addition of Furoic Acid: This is a highly exothermic step. Add the 2-furoic acid (5.00 g) in very small portions over 30-45 minutes. The key is to maintain the internal temperature of the reaction mixture below 10 °C. Causality Insight: Rapid addition will cause a temperature spike, leading to the decomposition of the furan ring and significantly reduced yields.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. The solution will typically darken.
-
Quenching (Critical Step): Prepare a 500 mL beaker containing approximately 150 g of crushed ice. In the fume hood, very slowly and carefully pour the reaction mixture onto the crushed ice with gentle stirring. This will generate a large volume of HCl gas. Trustworthiness: The slow addition to a large volume of ice is a self-validating control measure to manage the violent and exothermic reaction with water.
-
Precipitation: As the ice melts and the mixture is stirred, a solid precipitate of this compound will form. Continue stirring the cold slurry for 15-20 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual sulfuric and hydrochloric acids.
-
Drying: Dry the product under vacuum to a constant weight. The resulting compound should be a white to off-white solid.
Part 3: Characterization and Data
The identity and purity of the synthesized this compound must be confirmed through analytical methods.
Expected Outcome
-
Appearance: White to light-yellow crystalline solid.
-
Yield: Typically in the range of 70-85%.
-
Stability: The sulfonyl chloride moiety is susceptible to hydrolysis. The product should be stored in a desiccator under an inert atmosphere.
Analytical Confirmation
-
¹H NMR Spectroscopy: The proton NMR spectrum should show two doublets in the aromatic region, corresponding to the two protons on the furan ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the furan ring carbons, the carboxyl carbon, and the carbon bearing the sulfonyl chloride group.
-
Infrared (IR) Spectroscopy: Key vibrational stretches to identify are:
-
~1700 cm⁻¹ (C=O stretch of the carboxylic acid)
-
~2500-3300 cm⁻¹ (broad O-H stretch of the carboxylic acid)
-
~1380 cm⁻¹ and ~1180 cm⁻¹ (asymmetric and symmetric S=O stretches of the sulfonyl chloride)
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful addition of the -SO₂Cl group.
This comprehensive guide provides the necessary framework for the successful and safe synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the safety protocols, researchers can confidently produce this valuable intermediate for applications in drug discovery and beyond.
References
- DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling.
- ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.
- Atul Ltd. (n.d.). Chlorosulfonic acid.
- Sigma-Aldrich. (2024). Safety Data Sheet: Chlorosulfonic acid.
- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- Reddit user discussion on r/OrganicChemistry. (2020). Chlorosulfonation Mechanism.
- Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-(Chlorosulfonyl)furan-2-carboxylic acid
Introduction: A Bifunctional Reagent of Strategic Importance in Medicinal Chemistry
5-(Chlorosulfonyl)furan-2-carboxylic acid stands as a notable heterocyclic compound, distinguished by its bifunctional nature that imparts significant versatility in synthetic organic chemistry, particularly within the realm of drug discovery and development. The molecule incorporates a furan scaffold, a privileged structure in many biologically active compounds, functionalized with both a carboxylic acid and a highly reactive chlorosulfonyl group. This unique combination allows for orthogonal chemical modifications, positioning it as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The carboxylic acid moiety offers a handle for esterification and amidation, while the chlorosulfonyl group serves as a potent electrophile for the introduction of sulfonamide and sulfonate ester functionalities.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its synthesis, reactivity, and analytical characterization to support its application in research and development.
Molecular Structure and Core Physicochemical Properties
The structural framework of this compound is foundational to its chemical behavior. The electron-withdrawing nature of both the carboxylic acid and the chlorosulfonyl group significantly influences the electron density distribution within the furan ring, impacting its reactivity and spectroscopic properties.
A summary of its core physicochemical properties is presented in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models and data from analogous compounds due to the limited availability of published experimental results for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClO₅S | ChemScene |
| Molecular Weight | 210.59 g/mol | ChemScene |
| CAS Number | 80466-76-8 | Benchchem, ChemScene |
| Melting Point | 128-132 °C | Benchchem |
| Boiling Point | Not experimentally determined. Predicted to be high with decomposition. | N/A |
| Solubility | Expected to react with protic solvents like water and alcohols. Likely soluble in aprotic organic solvents. | Benchchem |
| LogP (predicted) | 0.9053 | ChemScene |
| Topological Polar Surface Area (TPSA) | 84.58 Ų | ChemScene |
Synthesis and Reactivity: A Dual-Handle Intermediate
The synthesis of this compound is anticipated to proceed via the direct chlorosulfonation of furan-2-carboxylic acid. This electrophilic aromatic substitution reaction typically employs an excess of chlorosulfonic acid or a mixture of chlorosulfonic acid and thionyl chloride to introduce the -SO₂Cl group onto the furan ring. The 5-position is the most likely site of substitution due to the directing effects of the carboxylic acid group and the inherent reactivity of the furan ring.
The true synthetic value of this compound lies in its dual reactivity. The carboxylic acid and chlorosulfonyl groups can be selectively targeted by choosing appropriate reaction conditions and reagents, enabling a stepwise elaboration of the molecule.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding esters. This is a classic Fischer esterification, which is an equilibrium process.[2][3]
-
Amidation: Formation of amides can be achieved by reacting the carboxylic acid with amines. This typically requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and facilitate the reaction, as the direct reaction is often inefficient due to salt formation.[4][5]
Reactions of the Chlorosulfonyl Group
The chlorosulfonyl group is a highly potent electrophile and readily reacts with a variety of nucleophiles:
-
Sulfonamide Formation: Reaction with primary or secondary amines provides a straightforward route to a diverse range of sulfonamides. These reactions are typically rapid and can be carried out under mild conditions.
-
Sulfonate Ester Formation: Reaction with alcohols or phenols leads to the formation of sulfonate esters.
This differential reactivity allows for a strategic approach to synthesis, where one functional group can be modified while the other remains intact for subsequent transformations.
Spectroscopic and Analytical Characterization
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the strong absorptions of the carboxylic acid and sulfonyl chloride groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[6][7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1760-1690 cm⁻¹.[6]
-
S=O Asymmetric and Symmetric Stretches (Sulfonyl Chloride): Two strong absorption bands are characteristic of the sulfonyl chloride group, appearing around 1375-1410 cm⁻¹ (asymmetric) and 1185-1204 cm⁻¹ (symmetric).[8][9]
-
C-O Stretch (Carboxylic Acid): A moderate to strong absorption is expected in the 1320-1210 cm⁻¹ region.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two furan protons and the acidic proton of the carboxylic acid.
-
Furan Protons: Two doublets are expected for the protons on the furan ring. The electron-withdrawing effects of the substituents will shift these signals downfield compared to unsubstituted furan. The coupling constant between these two protons will be characteristic of a 3,4-disubstituted furan.
-
Carboxylic Acid Proton: A broad singlet is anticipated at a significantly downfield chemical shift, typically in the range of 10-13 ppm, which is characteristic of a carboxylic acid proton.[10] This signal would disappear upon the addition of D₂O.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically between 160-185 ppm.[10]
-
Furan Carbons: The chemical shifts of the four furan carbons will be influenced by the attached functional groups. The carbon bearing the carboxylic acid and the carbon bearing the chlorosulfonyl group are expected to be the most downfield of the ring carbons.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely lead to significant fragmentation.
-
Molecular Ion Peak (M⁺): The molecular ion peak should be observable, and its isotopic pattern will be characteristic of a molecule containing one chlorine and one sulfur atom. Specifically, the M+2 peak will be more intense than in a molecule containing only chlorine due to the contribution of the ³⁴S isotope.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of Cl, SO₂, COOH, and the entire chlorosulfonyl group. The fragmentation of the furan ring is also possible.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, information from related compounds suggests that it should be handled with care. It is likely to be a corrosive substance that can cause severe skin burns and eye damage. Inhalation of dust or vapors may cause respiratory irritation. Due to the reactivity of the chlorosulfonyl group with water, it is also expected to be moisture-sensitive. Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound is a highly versatile bifunctional building block with significant potential in medicinal chemistry and organic synthesis. Its unique combination of a carboxylic acid and a reactive chlorosulfonyl group on a furan scaffold allows for a wide range of chemical transformations. While a comprehensive experimental dataset of its physicochemical properties is not yet fully available in the public domain, this guide provides a solid foundation based on known data and well-established chemical principles. Further research to fully characterize this compound and explore its synthetic applications is warranted and will undoubtedly contribute to the development of novel and complex molecules with potential therapeutic value.
References
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IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. (2008-07-30). [Link]
-
Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. PubMed. [Link]
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Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKAT USA. [Link]
-
separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. Organic Syntheses Procedure. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
Synthesis and Characterization of Furanic Compounds. DTIC. [Link]
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2-Furancarboxylic acid | C5H4O3 | CID 6919. PubChem. [Link]
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5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]
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A convenient synthesis of 5-fluorofuran-2-carboxylic acid. ResearchGate. [Link]
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Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. [Link]
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Synonyms of Furan-2-carboxylic acid. Golm Metabolome Database (GMD). [Link]
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Carboxylic acid react with amine? Condition?? ResearchGate. [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines | Request PDF. ResearchGate. [Link]
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21.8: Condensation of Acids with Amines. Chemistry LibreTexts. [Link]
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New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. ResearchGate. [Link]
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(PDF) Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. [Link]
-
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. [Link]
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21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Semantic Scholar. [Link]
-
Furan-2-carboxylic acid (1TMS). Golm Metabolome Database (GMD). [Link]
-
Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes | Journal of the American Chemical Society. [Link]
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An In-depth Technical Guide to 5-(Chlorosulfonyl)furan-2-carboxylic acid: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chlorosulfonyl)furan-2-carboxylic acid, bearing the CAS number 54332-63-3, is a bifunctional heterocyclic compound with significant potential in synthetic chemistry. Its unique structure, incorporating both a reactive sulfonyl chloride and a versatile carboxylic acid on a furan scaffold, positions it as a valuable intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic properties, key chemical transformations, and potential applications, particularly in the realm of medicinal chemistry and materials science. Safety and handling protocols are also addressed, providing a complete resource for researchers working with this reactive building block.
Introduction
The furan ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with diverse biological activities and material properties.[1] Functionalization of the furan nucleus allows for the fine-tuning of these properties. This compound is a prime example of a highly functionalized furan derivative, offering two distinct reactive sites for orthogonal chemical modifications. The chlorosulfonyl group is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Concurrently, the carboxylic acid moiety can undergo a wide array of transformations, including esterification, amidation, and conversion to other functional groups. This dual reactivity makes it a powerful tool for the construction of novel molecular architectures.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C₅H₃ClO₅S |
| Molecular Weight | 210.59 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Melting Point | Expected to be relatively high due to polarity and potential for hydrogen bonding |
| Boiling Point | Likely to decompose upon heating at atmospheric pressure |
| Solubility | Expected to be soluble in polar organic solvents and reactive with protic solvents like water and alcohols. |
Predicted Spectroscopic Data
The spectroscopic signature of this compound can be anticipated by considering the characteristic signals of its functional groups.
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring. The chemical shifts will be influenced by the electron-withdrawing nature of both the chlorosulfonyl and carboxylic acid groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[2]
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the furan ring and the carboxylic acid carbon. The carbons attached to the electron-withdrawing groups (C2 and C5) will be shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, as well as a strong, broad O-H stretching band for the carboxylic acid dimer from 2500 to 3300 cm⁻¹ and a C=O stretching band around 1710 cm⁻¹.[2][3]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak, along with characteristic isotopic peaks for chlorine and sulfur. Fragmentation patterns would likely involve the loss of SO₂Cl, COOH, and other small molecules.[4]
Synthesis and Reaction Mechanisms
A plausible and efficient synthesis of this compound involves the direct chlorosulfonylation of 2-furoic acid. This approach is analogous to the preparation of other sulfonyl chlorides from aromatic precursors.
Proposed Synthesis of this compound
A likely synthetic route involves the reaction of 2-furoic acid with an excess of chlorosulfonic acid.[5]
Experimental Protocol:
-
In a flask equipped with a stirrer and under an inert atmosphere, cool chlorosulfonic acid (e.g., 3-5 equivalents) to 0°C.
-
Slowly add 2-furoic acid (1 equivalent) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or NMR of a quenched aliquot).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.
Causality of Experimental Choices:
-
Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.
-
Low-Temperature Addition: The initial cooling and slow addition are crucial to control the highly exothermic reaction between the carboxylic acid and chlorosulfonic acid, preventing degradation of the starting material and product.
-
Inert Atmosphere: An inert atmosphere is recommended to prevent the reaction of the highly reactive chlorosulfonic acid and the product with atmospheric moisture.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which is expected to be a solid that is sparingly soluble in the acidic aqueous medium.
Caption: Proposed synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile building block for a variety of chemical transformations.
Reactions of the Chlorosulfonyl Group
The highly electrophilic sulfonyl chloride group is the primary site for nucleophilic attack.
Reaction with primary or secondary amines readily yields the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of compounds with a wide range of biological activities.[6]
General Experimental Protocol for Sulfonamide Synthesis:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Add the desired amine (1.1-2.0 equivalents) and a base (e.g., triethylamine or pyridine, 1.1-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, the reaction mixture can be worked up by washing with dilute acid and brine, followed by drying and purification (e.g., chromatography or recrystallization).
Caption: General scheme for the synthesis of sulfonamides.
Reaction with alcohols in the presence of a base yields sulfonate esters.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety offers a second handle for further molecular elaboration.
Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst, can be employed to form the corresponding esters.
The carboxylic acid can be activated (e.g., by conversion to an acid chloride or using coupling reagents) and reacted with amines to form amides.
Diels-Alder Reactions
Furan derivatives can act as dienes in Diels-Alder reactions. While the electron-withdrawing nature of the substituents on this compound might reduce its reactivity as a diene, reactions with highly reactive dienophiles under forcing conditions could be possible.[7]
Potential Applications
The unique structural features of this compound suggest its utility in several areas of research and development.
-
Medicinal Chemistry: As a scaffold for the synthesis of novel sulfonamides and other derivatives with potential biological activities, such as antibacterial, antiviral, or anticancer properties.
-
Materials Science: As a monomer or cross-linking agent for the development of novel polymers with tailored properties. The furan ring can impart rigidity and thermal stability, while the sulfonyl and carboxyl groups can be used for further functionalization.[8]
-
Agrochemicals: As an intermediate in the synthesis of new pesticides and herbicides.
Safety and Handling
As a sulfonyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is strongly recommended to consult the Safety Data Sheet (SDS) for benzenesulfonyl chloride as a proxy for understanding the potential hazards.[9]
Conclusion
This compound is a promising, albeit under-documented, bifunctional building block with considerable potential for the synthesis of a wide array of novel compounds. Its dual reactivity allows for sequential or orthogonal functionalization, providing access to complex molecular architectures that would be challenging to prepare by other means. This technical guide, by consolidating predicted properties, proposing a viable synthetic route, and outlining its reactivity and potential applications, aims to serve as a valuable resource for researchers seeking to exploit the synthetic utility of this versatile furan derivative. As with any reactive chemical, adherence to strict safety protocols is paramount.
References
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2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. [(2-Furoic acid) (Furfuryl alcohol)]. Organic Syntheses Procedure. (URL: [Link])
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Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - European Patent Office - EP 0583960 A2. (URL: [Link])
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. (URL: [Link])
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One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkat USA. (URL: [Link])
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A Technical Guide to the Spectroscopic Characterization of 5-(Chlorosulfonyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 5-(Chlorosulfonyl)furan-2-carboxylic acid. As a highly reactive molecule containing a sulfonyl chloride and a carboxylic acid moiety on a furan scaffold, understanding its structural confirmation through spectroscopic techniques is paramount for its application in medicinal chemistry and materials science. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles of spectroscopy and data from analogous structures.
Molecular Profile and Significance
This compound (CAS No. 80466-76-8) is a bifunctional organic compound with the molecular formula C₅H₃ClO₅S and a molecular weight of 210.59 g/mol [1]. Its structure, featuring both a reactive sulfonyl chloride and a carboxylic acid, makes it a valuable intermediate for the synthesis of a diverse range of derivatives, including sulfonamides and esters, with potential applications in drug discovery and as specialized monomers. The correct interpretation of its spectroscopic data is the first critical step in any synthetic or analytical workflow involving this compound.
Key Molecular Information:
| Property | Value |
| CAS Number | 80466-76-8[1] |
| Molecular Formula | C₅H₃ClO₅S[1] |
| Molecular Weight | 210.59[1] |
| Synonyms | 5-(Chlorosulfonyl)-2-furoic acid[1] |
| SMILES | C1=C(C(=O)O)OC(=C1)S(=O)(=O)Cl[1] |
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of the furan ring protons and carbons.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring. The significant downfield shift is anticipated due to the strong electron-withdrawing effects of both the carboxylic acid and the chlorosulfonyl groups.
Table of Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.5 | Singlet (broad) | - | 1H | -COOH |
| ~7.6 | Doublet | ~3.5 | 1H | H-3 or H-4 |
| ~7.4 | Doublet | ~3.5 | 1H | H-3 or H-4 |
Rationale for Predictions:
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm in DMSO-d₆, due to hydrogen bonding with the solvent.
-
Furan Protons: The furan ring protons at positions 3 and 4 will appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the opposing electronic effects of the electron-withdrawing carboxylic acid and chlorosulfonyl groups. Data from similar substituted furan-2-carboxylic acids show protons in the 7-8 ppm range[2]. The specific positions of the doublets for H-3 and H-4 would require experimental confirmation or advanced computational prediction.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbonyl carbon and the carbons directly attached to the electron-withdrawing groups will be significantly deshielded.
Table of Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | C=O |
| ~155 | C-5 |
| ~146 | C-2 |
| ~120 | C-3 or C-4 |
| ~112 | C-3 or C-4 |
Rationale for Predictions:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at a downfield position, typically around 159 ppm[2].
-
Furan Carbons: The furan carbons will be influenced by the substituents. C-2 and C-5, being directly attached to the electron-withdrawing groups, will be the most downfield. The chemical shifts are estimated based on data for similar furan derivatives[2]. The precise assignment of C-3 and C-4 would require 2D NMR experiments.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is outlined below.
Caption: Workflow for NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents and to observe the acidic proton.
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the DMSO-d₆ sample.
-
Set the temperature to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a spectral width of at least 16 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of at least 200 ppm.
-
A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the key functional groups present in a molecule. For this compound, the characteristic vibrations of the carboxylic acid and sulfonyl chloride groups will be prominent.
Table of Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer)[3][4] |
| 1760-1690 | Strong | C=O stretch (carboxylic acid)[3][4] |
| 1380-1350 & 1190-1160 | Strong | Asymmetric and Symmetric S=O stretch (sulfonyl chloride) |
| 1320-1210 | Medium | C-O stretch (carboxylic acid)[3] |
| 950-910 | Medium, Broad | O-H bend (out-of-plane)[3] |
Rationale for Predictions:
-
Carboxylic Acid Group: The O-H stretch of a carboxylic acid typically appears as a very broad band from 3300-2500 cm⁻¹ due to hydrogen bonding[3][4]. The C=O stretch will be a strong, sharp peak in the 1760-1690 cm⁻¹ region. The C-O stretch and O-H bend will also be present in their characteristic regions[3].
-
Sulfonyl Chloride Group: Sulfonyl chlorides exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically in the ranges of 1380-1350 cm⁻¹ and 1190-1160 cm⁻¹, respectively.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for ATR-FTIR data acquisition.
Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Background Scan: With the ATR crystal clean, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum by subtracting the background and performing a baseline correction. Identify and label the significant absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can further confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 210/212 | Molecular ion peak ([M]⁺) with isotopic pattern for one chlorine atom. |
| 175 | Loss of Cl ([M-Cl]⁺) |
| 111 | Furan-2-carboxylic acid fragment |
| 99 | Acylium ion from cleavage of the C-S bond |
Rationale for Predictions:
-
Molecular Ion: The molecular ion peak is expected at m/z 210, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z 212 with approximately one-third the intensity of the M peak will be observed, which is characteristic of a single chlorine atom.
-
Fragmentation: In the mass spectra of acyl chlorides, the molecular ion peak is often weak or absent[5]. A common fragmentation pathway is the loss of the halogen atom. For sulfonyl chlorides, cleavage of the S-Cl bond is also a likely fragmentation. Another probable fragmentation is the cleavage of the C-S bond, leading to an acylium ion.
Experimental Protocol for MS Data Acquisition
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electrophilic substitution reactions on furan-2-carboxylic acid
An In-depth Technical Guide to the Electrophilic Substitution Reactions on Furan-2-Carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the principles, mechanisms, and practical methodologies governing (2-furoic acid). Tailored for researchers, medicinal chemists, and process development scientists, this document synthesizes core mechanistic understanding with field-proven insights to navigate the unique reactivity of this important heterocyclic building block.
Introduction: The Unique Electronic Landscape of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid is a readily available organic compound, often derived from biomass, making it a valuable starting material in sustainable chemistry.[1][2] Its structure, featuring a π-electron rich furan ring appended with a strongly electron-withdrawing carboxylic acid group, presents a fascinating case study in aromatic reactivity.
The furan ring itself is a five-membered heterocycle with six π-electrons, making it significantly more electron-rich and thus more reactive towards electrophiles than benzene.[3] This heightened reactivity is akin to that of an activated benzene derivative, such as anisole. However, the presence of the carboxylic acid group at the C2 position fundamentally alters this reactivity profile. The -COOH group exerts a strong deactivating effect on the ring through both its negative inductive (-I) and resonance (-M) effects, reducing the overall nucleophilicity and making electrophilic substitution more challenging than on unsubstituted furan.[4]
The Core Principle: Regioselectivity and Mechanistic Rationale
The central question in the electrophilic substitution of furan-2-carboxylic acid is that of regioselectivity. While the carboxylic acid group is deactivating, substitution is not only possible but also highly regioselective. The incoming electrophile is overwhelmingly directed to the C5 position.
This preference is dictated by the relative stability of the cationic intermediate (sigma complex or arenium ion) formed upon electrophilic attack at the possible positions (C3, C4, and C5).
-
Attack at C5: This is the most favored pathway. The resulting sigma complex is stabilized by three principal resonance structures. Crucially, the positive charge is delocalized across the C3-C4 double bond and onto the ring oxygen without being placed on the carbon atom (C2) that bears the electron-withdrawing carboxyl group.
-
Attack at C4: Attack at this position results in a less stable intermediate. The positive charge is placed on the adjacent C3 and C5 carbons, but delocalization is less effective compared to C5 attack.
-
Attack at C3: This pathway is the least favored. The resulting sigma complex has a particularly unstable resonance contributor where the positive charge is located on the C2 carbon, directly adjacent to the powerfully electron-withdrawing -COOH group. This juxtaposition of positive charge and an electron-deficient center is highly energetically unfavorable.
The diagram below illustrates the resonance structures for attack at each position, visually confirming the superior stability of the intermediate formed via C5 attack.
Caption: Sigma complex stability determines C5 substitution preference.
Key Electrophilic Substitution Reactions and Protocols
The deactivation of the ring necessitates careful selection of reaction conditions, often requiring milder reagents than those used for unsubstituted furan to prevent polymerization or other side reactions.[5][6]
Nitration
Direct nitration with mixed acid (HNO₃/H₂SO₄) is too harsh and leads to decomposition.[6][7] The preferred method utilizes acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, at low temperatures.
Protocol: Synthesis of 5-Nitro-furan-2-carboxylic acid [4]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, cool acetic anhydride (5 eq.) to -10 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
Add fuming nitric acid (1.1 eq.) dropwise with vigorous stirring, ensuring the internal temperature is maintained below 0 °C.
-
Stir the resulting acetyl nitrate solution for 15 minutes at -10 °C.
-
Reaction: In a separate flask, dissolve furan-2-carboxylic acid (1 eq.) in acetic anhydride and cool the solution to -10 °C.
-
Add the pre-formed acetyl nitrate solution dropwise to the furan-2-carboxylic acid solution, maintaining the temperature at -10 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture carefully onto crushed ice.
-
The solid product precipitates. Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to yield 5-nitro-furan-2-carboxylic acid.
A critical consideration in the nitration of some furan derivatives is the potential for decarboxy-nitration, where the carboxylic acid group is displaced by the nitro group, although substitution at C5 is the primary pathway for the parent acid.
Halogenation
Direct halogenation with Br₂ or Cl₂ can be aggressive, leading to polyhalogenation and decomposition.[5] Milder conditions are necessary to achieve mono-substitution at the C5 position.
Protocol: Synthesis of 5-Bromo-furan-2-carboxylic acid [5]
-
Setup: In a flask protected from light, dissolve furan-2-carboxylic acid (1 eq.) in a suitable solvent such as dioxane or dimethylformamide (DMF).
-
Reaction: Cool the solution to a low temperature (e.g., -5 °C to 0 °C).
-
Add a solution of bromine (1 eq.) in the same solvent dropwise with stirring.
-
Monitoring and Work-up: Allow the reaction to proceed at low temperature until TLC indicates consumption of the starting material.
-
Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume excess bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Sulfonation
Fuming sulfuric acid causes ring degradation. The use of a less aggressive sulfonating agent, such as a complex of sulfur trioxide with pyridine or dioxane, is essential.[8][9]
Protocol: Synthesis of 5-Sulfo-furan-2-carboxylic acid [8][10]
-
Setup: Prepare the sulfur trioxide-pyridine complex by carefully adding SO₃ to pyridine at low temperature.
-
Reaction: Dissolve furan-2-carboxylic acid (1 eq.) in a solvent like pyridine or dichloroethane.
-
Add the SO₃-pyridine complex (1-1.2 eq.) portion-wise to the solution at room temperature.
-
Work-up: Stir the mixture for several hours. Upon completion, carefully pour the mixture into ice water and acidify to precipitate the product.
-
Isolate the 5-sulfo-furan-2-carboxylic acid by filtration.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are notoriously difficult to perform on furan-2-carboxylic acid.[5] There are two primary challenges:
-
Ring Sensitivity: The furan ring is prone to polymerization under the strongly acidic conditions of traditional Lewis acid catalysts (e.g., AlCl₃).[11][12]
-
Catalyst Deactivation: The carboxylic acid group can form a complex with the Lewis acid catalyst, deactivating both the catalyst and the substrate.
Successful acylations typically require milder catalysts like phosphoric acid or boron trifluoride etherate, often with an acid anhydride as the acylating agent.[5][8]
| Reaction | Electrophile | Reagents & Conditions | Major Product |
| Nitration | NO₂⁺ | HNO₃ / Acetic Anhydride, -10 °C | 5-Nitro-furan-2-carboxylic acid |
| Bromination | Br⁺ | Br₂ in Dioxane or DMF, 0 °C | 5-Bromo-furan-2-carboxylic acid |
| Sulfonation | SO₃ | SO₃-Pyridine complex, rt | 5-Sulfo-furan-2-carboxylic acid |
| Acylation | RCO⁺ | RCOCl / Mild Lewis Acid (e.g., BF₃) | 5-Acyl-furan-2-carboxylic acid (often low yield) |
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the nitration of furan-2-carboxylic acid, emphasizing the critical control of temperature.
Caption: Workflow for the nitration of furan-2-carboxylic acid.
Conclusion and Outlook
The electrophilic substitution of furan-2-carboxylic acid is a cornerstone reaction for accessing 2,5-disubstituted furan derivatives. A thorough understanding of the underlying electronic effects is paramount for success. The strong electron-withdrawing nature of the C2-carboxylic acid deactivates the ring but robustly directs incoming electrophiles to the C5 position due to the superior stability of the resulting cationic intermediate.
For the practicing scientist, the key takeaway is the necessity of employing mild reaction conditions to circumvent the inherent acid sensitivity of the furan nucleus, which can otherwise lead to polymerization and decomposition. By carefully selecting non-aggressive reagents, such as acetyl nitrate for nitration and SO₃-pyridine for sulfonation, chemists can effectively functionalize this versatile platform molecule, paving the way for applications in pharmaceuticals, agrochemicals, and materials science.
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Quora. (2017, March 9). Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack? Retrieved from [Link]
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Chemistry Notes. (2020, January 1). Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution. Retrieved from [Link]
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-
ResearchGate. (2025, August 8). A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid | C5H4O3 | CID 6919. Retrieved from [Link]
-
PubMed Central. (2021, June 23). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of Sulfonyl Chlorides on Aromatic Rings
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl sulfonyl chlorides are a cornerstone of modern organic synthesis, prized for their ability to form robust carbon-sulfur bonds and serve as precursors to a vast array of functional groups, most notably the sulfonamides, which are ubiquitous in medicinal chemistry. This technical guide provides a comprehensive exploration of the reactivity of sulfonyl chlorides with aromatic rings, focusing primarily on the Friedel-Crafts sulfonylation reaction. We will delve into the mechanistic underpinnings of this powerful transformation, explore the diverse catalyst systems that enable it, and analyze the electronic and steric factors that govern its outcome. This document is intended to be a field-proven resource, bridging theoretical principles with practical applications and providing detailed experimental protocols for the practicing scientist.
The Aromatic Sulfonyl Chloride: A Privileged Reagent
Aromatic sulfonyl chlorides (Ar-SO₂Cl) are highly versatile electrophilic reagents. The sulfur atom, rendered significantly electron-deficient by two oxygen atoms and a chlorine atom, is susceptible to nucleophilic attack. When reacting with an aromatic ring, a classic electrophilic aromatic substitution (EAS) ensues, leading to the formation of a diaryl sulfone. This reaction, a variation of the famed Friedel-Crafts reaction, is a critical tool for creating structural motifs found in numerous pharmaceuticals, agrochemicals, and polymers.[1] Understanding the nuances of this reaction is paramount for any chemist involved in the synthesis of complex aromatic systems.
The Core Transformation: Friedel-Crafts Sulfonylation
The reaction of an aromatic sulfonyl chloride with an arene to form a diaryl sulfone is known as Friedel-Crafts sulfonylation. This transformation is a powerful method for C-S bond formation and proceeds via an electrophilic aromatic substitution mechanism. Unlike the related Friedel-Crafts alkylation, sulfonylation does not typically suffer from carbocation rearrangements, and unlike acylation, the product is not deactivated towards further substitution to the same extent. However, the reaction generally requires a catalyst to enhance the electrophilicity of the sulfonyl chloride.
The Mechanism: Activating the Electrophile
The reaction is initiated by the activation of the sulfonyl chloride by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2] The Lewis acid coordinates to the chlorine atom of the sulfonyl chloride, polarizing the S-Cl bond and making the sulfur atom a much more potent electrophile.[2][3] This creates a highly reactive complex, which may exist as a discrete sulfonyl cation (ArSO₂⁺) or as a polarized donor-acceptor complex.
The subsequent steps follow the canonical EAS pathway:
-
Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic sulfur atom of the activated complex, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base, typically the [AlCl₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the diaryl sulfone product. The Lewis acid catalyst is also regenerated in this step.
Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Sulfonylation.
Catalyst Systems: From Traditional to Modern
The choice of catalyst is critical for a successful sulfonylation reaction. While traditional Lewis acids are effective, their drawbacks have spurred the development of more environmentally benign alternatives.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Traditional Lewis Acids | AlCl₃, FeCl₃, SbCl₅, BF₃ | High reactivity, readily available. | Stoichiometric amounts often required, moisture sensitive, corrosive, generate hazardous waste.[1] |
| Brønsted Acids | Triflic acid (TfOH), Polysphosphoric acid | Strong proton donors that can activate the sulfonyl chloride. | Highly corrosive, difficult to handle.[4] |
| Solid Acid Catalysts | Zeolites (e.g., Zeolite Beta, HZSM-5), Montmorillonite clays | Reusable, environmentally friendly, often show high regioselectivity, easy separation from the reaction mixture.[1][5] | May have lower activity than traditional Lewis acids, requiring higher temperatures. |
The move towards solid acid catalysts represents a significant advancement in making Friedel-Crafts sulfonylation a greener chemical process.[6] Zeolites, with their well-defined pore structures, can offer shape-selectivity, favoring the formation of specific isomers.[7]
Factors Governing Reactivity and Regioselectivity
The success and outcome of a Friedel-Crafts sulfonylation are dictated by the electronic properties of both the arene and the sulfonyl chloride, as well as by steric factors.
Substituent Effects on the Aromatic Substrate
As with all electrophilic aromatic substitutions, the nature of the substituents on the arene has a profound impact on reactivity.
-
Activating Groups: Electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the nucleophilicity of the aromatic ring, accelerating the reaction. These groups direct the incoming electrophile to the ortho and para positions.
-
Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups decrease the electron density of the ring, making it less nucleophilic and thus slowing down or even inhibiting the reaction.[8] These groups direct the incoming electrophile to the meta position. Halogens are an exception, as they are deactivating yet ortho, para-directing.
A critical limitation of the Friedel-Crafts reaction is its general failure with strongly deactivated aromatic rings.[8] For instance, nitrobenzene is often used as a solvent for Friedel-Crafts reactions precisely because it is unreactive.
Regioselectivity: The Ortho vs. Para Debate
For activated aromatic rings, a mixture of ortho and para substituted products is typically expected. The para product is often favored due to steric hindrance at the ortho positions, which are adjacent to the existing substituent. The exact ratio of isomers depends on the size of both the directing group on the arene and the incoming sulfonyl electrophile.
Practical Applications and Synthetic Utility
The diaryl sulfones produced via Friedel-Crafts sulfonylation are valuable compounds in their own right, but sulfonyl chlorides are also key precursors to other important functional groups.
Synthesis of Sulfonamides
Perhaps the most significant application of aromatic sulfonyl chlorides is in the synthesis of sulfonamides. This is achieved by reacting the sulfonyl chloride with a primary or secondary amine. This reaction, often referred to as the Hinsberg test, is a nucleophilic acyl substitution at the sulfur atom. The resulting sulfonamides are a critical class of compounds in the pharmaceutical industry, with applications as antibiotics, diuretics, and anti-inflammatory agents.
Caption: General scheme for the synthesis of sulfonamides.
Validated Experimental Protocols
The following protocols provide standardized, self-validating procedures for key transformations involving aromatic sulfonyl chlorides.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Sulfonylation
Objective: To synthesize a diaryl sulfone from an arene and an aromatic sulfonyl chloride using aluminum chloride as a catalyst.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Aromatic Sulfonyl Chloride (e.g., benzenesulfonyl chloride)
-
Arene (e.g., toluene)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Hydrochloric acid (aq., 1M)
-
Sodium bicarbonate (aq., saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser with drying tube
-
Separatory funnel
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Charging: Charge the flask with the arene (1.2 equivalents) and the anhydrous solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride (1.1 equivalents) portion-wise. Caution: The addition can be exothermic.
-
Substrate Addition: Slowly add the aromatic sulfonyl chloride (1.0 equivalent) to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to 0°C and quench by slowly adding cold 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Sulfonamide (Hinsberg Reaction)
Objective: To synthesize an N-substituted sulfonamide from a sulfonyl chloride and an amine.
Materials:
-
Aromatic Sulfonyl Chloride (1.0 equivalent)
-
Primary or Secondary Amine (1.1 equivalents)
-
Pyridine or aqueous NaOH (10%) as base/solvent
-
Dichloromethane (for extraction)
-
Hydrochloric acid (aq., 1M)
Procedure:
-
Reaction Mixture: In a flask, dissolve the amine in pyridine or 10% NaOH solution.
-
Addition of Sulfonyl Chloride: Add the aromatic sulfonyl chloride dropwise to the stirred amine solution at room temperature.
-
Reaction: Stir the mixture for 10-15 minutes. The formation of a precipitate may be observed.
-
Workup (for primary amines): Acidify the reaction mixture with 1M HCl. The sulfonamide, being acidic, will dissolve if it was initially soluble in the NaOH solution. If a precipitate forms upon acidification, it is the sulfonamide.
-
Workup (for secondary amines): The resulting sulfonamide is not acidic and will precipitate from the basic solution. It can be isolated by filtration.
-
Extraction and Purification: If no precipitate forms, the product can be extracted with dichloromethane. The organic layer is then washed with 1M HCl, water, and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by recrystallization.
Conclusion
The reaction of sulfonyl chlorides with aromatic rings, particularly through the Friedel-Crafts sulfonylation, remains a cornerstone of synthetic organic chemistry. Its ability to forge strong C-S bonds provides access to the vital sulfone and sulfonamide structural motifs. While traditional Lewis acid catalysis is robust, the field is increasingly moving towards more sustainable solid acid catalysts that offer enhanced selectivity and environmental benefits. A thorough understanding of the underlying mechanisms and influencing factors, as detailed in this guide, empowers researchers to harness the full potential of this versatile reaction in the pursuit of novel molecules for drug discovery and materials science.
References
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Choudary, B. M., Chowdari, N. S., & Kantam, M. L. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2689-2693. [Link]
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Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
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Muneer CP. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. YouTube. [Link]
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Choudary, B. M., et al. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. SciSpace. [Link]
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Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). a) Friedel‐Crafts sulfonylation of aromatic compounds using Ps‐AlCl3.... [Link]
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ResearchGate. (n.d.). Friedel‐Crafts‐type sulfonylation of (hetero)arenes. [Link]
-
Unnamed author. (n.d.). Substituent effects in Friedel-Crafts reactions. [Link]
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The Plymouth Student Scientist. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. [Link]
-
Wiley-VCH. (n.d.). 1 Electrophilic Alkylation of Arenes. [Link]
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Open Yale Courses. (n.d.). CHEM 125b - Lecture 26 - Aromatic Substitution in Synthesis: Friedel-Crafts and Moses Gomberg. [Link]
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ACG Publications. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. [Link]
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An In-depth Technical Guide to the Stability and Storage of 5-(Chlorosulfonyl)furan-2-carboxylic acid
Section 1: Introduction & Molecular Profile
5-(Chlorosulfonyl)furan-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique architecture, combining a highly reactive sulfonyl chloride group with a versatile furan carboxylic acid moiety, makes it a valuable intermediate for the synthesis of novel sulfonamides, sulfonate esters, and polymers. The sulfonyl chloride acts as a potent electrophile for coupling with a wide array of nucleophiles, while the furan ring and carboxylic acid provide a rigid scaffold and an additional handle for further derivatization.
However, the very features that make this molecule synthetically attractive also render it susceptible to degradation. The inherent reactivity of the sulfonyl chloride group dictates stringent handling and storage requirements. This guide provides a comprehensive overview of the chemical stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its storage and handling to ensure its long-term integrity and experimental success.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₃ClO₅S |
| Molecular Weight | 210.60 g/mol |
| Key Functional Groups | Sulfonyl Chloride, Carboxylic Acid, Furan |
| Appearance (Predicted) | Off-white to yellow crystalline solid |
Section 2: Chemical Stability & Reactivity Profile
The stability of this compound is fundamentally governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. Understanding its reactivity is critical to preventing inadvertent decomposition.
Primary Degradation Pathway: Hydrolysis
The most significant and immediate threat to the stability of this compound is hydrolysis. Sulfonyl chlorides are highly reactive towards water, including ambient atmospheric moisture.[1] The reaction is often exothermic and results in the formation of the corresponding sulfonic acid and corrosive hydrochloric acid (HCl).[1][2]
Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl
This process is detrimental for two primary reasons:
-
Loss of Reactivity: The sulfonic acid product is no longer capable of undergoing the desired coupling reactions (e.g., sulfonamide formation).
-
Autocatalytic Decomposition: The generation of HCl creates a highly acidic microenvironment, which can promote the acid-catalyzed degradation of the sensitive furan ring, leading to complex byproduct formation and sample discoloration.
The mechanism for the hydrolysis of sulfonyl chlorides is typically a bimolecular nucleophilic substitution (Sₙ2-type) process at the sulfur atom.[3]
Caption: Primary degradation pathway via hydrolysis.
Secondary Degradation Pathway: Thermal Decomposition
While less immediate than hydrolysis at ambient temperatures, thermal decomposition is a significant concern for the long-term stability of sulfonyl chlorides. When heated, these compounds can decompose to release sulfur dioxide (SO₂) and chlorine, or undergo other complex rearrangements.[4][5] For many sulfonyl chlorides, decomposition can begin at temperatures around 100°C.[5] Given the multifunctional nature of this compound, thermal stress could also induce decarboxylation or polymerization.
Caption: Potential thermal decomposition pathway.
Chemical Incompatibilities
The high reactivity of the sulfonyl chloride functional group leads to incompatibility with a wide range of common laboratory reagents. These reactions are often rapid and highly exothermic.
| Incompatible Class | Products | Rationale & Hazards | Reference |
| Water / Moisture | Sulfonic Acid, HCl | Rapid, exothermic hydrolysis; loss of material and corrosion. | [1][2] |
| Alcohols | Sulfonate Esters, HCl | Rapid reaction, especially with primary/secondary alcohols. | [2][6] |
| Amines | Sulfonamides, HCl | Forms stable sulfonamides; basis for intended use but incompatible with storage. | [2] |
| Strong Bases | Violent Reaction | Can cause rapid, uncontrolled decomposition. | [1] |
| Strong Oxidizing Agents | Unpredictable | Potential for violent reaction and degradation of the furan ring. | [7] |
Section 3: Recommended Storage & Handling Protocols
The cornerstone of maintaining the integrity of this compound is the strict exclusion of atmospheric moisture. All protocols must be designed around this central principle.
Long-Term Storage Protocol
For storage periods exceeding one week, the following conditions are mandatory to minimize both hydrolysis and thermal degradation.
| Parameter | Recommended Condition | Justification |
| Temperature | -20°C ± 5°C | Reduces the kinetic rate of all potential degradation pathways, including slow hydrolysis from trace moisture and thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing the primary hydrolysis pathway. Argon is preferred due to its higher density. |
| Container | Borosilicate glass vial with a PTFE-lined cap | Provides an inert storage vessel. The PTFE liner offers a superior moisture barrier compared to other materials. For larger quantities, amber glass bottles with Sure/Seal™ caps are ideal. |
| Light Exposure | Store in the dark (e.g., in a freezer box) | While no specific photolability data exists, furan systems can be light-sensitive. Storing in the dark is a prudent measure to prevent potential photochemical degradation. |
Experimental Handling Workflow
Proper handling during use is as crucial as long-term storage. The compound should never be handled on an open bench.
Step-by-Step Protocol:
-
Acclimatization: Before opening, allow the sealed container to warm to ambient temperature inside a desiccator or glovebox for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment Transfer: Open the container and perform all weighing and aliquoting operations under a positive pressure of inert gas, preferably within a glovebox. If a glovebox is unavailable, use a Schlenk line with an inert gas manifold.
-
Use of Dry Equipment: Ensure all spatulas, glassware, and solvent-dispensing syringes are rigorously dried (oven-dried at >120°C and cooled under inert gas) before contact with the compound.
-
Solvent Selection: Use only anhydrous grade solvents from a sealed bottle or a solvent purification system for any solution-based work.
-
Resealing and Storage: Immediately after dispensing, flush the container headspace with inert gas, securely reseal the cap, and wrap the cap/neck junction with Parafilm® as an additional moisture barrier before returning it to the freezer.
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- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
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- 5. Sulfuryl_chloride [chemeurope.com]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Derivatives of 5-(Chlorosulfonyl)furan-2-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Importance of the Furan Scaffold in Medicinal Chemistry
The furan ring system is a foundational heterocyclic motif in a multitude of biologically active compounds. Its inherent aromaticity, coupled with the synthetic versatility afforded by its substituents, has established it as a privileged scaffold in drug discovery.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic incorporation of the furan nucleus into a molecule can significantly influence its pharmacokinetic and pharmacodynamic profile.
This guide focuses on a particularly valuable building block: 5-(chlorosulfonyl)furan-2-carboxylic acid . This bifunctional molecule, possessing both a highly reactive sulfonyl chloride and a versatile carboxylic acid, offers a powerful platform for the synthesis of diverse compound libraries. The dual reactivity allows for orthogonal or sequential functionalization, enabling the construction of complex molecular architectures with tunable properties.[2] The sulfonyl chloride group serves as a gateway to sulfonamides and sulfonate esters, while the carboxylic acid moiety can be readily converted to amides, esters, and other functionalities. This guide will provide an in-depth exploration of the synthesis of this compound, the preparation of its key derivatives, and their potential applications in modern drug development.
Synthesis of the Core Intermediate: this compound
The primary route to this compound is the direct chlorosulfonation of furan-2-carboxylic acid (also known as 2-furoic acid).[2] This electrophilic aromatic substitution reaction leverages the electron-rich nature of the furan ring.
Mechanism of Chlorosulfonation
The electrophile in this reaction is the chlorosulfonium cation (⁺SO₂Cl) or a related species generated from chlorosulfonic acid (ClSO₃H).[2] The furan ring, being highly activated towards electrophilic attack, readily reacts at the C5 position, which is sterically accessible and electronically favored. The reaction proceeds through a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the furan ring, yielding the desired product.
It is crucial to employ an excess of chlorosulfonic acid in this reaction. This not only drives the reaction to completion but also ensures the formation of the sulfonyl chloride rather than the sulfonic acid.[3]
Diagram: Electrophilic Chlorosulfonation of Furan-2-carboxylic Acid
Caption: Workflow for the synthesis of the core intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the chlorosulfonation of aromatic compounds.
Materials:
-
Furan-2-carboxylic acid
-
Chlorosulfonic acid (a significant excess, e.g., 5-10 equivalents)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser with a drying tube)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube, suspend furan-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (5-10 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. The reaction is exothermic and will evolve hydrogen chloride gas, which should be vented to a fume hood or an appropriate trap.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed in a fume hood due to the vigorous reaction of excess chlorosulfonic acid with water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods. The IR spectrum should show characteristic peaks for the sulfonyl chloride (around 1375 and 1180 cm⁻¹) and carboxylic acid (a broad O-H stretch and a C=O stretch around 1700 cm⁻¹). ¹H and ¹³C NMR spectroscopy will confirm the substitution pattern on the furan ring.
Key Derivatives and Their Synthesis
The dual functionality of this compound allows for the synthesis of a wide array of derivatives. The most common transformations involve the reaction of the sulfonyl chloride group with nucleophiles to form sulfonamides and sulfonate esters.
Sulfonamide Derivatives
Furan-based sulfonamides are of significant interest in medicinal chemistry due to their diverse biological activities.[4] The synthesis of sulfonamides from this compound is a straightforward nucleophilic substitution reaction.
Reaction Causality: The choice of base is critical in this reaction. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct without competing with the amine nucleophile. The reaction is often carried out in an aprotic solvent like dichloromethane or tetrahydrofuran to avoid hydrolysis of the sulfonyl chloride.
Diagram: General Synthesis of Furan-2-sulfonamides
Caption: Synthetic workflow for furan-2-sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Pyridine (2 equivalents)
-
Anhydrous dichloromethane
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired primary or secondary amine (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide derivative.
Self-Validation: The formation of the sulfonamide can be confirmed by the disappearance of the sulfonyl chloride peak and the appearance of new signals corresponding to the amine moiety in the ¹H and ¹³C NMR spectra. The IR spectrum will show a characteristic N-H stretch for primary and secondary sulfonamides.
Table 1: Examples of Furan-2-sulfonamide Derivatives and their Reported Biological Activities
| Derivative Class | Example Structure | Biological Activity | IC₅₀ Values | Reference |
| Aryl Sulfonamides | 5-(Phenylsulfonamido)furan-2-carboxylic acid | Anticancer | Varies with substitution | [5] |
| Heterocyclic Sulfonamides | 5-((Thiazol-2-yl)sulfonamido)furan-2-carboxylic acid | Antimicrobial | MIC values reported | [6][7] |
| Alkyl Sulfonamides | 5-(Propylsulfonamido)furan-2-carboxylic acid | Enzyme Inhibition | Varies with target | [8][9] |
Sulfonate Ester Derivatives
Sulfonate esters are another important class of derivatives accessible from this compound. They are synthesized by reacting the sulfonyl chloride with an alcohol or a phenol.[10]
Reaction Causality: Similar to sulfonamide synthesis, a base is required to neutralize the HCl byproduct. For reactions with phenols, which are less nucleophilic than aliphatic alcohols, a stronger base or a catalyst may be necessary to facilitate the reaction.
Diagram: General Synthesis of Furan-2-sulfonate Esters
Caption: Synthetic workflow for furan-2-sulfonate esters.
Materials:
-
This compound
-
Alcohol or phenol (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the alcohol or phenol (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, filter off the triethylammonium chloride salt and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to obtain the pure sulfonate ester.
Self-Validation: Successful formation of the sulfonate ester is confirmed by NMR spectroscopy, which will show signals corresponding to the alcohol or phenol moiety and the furan core. The IR spectrum will show the characteristic S=O stretching bands of the sulfonate ester group.
Applications in Drug Discovery and Development
Derivatives of this compound are valuable scaffolds for the development of new therapeutic agents. The sulfonamide moiety, in particular, is a well-established pharmacophore found in numerous approved drugs.
Table 2: Potential Therapeutic Applications of Furan-2-sulfonamide Derivatives
| Therapeutic Area | Target/Mechanism of Action | Rationale for Furan-Sulfonamide Scaffold |
| Oncology | Kinase inhibition, Tubulin polymerization inhibition | The furan ring can act as a hinge-binding motif in kinases, while the sulfonamide can form key hydrogen bonds.[5] |
| Infectious Diseases | Inhibition of essential bacterial enzymes | The sulfonamide can mimic p-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria.[6][7] |
| Inflammation | Cyclooxygenase (COX) or Lipooxygenase (LOX) inhibition | The acidic carboxylic acid and the sulfonamide group can interact with the active sites of these enzymes. |
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its dual reactivity provides a straightforward entry point to a wide range of furan-based sulfonamides, sulfonate esters, and other derivatives. The synthetic protocols outlined in this guide, coupled with an understanding of the underlying reaction mechanisms, provide a solid foundation for researchers to explore the chemical space around this promising scaffold. The demonstrated biological activities of furan sulfonamides in areas such as oncology and infectious diseases highlight the potential of these compounds to be developed into novel therapeutic agents. Further exploration of the structure-activity relationships of derivatives of this compound is a promising avenue for future drug development efforts.
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Ngassa, F. N., & Trovato, F. A. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]
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Kasparkova, J., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules, 17(6), 6838-6855. [Link]
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Asif, M. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Chemical and Pharmaceutical Sciences, 11(3), 1-13. [Link]
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Aly, A. A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4684. [Link]
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Ali, I., et al. (2021). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Medicinal and Chemical Sciences, 4(6), 576-591. [Link]
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Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
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Axsyn. (n.d.). 2-Furancarboxylic acid,5-(chlorosulfonyl)-, methyl ester. [Link]
- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (1998).
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Fischer, R., & Fišerová, M. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412. [Link]
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Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]
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The Furan-2-Carboxylic Acid Scaffold: A Versatile Core for Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1][2] Among its derivatives, substituted furan-2-carboxylic acids have garnered significant attention due to their diverse and potent biological activities. This guide provides a comprehensive technical overview of the antimicrobial, anti-inflammatory, and anticancer properties of these compounds. By delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics. The inherent versatility of the furan-2-carboxylic acid core, allowing for substitutions at various positions, provides a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.[1]
Antimicrobial Activity: Disrupting Bacterial Communication and Growth
Substituted furan-2-carboxylic acids and their derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[3] Their mechanisms of action are multifaceted, ranging from direct inhibition of microbial growth to the disruption of bacterial communication systems.
Mechanism of Action: Quorum Sensing Inhibition
A particularly compelling antimicrobial strategy of furan-based compounds is the inhibition of quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[4] In pathogens like Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator in the QS cascade. Furan-2-carboxamides have been shown to act as antagonists of LasR, likely by binding to the ligand-binding domain and preventing its activation by the natural autoinducer.[5][6] This disruption of QS signaling reduces the production of virulence factors such as pyocyanin and proteases, thereby attenuating the pathogen's ability to cause disease without exerting direct bactericidal pressure, which may slow the development of resistance.[5][7]
Caption: Inhibition of the LasR quorum sensing system in P. aeruginosa.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency of substituted furan-2-carboxylic acids is highly dependent on the nature and position of the substituents on the furan ring and the carboxylic acid moiety.
| Position of Substitution | Substituent Type | Effect on Antimicrobial Activity | Reference(s) |
| C5 | Electron-withdrawing groups (e.g., nitro) | Often enhances antibacterial and anticancer activity. | [3] |
| C5 | Bulky aromatic groups | Can increase lipophilicity, potentially improving antibacterial activity. | [3] |
| Carboxylic acid | Esterification | May not significantly alter antimicrobial potency in some scaffolds. | [3] |
| Carboxylic acid | Amide formation (Carboxamides) | Can lead to potent quorum sensing inhibitors. | [5] |
Table 1: Structure-Activity Relationship of Furan-2-Carboxylic Acid Derivatives for Antimicrobial Activity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized method for determining the MIC of a compound against a specific bacterial strain.
I. Materials:
-
Test compounds (substituted furan-2-carboxylic acids) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Positive control (e.g., gentamicin).
-
Negative control (broth with solvent).
II. Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Test Compounds:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Causality Behind Experimental Choices: The use of a standardized inoculum density and cation-adjusted Mueller-Hinton broth ensures reproducibility and comparability of results across different studies. The serial dilution allows for the precise determination of the minimum concentration required for inhibition.
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Substituted furan-2-carboxylic acids have emerged as promising candidates due to their ability to modulate key inflammatory signaling pathways.[4]
Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][9] Certain furan derivatives have been shown to inhibit the NF-κB signaling pathway. This inhibition can occur at multiple levels, including the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This stabilizes the inactive NF-κB/IκBα complex in the cytoplasm, preventing the translocation of the active NF-κB dimer to the nucleus and subsequent transcription of pro-inflammatory genes.[10]
Caption: Furan derivatives can inhibit the IKK complex, preventing NF-κB activation.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the steps for assessing the effect of furan derivatives on the activation of the NF-κB pathway by measuring the levels of key proteins.
I. Materials:
-
Cell line (e.g., RAW 264.7 macrophages).
-
Test compound (substituted furan-2-carboxylic acid).
-
LPS (lipopolysaccharide) for stimulation.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
II. Procedure:
-
Cell Culture and Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Causality Behind Experimental Choices: The use of LPS mimics a bacterial infection, providing a relevant inflammatory stimulus. Measuring the phosphorylation of IκBα is a direct indicator of IKK activity and the initiation of NF-κB activation. β-actin is used as a loading control to ensure equal protein loading across all lanes.
Anticancer Activity: Inducing Cell Cycle Arrest and Apoptosis
The furan scaffold is a key component of several anticancer agents, and substituted furan-2-carboxylic acid derivatives have shown promising cytotoxic activity against various cancer cell lines.[3][11]
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
Many furan-based compounds exert their anticancer effects by disrupting the cell cycle and inducing apoptosis (programmed cell death). Some derivatives have been found to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[11] This is often followed by the induction of apoptosis, which can be mediated through both intrinsic (mitochondrial) and extrinsic pathways. Silver(I) complexes of furan-2-carboxylate, for example, have demonstrated significant anticancer activity comparable to cisplatin.[11]
Caption: Furan derivatives can induce G2/M cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR) for Anticancer Activity
The cytotoxic potency of furan-2-carboxylic acid derivatives is significantly influenced by the substituents on the furan and any appended aromatic rings.
| Position of Substitution | Substituent Type | Effect on Anticancer Activity | Reference(s) |
| C2 and C3 (on benzofuran) | Nature and position of substituents | Critical for cytotoxic potency and selectivity. | [11] |
| Phenyl ring (on carboxamide) | Electron-donating groups (e.g., methyl) | Can increase anticancer activity. | [3] |
| Furan Ring | Silver(I) complex formation | Can lead to potent anticancer activity. | [11] |
Table 2: Structure-Activity Relationship of Furan-2-Carboxylic Acid Derivatives for Anticancer Activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
I. Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa).
-
Complete cell culture medium.
-
Test compounds (substituted furan-2-carboxylic acids).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Sterile 96-well plates.
II. Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
-
Causality Behind Experimental Choices: The MTT assay relies on the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity. The use of a range of concentrations allows for the determination of the IC50, a key parameter for comparing the potency of different compounds.
Conclusion
Substituted furan-2-carboxylic acids represent a highly promising and versatile class of compounds with a wide spectrum of biological activities. Their ability to modulate key cellular processes, including bacterial quorum sensing, inflammatory signaling, and cancer cell proliferation, underscores their potential as lead structures in drug discovery. The continued exploration of the structure-activity relationships and the elucidation of their detailed mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this remarkable scaffold. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and important field.
References
- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica. (URL: not available)
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-
IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. - ResearchGate. (URL: [Link])
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Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (URL: [Link])
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Medicinal significance of furan derivatives: A Review - ResearchGate. (URL: [Link])
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IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines - ResearchGate. (URL: [Link])
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: [Link])
-
Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PubMed Central. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (URL: [Link])
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - arkat usa. (URL: [Link])
-
Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC - NIH. (URL: [Link])
-
Inhibition of Quorum Sensing-Mediated Biofilm Formation and Spoilage Factors in Pseudomonas fluorescens by Plasma-Activated Water - MDPI. (URL: [Link])
-
Quorum sensing inhibition evaluation method: An experiment‐based microbiology laboratory course | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Furanic Compounds - DTIC. (URL: [Link])
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (URL: [Link])
- Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (URL: not available)
-
Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - NIH. (URL: [Link])
-
Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PubMed Central. (URL: [Link])
-
IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... - ResearchGate. (URL: [Link])
-
EJ1462620 - Quorum Sensing Inhibition Evaluation Method: An Experiment-Based Microbiology Laboratory Course, Biochemistry and Molecular Biology Education, 2025-Mar - ERIC. (URL: [Link])
-
(PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - ResearchGate. (URL: [Link])
-
An insight on the powerful of bacterial quorum sensing inhibition - PMC - PubMed Central. (URL: [Link])
-
Inhibition of biofilm formation, quorum sensing and virulence factor production in Pseudomonas aeruginosa PAO1 by selected LasR inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
Western Blot Protocol: Step-by-Step Guide | Boster Bio. (URL: [Link])
-
6 Western Blotting Steps - Azure Biosystems. (URL: [Link])
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Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means - MDPI. (URL: [Link])
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Trace Amounts of Furan-2-Carboxylic Acids Determine the Quality of Solid Agar Plates for Bacterial Culture | PLOS One - Research journals. (URL: [Link])
-
Trace Amounts of furan-2-carboxylic Acids Determine the Quality of Solid Agar Plates for Bacterial Culture - PubMed. (URL: [Link])
- Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. (URL: not available)
-
(PDF) Trace Amounts of Furan-2-Carboxylic Acids Determine the Quality of Solid Agar Plates for Bacterial Culture - ResearchGate. (URL: [Link])
-
Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC - NIH. (URL: [Link])
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (URL: [Link])
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(PDF) NFkB pathway and inhibition: an overview - ResearchGate. (URL: [Link])
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Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC - NIH. (URL: [Link])
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Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC - NIH. (URL: [Link])
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Quantitative structure-activity relationship studies for prediction of antimicrobial activity of synthesized 2,4-hexadienoic a id derivatives | Request PDF - ResearchGate. (URL: [Link])
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Methodological & Application
Application Notes & Protocols: Synthesis of Novel Sulfonamides from 5-(Chlorosulfonyl)furan-2-carboxylic Acid
Foreword: The Strategic Importance of Furan-Based Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] The furan scaffold, a five-membered aromatic heterocycle, is also a privileged structure in drug discovery, valued for its ability to engage in hydrogen bonding and its favorable metabolic profile.[2][3] The strategic fusion of these two pharmacophores through the synthesis of sulfonamides derived from 5-(chlorosulfonyl)furan-2-carboxylic acid opens a gateway to novel chemical entities with potentially enhanced biological activity and unique physicochemical properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this promising class of compounds, grounded in established chemical principles and practical laboratory insights.
Mechanistic Rationale: The Sulfonylation of Amines
The core of this synthetic strategy lies in the nucleophilic acyl substitution reaction between the highly electrophilic sulfonyl chloride group of this compound and a primary or secondary amine. The presence of the electron-withdrawing carboxylic acid group on the furan ring is anticipated to enhance the electrophilicity of the sulfonyl chloride, potentially facilitating the reaction.
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, a good leaving group, to form the sulfonamide bond. The reaction typically generates hydrochloric acid as a byproduct, which necessitates the use of a base to neutralize it and drive the reaction to completion.
Sources
The Versatile Building Block: Application Notes for 5-(Chlorosulfonyl)furan-2-carboxylic Acid in Organic Synthesis
Introduction: A Bifunctional Furan for Advanced Synthesis
In the landscape of modern organic synthesis and drug discovery, the demand for versatile building blocks that offer multiple avenues for molecular elaboration is ever-increasing. 5-(Chlorosulfonyl)furan-2-carboxylic acid emerges as a highly valuable scaffold, integrating two key reactive functional groups—a sulfonyl chloride and a carboxylic acid—onto a stable furan core. This unique combination allows for sequential and chemoselective reactions, making it an ideal starting point for the synthesis of a diverse array of complex molecules, particularly sulfonamide and amide derivatives. The furan ring itself is a prevalent motif in numerous biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will delve into its preparation, explore its chemoselective reactivity, and provide detailed protocols for its application in the synthesis of novel chemical entities.
Physicochemical Properties and Handling
While comprehensive experimental data for this compound is not extensively published, its properties can be inferred from related structures such as furan-2-carboxylic acid and various sulfonyl chlorides.
| Property | Anticipated Value/Characteristic | Handling Precautions |
| Molecular Formula | C₅H₃ClO₅S | - |
| Molecular Weight | 210.59 g/mol | - |
| Appearance | Likely a white to off-white solid | - |
| Solubility | Expected to be soluble in polar aprotic solvents like THF, dioxane, and acetonitrile. May have limited solubility in water, likely hydrolyzing over time. | Store in a cool, dry place away from moisture. Handle in a fume hood. |
| Stability | The sulfonyl chloride moiety is susceptible to hydrolysis. The compound should be stored under inert atmosphere. | Avoid contact with water and alcohols. |
| Safety | Sulfonyl chlorides are corrosive and lachrymatory. The compound is expected to be harmful if swallowed and cause severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
Proposed Synthesis of this compound
Reaction Principle
The synthesis is based on the electrophilic aromatic substitution of furan-2-carboxylic acid with chlorosulfonic acid. The furan ring is activated towards electrophilic attack, and the substitution is expected to occur at the C5 position, which is the most electronically favorable site for electrophilic substitution on a 2-substituted furan.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times. Chlorosulfonic acid is highly corrosive and reacts violently with water.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution to neutralize HCl gas), place furan-2-carboxylic acid (1 equivalent).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel to the furan-2-carboxylic acid with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step should be performed with extreme caution as the quenching of excess chlorosulfonic acid is highly exothermic.
-
Isolation: The product is expected to precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Drying: Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Application in Chemoselective Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The sulfonyl chloride is a potent electrophile that reacts readily with nucleophiles such as amines and alcohols. The carboxylic acid, while also reactive, typically requires activation for efficient coupling with amines or esters formation under milder conditions. This reactivity difference allows for selective transformations at either functional group.
Application 1: Synthesis of Furan-Sulfonamides
The reaction of the sulfonyl chloride moiety with primary or secondary amines is a robust and high-yielding method for the synthesis of sulfonamides. This reaction can be performed chemoselectively in the presence of the carboxylic acid group under appropriate conditions.
Caption: Workflow for the synthesis of furan-sulfonamides.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Base and Amine: Add a non-nucleophilic base, such as pyridine or triethylamine (2-3 equivalents), to the solution. Then, slowly add the desired primary or secondary amine (1.1 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically complete within 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Rationale for Experimental Choices:
-
Low Temperature: The reaction is initiated at 0 °C to control the exothermicity of the reaction between the sulfonyl chloride and the amine.
-
Base: A base is required to neutralize the HCl generated during the reaction. Pyridine or triethylamine are commonly used. An excess of the base is used to ensure that the carboxylic acid proton is also neutralized, preventing it from protonating the amine nucleophile.
-
Solvent: Aprotic solvents like DCM or THF are used as they do not react with the sulfonyl chloride.
Application 2: Synthesis of Furan-Amides and Esters
The carboxylic acid moiety can be selectively reacted in the presence of the sulfonyl chloride by using appropriate activating agents for amide bond formation or by employing standard esterification conditions. For amide synthesis, the carboxylic acid is first activated to form a more reactive intermediate.
-
Activation: Dissolve this compound (1 equivalent) in an aprotic solvent like DMF or DCM. Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Filter off any precipitated urea byproduct (in the case of DCC). Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Application Notes & Protocols: 5-(Chlorosulfonyl)furan-2-carboxylic Acid as a Versatile Bifunctional Scaffold in Medicinal Chemistry
Introduction: The Strategic Advantage of Bifunctional Scaffolds
In the landscape of modern drug discovery, the efficiency of lead generation and optimization is paramount. Scaffolds that offer multiple points for chemical diversification are invaluable tools for medicinal chemists. 5-(Chlorosulfonyl)furan-2-carboxylic acid emerges as a particularly strategic building block, integrating three key pharmacologically relevant features into a single, compact molecule: the furan ring, a reactive sulfonyl chloride, and a carboxylic acid.
The Furan Scaffold in Drug Discovery
The furan ring is a five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds.[1] It often serves as a bioisostere for phenyl groups, providing modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1] The furan scaffold is present in a wide array of therapeutics and biologically active molecules, demonstrating activities that include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] Its proven track record makes it a privileged structure in the design of novel therapeutic agents.
The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, featured in drugs ranging from classical antibacterial agents to modern diuretics, antidiabetics, antivirals, and selective COX-2 inhibitors like celecoxib.[5][6] Sulfonamides are often employed as bioisosteric replacements for amides, offering similar geometry but with enhanced hydrolytic stability and an additional hydrogen bond acceptor.[7] This can lead to dramatic improvements in physicochemical properties and target binding affinity.
This compound: A Convergence of Functionality
This guide focuses on this compound, a bifunctional reagent that capitalizes on the strengths of both the furan and sulfonamide motifs. The molecule possesses two distinct reactive centers: a highly electrophilic sulfonyl chloride at the 5-position and a carboxylic acid at the 2-position.[8] This dual reactivity allows for sequential or orthogonal functionalization, providing a powerful and efficient platform for constructing complex molecular architectures and generating diverse chemical libraries for high-throughput screening.[8]
Physicochemical Properties and Safe Handling
Understanding the properties and reactivity of this compound is critical for its safe and effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₅H₃ClO₅S |
| Molecular Weight | 210.59 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Key Functional Groups | Sulfonyl Chloride, Carboxylic Acid, Furan |
Safety and Handling Precautions:
-
Moisture Sensitivity: Sulfonyl chlorides are highly susceptible to hydrolysis. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. All glassware and solvents used in reactions must be thoroughly dried.
-
Reactivity: As a potent electrophile, it will react readily with a wide range of nucleophiles, including water, alcohols, and amines.[8]
-
Corrosivity: The compound and its reactions can produce hydrochloric acid (HCl) as a byproduct. Handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.
Core Reactivity and Synthetic Strategy
The primary synthetic value of this compound lies in its dual-reactivity, which enables controlled, stepwise elaboration of the molecular structure.
The Dual-Reactivity Concept
The significant difference in reactivity between the sulfonyl chloride and the carboxylic acid allows for selective chemical transformations. The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack at the sulfur atom. The carboxylic acid is less electrophilic and typically requires activation before reacting with all but the strongest nucleophiles. This differential reactivity is the foundation for its use as a versatile scaffold.
Diagram 1: Dual-reactivity pathways of the core scaffold.
Primary Transformation: Sulfonamide Synthesis
The most common and straightforward application is the reaction of the sulfonyl chloride with primary or secondary amines to form stable sulfonamides. This reaction is typically rapid and high-yielding, proceeding under mild conditions. The choice of amine is vast, allowing for the introduction of a wide range of chemical functionalities to probe structure-activity relationships (SAR).
Secondary Transformations: Carboxylic Acid Derivatization
The carboxylic acid moiety offers a secondary point for diversification. It can be converted into esters, amides, or other derivatives.[8] Amide formation, a crucial reaction in medicinal chemistry, typically requires the use of a coupling agent (e.g., DCC, EDCI, HATU) to activate the carboxylic acid towards nucleophilic attack by an amine.[9][10] This step is usually performed after the sulfonamide has been formed.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound.
Protocol 1: General Procedure for the Synthesis of N-Substituted 5-(Aminosulfonyl)furan-2-carboxylic Acids
Objective: To synthesize a furan-sulfonamide derivative via reaction with a primary or secondary amine.
Rationale: This protocol utilizes a non-nucleophilic organic base, such as triethylamine or pyridine, to act as an HCl scavenger. The reaction is performed in an anhydrous aprotic solvent to prevent hydrolysis of the starting material.
Materials:
-
This compound
-
Amine of choice (primary or secondary, 1.0-1.2 equivalents)
-
Triethylamine (TEA) or Pyridine (1.5-2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM (or THF) to dissolve the starting material (concentration typically 0.1-0.5 M). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Nucleophile Addition: Dissolve the amine (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Causality Note: Slow addition is crucial to control any potential exotherm and prevent side reactions.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume), water (1 x volume), and finally brine (1 x volume).
-
Causality Note: The acid wash removes excess amine and triethylamine. The brine wash helps to break any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: A Sequential Derivatization Strategy
Objective: To create a dually-functionalized molecule by first forming the sulfonamide and then forming an amide at the carboxylic acid position.
Rationale: This workflow leverages the differential reactivity of the two functional groups. The robust sulfonamide is formed first under basic conditions. The resulting product is then subjected to standard peptide coupling conditions to modify the less reactive carboxylic acid.
Diagram 2: Workflow for sequential modification of the scaffold.
Procedure:
-
Synthesize the Sulfonamide Intermediate: Follow Protocol 4.1 using your first amine of choice (R¹R²NH) to synthesize the N-substituted 5-(aminosulfonyl)furan-2-carboxylic acid. Purify this intermediate thoroughly.
-
Amide Coupling:
-
To a solution of the purified intermediate (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF), add the second amine (R³NH₂, 1.2 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Perform an appropriate aqueous workup (e.g., dilution with ethyl acetate, washing with mild aqueous acid, bicarbonate, and brine).
-
Dry, concentrate, and purify the final product by chromatography or recrystallization.
-
Application in Medicinal Chemistry: A Library Synthesis Workflow
Objective: To leverage this compound for the rapid generation of a focused compound library to explore the SAR of a hypothetical enzyme target.
Rationale: In this scenario, the furan-2-carboxylic acid portion of the molecule is hypothesized to be a "hinge binder" or "anchor" that chelates a key metal ion or forms a critical hydrogen bond in the enzyme's active site. The R-group of the sulfonamide will be varied to explore a nearby hydrophobic pocket to enhance potency and selectivity.
Diagram 3: A workflow for focused library synthesis and screening.
Data Presentation for SAR Analysis
After synthesis and biological screening, the data should be organized to facilitate clear SAR analysis.
| Compound ID | R-Group on Sulfonamide (from Amine) | Structure | IC₅₀ (nM) |
| LIB-001 | Benzyl- | Ph-CH₂- | 850 |
| LIB-002 | 4-Fluorobenzyl- | 4-F-Ph-CH₂- | 420 |
| LIB-003 | Cyclohexyl- | c-Hex- | 1500 |
| LIB-004 | Morpholino- | O(CH₂CH₂)₂N- | >10,000 |
| LIB-005 | 3-Phenylpropyl- | Ph-(CH₂)₃- | 150 |
Analysis: From this hypothetical data, a medicinal chemist could quickly deduce that:
-
Aromatic R-groups are preferred over aliphatic ones (LIB-001 vs. LIB-003).
-
Adding an electron-withdrawing group to the phenyl ring improves potency (LIB-002 vs. LIB-001).
-
Increasing the linker length to the phenyl ring is beneficial, suggesting the pocket is deep (LIB-005 vs. LIB-001).
-
Bulky, polar groups are detrimental to activity (LIB-004).
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its inherent bifunctionality, combining the privileged furan scaffold with the capacity for robust sulfonamide formation and subsequent carboxylic acid modification, provides an efficient and powerful strategy for lead discovery and optimization. By enabling the rapid and systematic exploration of chemical space around a core binding element, this reagent can significantly accelerate the drug development pipeline.
References
-
BioWorld. (2023). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. [Link]
-
MDPI. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
ResearchGate. (2017). (PDF) Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties. [Link]
-
ResearchGate. (2023). Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) | Request PDF. [https://www.researchgate.net/publication/372769493_Phenotypic_screening-based_drug_discovery_of_furan-2-carboxylic_acid_derivatives_for_the_amelioration_of_type_2_diabetes_mellitus_T2DM]([Link]_ mellitus_T2DM)
-
PubMed. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]
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Indian Journal of Pharmaceutical Sciences. (2005). Biological Activities of Sulfonamides. [Link]
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Journal of Chemical and Pharmaceutical Research. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]
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PubMed. (2024). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. [Link]
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MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
- Google Patents. (2000). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
-
Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]
-
PubMed. (2013). Carboxylic acid (bio)isosteres in drug design. [Link]
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ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]
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Chemistry LibreTexts. (2019). 20.1: Reactions of Carboxylic Acids. [Link]
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Application Notes & Protocols: The Strategic Use of Furan-Based Sulfonyl Chlorides in Modern Drug Discovery
Abstract: The confluence of the furan scaffold, a privileged heterocycle in medicinal chemistry, and the sulfonamide functional group, a cornerstone pharmacophore, has given rise to a potent class of molecules with significant therapeutic potential. Furan-based sulfonyl chlorides serve as the critical, high-energy intermediates that enable the synthesis of these valuable compounds. This guide provides an in-depth exploration of the synthesis and application of furan-based sulfonyl chlorides, with a primary focus on their successful implementation in the discovery of potent enzyme inhibitors. We will delve into the causality behind synthetic strategies, provide detailed, field-proven protocols, and examine the structure-activity relationships that drive the design of next-generation therapeutics.
The Furan Sulfonamide Scaffold: A Synergy of Privileged Moieties
The furan ring is a five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold in drug design.[3] When coupled with a sulfonamide (-SO₂NH₂) group, the resulting scaffold becomes particularly powerful. The sulfonamide moiety is a classic zinc-binding group, essential for the inhibitory activity of drugs targeting metalloenzymes.[4][5]
The strategic importance of furan-based sulfonyl chlorides lies in their role as highly reactive electrophiles, enabling the facile coupling of the furan ring to a wide array of amines and other nucleophiles to generate diverse libraries of sulfonamide-containing drug candidates.[6][7][8] This combination has been particularly fruitful in the development of inhibitors for carbonic anhydrases, a family of enzymes implicated in glaucoma, edema, and cancer.[4][9][10]
Key Structural & Mechanistic Insights:
-
Furan Ring: Acts as a rigid scaffold, orienting substituents for optimal receptor binding. Substitutions at the 2- and 5-positions are particularly effective for modulating potency and selectivity.[1]
-
Sulfonyl Group: The sulfur atom in the sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and other functional groups.
-
Sulfonamide Moiety: The resulting sulfonamide is a weak acid. In its deprotonated form (-SO₂NH⁻), it acts as a potent coordinator to the Zn²⁺ ion found in the active site of metalloenzymes like carbonic anhydrase, leading to potent inhibition.[4]
Synthesis of Furan-Based Sulfonyl Chlorides: A Protocol
The synthesis of furan-based sulfonyl chlorides requires careful control of reaction conditions due to the acid-sensitivity of the furan ring and the potential instability of the sulfonyl chloride product.[11][12] The most common and direct method is electrophilic chlorosulfonation.
Workflow for Furan-2-Sulfonyl Chloride Synthesis
Caption: General workflow for the synthesis of furan sulfonyl chlorides.
Protocol 1: Synthesis of Furan-2-Sulfonyl Chloride
This protocol describes the direct chlorosulfonation of furan. Causality: Using an excess of chlorosulfonic acid ensures complete conversion of the starting material. The reaction is performed at low temperature (-5°C) to minimize polymerization and degradation of the acid-sensitive furan ring, which can occur via ring-opening reactions at higher temperatures.[12] Quenching the reaction mixture by pouring it onto crushed ice hydrolyzes the excess chlorosulfonic acid exothermically but in a controlled manner.
Materials:
-
Furan (1.0 eq)
-
Chlorosulfonic acid (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice-salt bath
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Place the flask in an ice-salt bath and cool to -5°C.
-
To the flask, add chlorosulfonic acid (3.0 eq).
-
Dissolve furan (1.0 eq) in anhydrous DCM and add it to the addition funnel.
-
Add the furan solution dropwise to the stirred chlorosulfonic acid over 1 hour, ensuring the internal temperature does not rise above 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. (Caution: Exothermic quench) .
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30°C) to yield the crude furan-2-sulfonyl chloride.
-
The product is often used immediately in the next step due to stability concerns.[11] If purification is required, vacuum distillation can be attempted with care.
Self-Validation: The successful synthesis can be confirmed by ¹H NMR spectroscopy, looking for the characteristic shifts of the furan protons adjacent to the electron-withdrawing sulfonyl chloride group.
Application Focus: Inhibition of Carbonic Anhydrases (CAs)
A primary application of furan-based sulfonyl chlorides is the synthesis of potent carbonic anhydrase inhibitors (CAIs). CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂.[4] Several isoforms are established drug targets: hCA II for glaucoma, and hCA IX and XII for cancer.[4][10] Heterocyclic sulfonamides, including those derived from furan, are among the most potent CAIs known.[9][13]
Mechanism of Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by a furan sulfonamide.
Protocol 2: Synthesis of a Furan-Based Sulfonamide
This protocol details the reaction of a furan sulfonyl chloride with an amine to form the corresponding sulfonamide, the final active pharmaceutical ingredient.
Causality: The reaction is typically run in the presence of a non-nucleophilic base like pyridine, which serves both as a solvent and as a scavenger for the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
Materials:
-
Furan-2-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Pyridine, anhydrous
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.1 eq) in a mixture of anhydrous DCM and pyridine in a round-bottom flask at 0°C.
-
In a separate flask, dissolve the furan-2-sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the pure furan sulfonamide.
Data Presentation: Furan Sulfonamides as Carbonic Anhydrase Inhibitors
The following table summarizes the inhibitory potency of representative furan-based sulfonamides against key human (h) carbonic anhydrase isoforms. Lower Kᵢ values indicate higher potency.
| Compound | Furan Substitution | Target Isozyme | Inhibition Constant (Kᵢ, nM) | Reference |
| 1 | 4-Carboxamido-furan-2-sulfonamide | hCA II | 12 | [9] |
| 2 | 4-Carboxamido-furan-2-sulfonamide | hCA IV | 25 | [9] |
| 3 | 4-(Trifluoromethyl)-furan-2-sulfonamide | hCA II | 8.5 | [13] |
| 4 | 5-(Aminomethyl)thieno[2,3-b]furan-2-sulfonamide | hCA II | 1.1 | [14] |
This table is a representative summary; values are derived from published literature.
Critical Considerations in Handling and Application
-
Stability: Furan sulfonyl chlorides are generally less stable than their aryl or sulfonyl fluoride counterparts.[11][15] They can be susceptible to hydrolysis from atmospheric moisture and may decompose upon heating. It is highly recommended to use them immediately after synthesis or store them under an inert atmosphere at low temperatures (-20°C).[16]
-
Reactivity: As potent electrophiles, they will react readily with a wide range of nucleophiles.[6] This high reactivity is beneficial for synthesis but requires careful planning in the context of complex molecules with multiple nucleophilic sites to ensure chemoselectivity.
-
Safety: Sulfonyl chlorides are corrosive and lachrymatory. They cause severe skin burns and eye damage.[16][17] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Perspectives
Furan-based sulfonyl chlorides are powerful and versatile reagents in drug discovery. Their ability to efficiently introduce the furan sulfonamide scaffold has led to the development of highly potent enzyme inhibitors, particularly for the carbonic anhydrase family. While their reactivity and stability demand careful handling, the proven therapeutic value of the resulting products ensures their continued importance in medicinal chemistry campaigns. Future work will likely expand their application to other target classes where the unique properties of the furan ring and the zinc-binding capacity of the sulfonamide group can be synergistically exploited to address a wider range of diseases.[2][18]
References
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- Ponticello, G. S., et al. (1987). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 30(4), 591-7.
- Angeli, A., et al. (2014). Furazan and furoxan sulfonamides are strong α-carbonic anhydrase inhibitors and potential antiglaucoma agents. Bioorganic & Medicinal Chemistry, 22(15), 3913-21.
- Ponticello, G. S., et al. (1991). Thieno[2,3-b]furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(7), 2005-11.
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Application Notes and Protocols for Polymerization Reactions Involving 5-(Chlorosulfonyl)furan-2-carboxylic acid
Introduction: A Novel Bio-Based Monomer for Advanced Polymer Synthesis
The quest for sustainable and high-performance polymers has led to a growing interest in monomers derived from renewable resources. Furan-based compounds, accessible from the dehydration of sugars, are at the forefront of this movement.[1] 5-(Chlorosulfonyl)furan-2-carboxylic acid is a promising, yet underexplored, bifunctional monomer. Its unique structure, featuring both a highly reactive sulfonyl chloride and a carboxylic acid on a rigid furan ring, opens avenues for the synthesis of novel polysulfonamides, polyesters, and poly(ester-sulfonamide)s. These polymers are anticipated to exhibit desirable thermal stability and mechanical properties, making them suitable for a range of applications, from engineering plastics to biomedical devices.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential polymerization reactions of this compound. We will delve into the underlying chemical principles, propose detailed experimental protocols, and outline the necessary characterization techniques to validate the synthesis of novel furan-based polymers.
Understanding the Reactivity of this compound
The polymerization potential of this compound stems from its two distinct reactive functional groups:
-
Sulfonyl Chloride (-SO₂Cl): This group readily reacts with primary and secondary amines to form stable sulfonamide linkages (-SO₂-NH-). It can also react with alcohols to form sulfonate esters (-SO₂-O-), though this reaction is generally less vigorous than with amines.
-
Carboxylic Acid (-COOH): This group can undergo condensation reactions with amines to form amide bonds (-CO-NH-) or with alcohols to form ester bonds (-CO-O-). The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acyl chloride (-COCl).
This dual reactivity allows for several polymerization strategies, which will be explored in the following sections.
Proposed Polymerization Strategies and Protocols
Based on the functional groups of this compound, we propose the following polymerization pathways. It is important to note that these are theoretical protocols derived from established principles of polymer chemistry and may require optimization.
Strategy 1: Polysulfonamide Synthesis via Interfacial Polymerization
Interfacial polymerization is a powerful technique for producing high molecular weight polymers from highly reactive monomers.[4][5] In this approach, the reaction occurs at the interface of two immiscible liquids, each containing one of the monomers. This method is particularly well-suited for the rapid reaction between a sulfonyl chloride and a diamine.
Reaction Scheme:
Caption: Interfacial polymerization of this compound with a diamine.
Experimental Protocol: Interfacial Polymerization of this compound with Hexamethylenediamine
-
Preparation of Aqueous Phase:
-
Dissolve hexamethylenediamine (1 equivalent) and sodium carbonate (2 equivalents, as an acid scavenger) in deionized water to create a 0.5 M solution.
-
Stir the solution until all solids are dissolved.
-
-
Preparation of Organic Phase:
-
Dissolve this compound (1 equivalent) in a water-immiscible organic solvent, such as dichloromethane or chloroform, to create a 0.5 M solution.
-
-
Polymerization:
-
Carefully pour the organic phase onto the aqueous phase in a beaker to form a distinct interface.
-
A polymer film will form at the interface.
-
Using forceps, gently grasp the polymer film and pull it out of the beaker continuously as a "rope."
-
The polymerization will proceed as fresh monomer diffuses to the interface.
-
-
Purification and Drying:
-
Wash the collected polymer rope thoroughly with deionized water to remove unreacted monomers and salts.
-
Further wash the polymer with a suitable solvent, such as ethanol or acetone, to remove organic impurities.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Self-Validation: The formation of a solid polymer at the interface is a primary indicator of a successful reaction. Further validation is achieved through the characterization techniques outlined below.
Strategy 2: Poly(ester-sulfonamide) Synthesis via Solution Polycondensation
Solution polycondensation offers a homogeneous reaction environment, which can lead to better control over the polymer structure and molecular weight.[6][7] This method is suitable for reacting this compound with a monomer containing both an amine and a hydroxyl group, such as an amino alcohol.
Reaction Scheme:
Caption: Solution polycondensation of this compound with an amino alcohol.
Experimental Protocol: Solution Polycondensation of this compound with 4-Aminophenol
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4-aminophenol (1 equivalent) and an acid acceptor such as pyridine or triethylamine (2 equivalents).
-
Add a high-boiling point polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), to dissolve the reactants.
-
-
Monomer Addition:
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the flask at room temperature under a nitrogen atmosphere.
-
-
Polymerization:
-
Heat the reaction mixture to a temperature between 80°C and 120°C and stir for 4-8 hours. The optimal temperature and time should be determined experimentally.
-
Monitor the progress of the reaction by observing the increase in viscosity of the solution.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or water.
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and other impurities.
-
Dry the polymer in a vacuum oven at 80-100°C.
-
Self-Validation: The increase in viscosity and the successful precipitation of a solid polymer are initial indicators of polymerization. Detailed characterization will confirm the structure and properties of the resulting polymer.
Characterization of Furan-Based Polymers
A comprehensive characterization of the synthesized polymers is crucial to confirm their structure, molecular weight, and thermal properties. The following techniques are recommended:
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the desired functional groups (sulfonamide, ester, amide) and the disappearance of the sulfonyl chloride group. | Appearance of characteristic peaks for N-H stretching in sulfonamides and amides, C=O stretching in esters and amides, and S=O stretching in sulfonamides. Disappearance of the S-Cl stretching peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit.[8] | Chemical shifts corresponding to the protons and carbons in the furan ring, the diamine/diol/amino alcohol moiety, and the newly formed linkages. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[9] | A chromatogram showing the molecular weight distribution of the polymer sample. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[9] | A thermogram indicating the onset of decomposition and the temperature at which maximum weight loss occurs. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[9] | A thermogram showing endothermic and exothermic transitions corresponding to Tg and Tm. |
Potential Applications
The novel furan-based polysulfonamides and poly(ester-sulfonamide)s synthesized from this compound are expected to possess a unique combination of properties. The rigid furan ring can impart high thermal stability and mechanical strength, while the sulfonyl group can enhance solubility and introduce potential for further functionalization. Potential applications include:
-
High-Performance Engineering Plastics: As alternatives to petroleum-based polymers in applications requiring high thermal and chemical resistance.[3]
-
Membranes for Separation Processes: The polarity and structure of the polymers could be tuned for specific gas or liquid separation applications.
-
Biomedical Materials: Furan-based polymers are being explored for drug delivery and other biomedical applications due to their potential biocompatibility and degradability.[10]
-
Advanced Coatings and Adhesives: The strong intermolecular interactions and rigidity of the polymer backbone could lead to materials with excellent adhesive and coating properties.
Conclusion
This compound represents a versatile and promising monomer for the development of novel, sustainable polymers. The proposed polymerization strategies, based on well-established interfacial and solution polycondensation techniques, provide a solid foundation for researchers to explore the synthesis of furan-based polysulfonamides and poly(ester-sulfonamide)s. The comprehensive characterization of these new materials will be essential in unlocking their full potential for a wide range of advanced applications.
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Application Note: Synthetic Transformations of 5-(Chlorosulfonyl)furan-2-carboxylic Acid for Drug Discovery and Chemical Biology
Abstract
5-(Chlorosulfonyl)furan-2-carboxylic acid is a versatile bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] The presence of two distinct and reactive functional groups—a chlorosulfonyl moiety and a carboxylic acid—on a rigid furan scaffold allows for orthogonal chemical modifications, enabling the synthesis of diverse molecular architectures.[4] This guide provides a comprehensive overview of the key synthetic transformations of this compound, focusing on selective reactions at each functional site. We present detailed, field-proven protocols for the conversion of the chlorosulfonyl group to sulfonamides, sulfonic acids, and sulfones, and for the transformation of the carboxylic acid group into esters and amides. The causality behind experimental choices, mechanistic insights, and strategies for achieving chemoselectivity are discussed to empower researchers in the rational design and synthesis of novel furan-based molecules.
Chemical Reactivity Profile: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the differential reactivity of its two functional groups.
-
The Chlorosulfonyl Group (-SO₂Cl): This is a highly electrophilic and reactive moiety. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, such as amines, alcohols, and organometallic reagents. These reactions typically proceed under mild conditions and do not require activating agents. The strong electron-withdrawing nature of this group also influences the reactivity of the furan ring.[5]
-
The Carboxylic Acid Group (-COOH): While acidic, the carboxyl carbon is significantly less electrophilic than the sulfonyl sulfur. Its conversion to derivatives like esters and amides generally requires activation to form a more reactive intermediate, such as an acyl chloride, an active ester, or by using coupling reagents.[6] This difference in intrinsic reactivity is the cornerstone of achieving chemoselective modifications on the molecule.
The furan ring itself is an aromatic heterocycle that can participate in various reactions, though its reactivity is modulated by the two deactivating substituents.[5] This guide will focus on the transformations of the side-chain functional groups.
Figure 1: Key synthetic pathways originating from this compound.
Selective Transformations of the Chlorosulfonyl Moiety
The high reactivity of the sulfonyl chloride allows for its selective conversion while the carboxylic acid remains intact, typically by reacting with nucleophiles under neutral or basic conditions at low to ambient temperatures.
Synthesis of Furan-Sulfonamides
The reaction of sulfonyl chlorides with primary or secondary amines is one of the most robust and widely used methods for synthesizing sulfonamides, a privileged scaffold in medicinal chemistry.[7][8] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom.
Causality of Experimental Design:
-
Base: A base, such as pyridine or triethylamine (TEA), is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[9] This prevents the protonation of the reactant amine, which would render it non-nucleophilic, and drives the reaction to completion. Pyridine can often serve as both the base and the solvent.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to ensure the solubility of reactants and avoid unwanted side reactions like hydrolysis.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.
Figure 2: General experimental workflow for the synthesis of furan-sulfonamides.
Hydrolysis to Furan-Sulfonic Acids
Sulfonyl chlorides are sensitive to water and can be hydrolyzed to the corresponding sulfonic acids. While often considered an undesirable side reaction, this transformation can be performed deliberately to access the sulfonic acid functionality.
Causality of Experimental Design:
-
Conditions: The hydrolysis is typically carried out in the presence of an aqueous base, such as sodium hydroxide or sodium carbonate.[10] This generates the sodium sulfonate salt, which is often water-soluble. Subsequent acidification with a strong acid (e.g., HCl) protonates the salt to yield the free sulfonic acid.
-
Control: Careful control of temperature and reaction time is necessary to prevent potential degradation of the furan ring under harsh basic or acidic conditions. The low solubility of some sulfonyl chlorides in water can protect them from hydrolysis, a principle that can be exploited for controlled reactions.[11]
Synthesis of Furan-Sulfones
Sulfones are another important class of sulfur-containing compounds with applications in medicinal chemistry and as synthetic intermediates.[12][13] They can be synthesized from sulfonyl chlorides via reaction with organometallic reagents.
Causality of Experimental Design:
-
Reagents: Grignard reagents (R-MgBr) or organocuprates are common choices for this transformation. These reactions provide a direct method for C-S bond formation.[14]
-
Challenges: A key challenge is the potential for the organometallic reagent to react with the acidic proton of the carboxylic acid. To achieve selectivity, the carboxylic acid must first be protected (e.g., as an ester) or a stoichiometric amount of the Grignard reagent must be used, accepting that one equivalent will be consumed in an acid-base reaction. Alternatively, converting the sulfonyl chloride to a sulfonyl fluoride can sometimes provide better yields in Friedel-Crafts type reactions to form aryl sulfones.[15]
Selective Transformations of the Carboxylic Acid Moiety
To modify the carboxylic acid group, the more reactive chlorosulfonyl group must either be reacted first or the reaction must be conducted under conditions that favor carboxylic acid activation without affecting the sulfonyl chloride.
Esterification to Furan-2-carboxylates
Esterification is a fundamental transformation used to modify bioavailability, polarity, and reactivity.
Causality of Experimental Design:
-
Fischer Esterification: This classic method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). However, the conditions can be harsh and may lead to hydrolysis of the sulfonyl chloride.
-
Milder Methods: To preserve the sulfonyl chloride, milder methods are preferred.
-
Reaction with Trimethylsilyldiazomethane (TMSCHN₂): This reagent reacts rapidly with carboxylic acids at room temperature to form methyl esters with minimal side products.
-
Reaction with Alkyl Halides: Deprotonating the carboxylic acid with a non-nucleophilic base (e.g., Cs₂CO₃, DBU) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a solvent like DMF provides the ester under relatively mild conditions.
-
TMSCl in Alcohol: Using trimethylsilyl chloride (TMSCl) in an alcohol like methanol has been shown to be an effective method for esterifying furan-dicarboxylic acids and can be applied here.[16][17]
-
Amidation to Furan-2-carboxamides
Amide bond formation is arguably the most common reaction in drug discovery.[6] This requires activating the carboxylic acid.
Causality of Experimental Design:
-
Coupling Reagents: Reagents such as carbodiimides (e.g., EDC, DCC) or uronium/phosphonium salts (e.g., TBTU, HBTU, PyBOP) are highly effective.[18][19] They react with the carboxylic acid to form a highly reactive O-acylisourea or active ester intermediate, which is then readily attacked by the amine.
-
Reaction Sequence: The activation is performed first, followed by the addition of the amine. A base like N,N-diisopropylethylamine (DIPEA) is often included to neutralize any acids formed and to keep the reactant amine in its free, nucleophilic state.[19] These reactions are typically run at room temperature in aprotic solvents (DMF, DCM). The sulfonyl chloride group is generally stable to these neutral or slightly basic conditions.
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized for specific substrates and scales. All experiments should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for the Synthesis of 5-(Aminosulfonyl)furan-2-carboxylic Acids
Principle: This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Pyridine or Triethylamine (2.0 - 3.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add the base (e.g., pyridine) to the solution, followed by the slow, dropwise addition of the amine.
-
Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove the base and excess amine, followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the desired sulfonamide.
Protocol 2: General Procedure for the Esterification of the Carboxylic Acid Moiety
Principle: This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester using TMSCl in methanol, a method that is generally compatible with the sulfonyl chloride group.[17]
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Trimethylsilyl chloride (TMSCl, 2.0 - 3.0 eq)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend or dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Cool the mixture to 0 °C.
-
Slowly add TMSCl to the stirring mixture.
-
After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester product by silica gel column chromatography.
Data Summary Tables
The following tables summarize typical reaction conditions for the transformations discussed. Yields are highly substrate-dependent.
Table 1: Representative Conditions for Sulfonamide Synthesis
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Benzylamine | Pyridine | Pyridine | 25 | 4 | >85 |
| Morpholine | Triethylamine | DCM | 0 to 25 | 6 | >90 |
| Aniline | Triethylamine | THF | 25 | 12 | 70-85 |
| Glycine methyl ester | DIPEA | DMF | 0 to 25 | 8 | 75-90 |
Table 2: Representative Conditions for Carboxylic Acid Derivatization
| Transformation | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Methyl Ester | TMSCl | Methanol | 65 | 12 | 80-95[17] |
| Benzyl Ester | Cs₂CO₃, Benzyl Bromide | DMF | 25 | 6 | 75-90 |
| Benzyl Amide | TBTU, DIPEA, Benzylamine | DMF | 25 | 2 | >80[19] |
| Morpholine Amide | EDC, HOBt, Morpholine | DCM | 25 | 16 | 70-85 |
Conclusion
This compound is a powerful and versatile starting material for constructing libraries of complex molecules. By understanding the differential reactivity of the chlorosulfonyl and carboxylic acid groups, researchers can employ chemoselective strategies to access a wide array of sulfonamides, esters, amides, and other derivatives. The protocols and principles outlined in this guide serve as a foundational resource for scientists and drug development professionals aiming to leverage this valuable building block in their synthetic campaigns.
References
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Macmillan Group - Princeton University. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation". Macmillan Group. Accessed January 21, 2026. [Link]
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ACS Medicinal Chemistry Letters. "Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity". ACS Publications. Accessed January 21, 2026. [Link]
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ACS Publications. "and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) | ACS Omega". ACS Omega. Accessed January 21, 2026. [Link]
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MDPI. "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity". MDPI. Accessed January 21, 2026. [Link]
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RSC Publishing. "A scalable carboxylation route to furan-2,5-dicarboxylic acid". RSC Publishing. Accessed January 21, 2026. [Link]
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Thieme. "Recent Advances in the Synthesis of Sulfonamides Intermediates". Thieme. Accessed January 21, 2026. [Link]
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Alq J Med App Sci. "A Review on Biological and Medicinal Significance of Furan". Alq J Med App Sci. Accessed January 21, 2026. [Link]
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ACS Publications. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides". ACS Publications. Accessed January 21, 2026. [Link]
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HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents". HepatoChem. Accessed January 21, 2026. [Link]
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NIH. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs". NIH. Accessed January 21, 2026. [Link]
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ResearchGate. "Chemistry and Therapeutic Aspect of Furan: A Short Review". ResearchGate. Accessed January 21, 2026. [Link]
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MDPI. "5-(4-Nitrophenyl)furan-2-carboxylic Acid". MDPI. Accessed January 21, 2026. [Link]
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Application Notes & Protocols: Leveraging 5-(Chlorosulfonyl)furan-2-carboxylic Acid for Advanced Bioconjugation
Introduction: A Novel Heterobifunctional Linker for Bioconjugation
The field of bioconjugation is continually evolving, driven by the need for more stable, efficient, and versatile methods to link biomolecules with therapeutic agents, diagnostic labels, or other functional moieties. In this context, 5-(Chlorosulfonyl)furan-2-carboxylic acid emerges as a promising heterobifunctional linker, offering a unique combination of reactivity and structural features. This molecule incorporates two distinct reactive sites: a highly reactive sulfonyl chloride and a carboxylic acid. This dual functionality allows for a controlled, stepwise conjugation strategy, making it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies.
The sulfonyl chloride group provides a robust handle for reaction with primary and secondary amines, such as those found on the side chains of lysine residues in proteins, to form highly stable sulfonamide bonds.[1][2] The furan ring, a five-membered aromatic heterocycle, imparts a degree of rigidity and defined geometry to the linker, which can be advantageous in controlling the spatial orientation of the conjugated partners.[3][4] Furthermore, the carboxylic acid can be activated for subsequent coupling reactions, or it can be used to modulate the solubility and pharmacokinetic properties of the final bioconjugate.
These application notes provide a comprehensive guide to the use of this compound in bioconjugation, covering its mechanism of action, detailed experimental protocols, and strategies for characterization and troubleshooting.
Mechanism of Action: The Sulfonamide Bond Formation
The primary conjugation reaction utilizing this compound involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds readily under mild conditions and results in the formation of a highly stable sulfonamide linkage.[1][5]
The key steps in the mechanism are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Chloride Elimination: The chloride ion, being a good leaving group, is eliminated, and a proton is lost from the nitrogen atom, typically facilitated by a base in the reaction mixture.
This reaction is highly efficient and selective for amines, minimizing cross-reactivity with other nucleophilic residues under controlled pH conditions. The resulting sulfonamide bond is significantly more resistant to hydrolysis compared to amide bonds, offering enhanced stability in biological environments.[6]
Experimental Protocols
PART 1: Conjugation of this compound to a Model Protein (e.g., IgG)
This protocol describes a general method for the conjugation of this compound to a protein, such as a monoclonal antibody (mAb), targeting surface-exposed lysine residues.
Materials and Reagents:
-
Monoclonal antibody (IgG) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4.
-
This compound.
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0-8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification columns (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF)).
-
Analytical equipment for characterization (e.g., UV-Vis spectrophotometer, mass spectrometer).
Protocol:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Stock Solution Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO. The sulfonyl chloride is moisture-sensitive, so handle it in a dry environment.[1]
-
-
Conjugation Reaction:
-
Warm the antibody solution and the linker stock solution to room temperature.
-
Add the desired molar excess of the linker stock solution to the antibody solution with gentle vortexing. A typical starting point is a 5-10 fold molar excess of the linker over the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction can also be performed at 4°C for longer durations (4-16 hours) to potentially minimize protein denaturation.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. The primary amine in Tris will react with any remaining unreacted sulfonyl chloride.
-
Incubate for 30 minutes at room temperature.
-
Workflow for Protein Conjugation
Caption: Workflow for protein conjugation.
PART 2: Purification of the Bioconjugate
Purification is critical to remove unreacted linker, small molecule byproducts, and any aggregated protein.[7][][9]
Method 1: Size-Exclusion Chromatography (SEC)
-
Equilibrate an SEC column (e.g., Sephadex G-25) with the desired final buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the conjugate with the final buffer. The protein conjugate will elute in the void volume, while smaller molecules will be retained.
-
Collect the fractions containing the protein and pool them.
Method 2: Tangential Flow Filtration (TFF)
-
TFF is suitable for larger scale purifications.[][9]
-
Use a membrane with an appropriate molecular weight cutoff (e.g., 30 kDa for an IgG).
-
Perform diafiltration against the final buffer to remove small molecules.
PART 3: Characterization of the Bioconjugate
Characterization is essential to determine the extent of conjugation (drug-to-antibody ratio, DAR), and to confirm the integrity of the biomolecule.[10][11][12]
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at a wavelength where the linker-drug has a unique absorbance (if applicable).
-
Calculate the DAR using the Beer-Lambert law, correcting for any absorbance of the linker-drug at 280 nm.
2. Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact conjugate.[10][13] The increase in mass corresponds to the number of linker molecules attached.
-
Peptide mapping (LC-MS/MS) can identify the specific lysine residues that have been modified.
Table 1: Summary of Recommended Reaction and Characterization Parameters
| Parameter | Recommended Condition/Method | Rationale |
| Conjugation | ||
| pH | 8.0 - 8.5 | Deprotonation of lysine ε-amino groups to enhance nucleophilicity. |
| Temperature | Room Temperature (or 4°C) | Balances reaction rate with protein stability. |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | This should be optimized to achieve the desired DAR. |
| Reaction Time | 1 - 4 hours | Sufficient for completion; longer times may increase risk of aggregation. |
| Purification | ||
| Method | SEC or TFF | Efficient removal of small molecule impurities.[7][] |
| Characterization | ||
| DAR Determination | UV-Vis Spectroscopy, Mass Spectrometry | Quantitative and qualitative assessment of conjugation efficiency.[10][11] |
| Conjugation Site Analysis | Peptide Mapping (LC-MS/MS) | Provides detailed information on the sites of modification.[12] |
Visualization of the Conjugation Reaction
Chemical Reaction Scheme
Caption: Reaction of a protein amine with the linker.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | - Inactive linker (hydrolyzed sulfonyl chloride)- Low reaction pH- Insufficient molar excess of linker | - Prepare fresh linker stock solution immediately before use.- Ensure the conjugation buffer pH is between 8.0 and 8.5.- Increase the molar excess of the linker in increments. |
| High DAR/Aggregation | - High molar excess of linker- High pH or temperature- Hydrophobic nature of the linker | - Decrease the molar excess of the linker.- Lower the reaction temperature to 4°C and/or reduce the pH slightly (e.g., to 8.0).- Include a solubility-enhancing agent (e.g., PEG) in a subsequent modification step if applicable. |
| Protein Denaturation | - Presence of organic co-solvent (DMF/DMSO)- High pH or temperature | - Minimize the percentage of organic co-solvent (typically ≤10% v/v).- Perform the reaction at 4°C.- Screen different conjugation buffers. |
Further Applications of the Carboxylic Acid Moiety
Once the sulfonamide linkage is formed, the carboxylic acid on the furan ring provides a handle for further modifications. This can be achieved through standard carbodiimide chemistry (e.g., using EDC/NHS) to couple another molecule containing a primary amine. This allows for the construction of more complex bioconjugates, such as antibody-drug conjugates where the drug is attached via the carboxylic acid. The nature of the furan ring itself may also play a role in the overall properties of the conjugate, potentially influencing drug release or interaction with biological systems.[14][15]
Conclusion
This compound is a versatile and valuable tool for bioconjugation. Its orthogonal reactive groups allow for a controlled and stepwise approach to the synthesis of well-defined bioconjugates. The formation of a highly stable sulfonamide bond enhances the in-vivo stability of the resulting conjugate, a critical attribute for therapeutic and diagnostic applications. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this novel linker in their own work. As with any bioconjugation strategy, optimization of the reaction conditions for each specific biomolecule and payload is essential to achieve the desired outcome.
References
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Current approaches for the purification of antibody-drug conjugates - PubMed. Available at: [Link]
-
Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - MDPI. Available at: [Link]
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Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
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Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates | Analytical Chemistry - ACS Publications. Available at: [Link]
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Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. Available at: [Link]
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Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates - Novatia, LLC. Available at: [Link]
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Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed. Available at: [Link]
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Molecular Application of Mass Spectrometry and Chromatography in Biomedicine - MDPI. Available at: [Link]
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Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions - PubMed. Available at: [Link]
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Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing). Available at: [Link]
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Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC - PubMed Central. Available at: [Link]
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Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - ACS Publications. Available at: [Link]
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Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed. Available at: [Link]
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Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D - The Royal Society of Chemistry. Available at: [Link]
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Effect of a Rigid Sulfonamide Bond on Molecular Folding: A Case Study | Crystal Growth & Design - ACS Publications. Available at: [Link]
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Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Available at: [Link]
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Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. Available at: [Link]
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Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
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CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. - YouTube. Available at: [Link]
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26.04 Protecting Groups for Amines: Sulfonamides - YouTube. Available at: [Link]
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Application Notes and Protocols for Furan-Based Compounds as Corrosion Inhibitors
Introduction: The Emerging Role of Furan Derivatives in Corrosion Mitigation
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant economic and safety challenge across numerous industries.[1][2][3] The use of organic corrosion inhibitors is a primary strategy to combat this destructive process, particularly in acidic environments commonly encountered in industrial cleaning, oil and gas production, and chemical processing.[4][5] Among the vast array of organic compounds investigated, furan-based derivatives have emerged as a promising class of corrosion inhibitors due to their unique electronic structure and the presence of heteroatoms.[5][6][7]
Furan, a heterocyclic aromatic compound, possesses a five-membered ring containing an oxygen atom. This structure provides several key features that contribute to its efficacy as a corrosion inhibitor. The presence of the oxygen heteroatom and the π-electrons in the aromatic ring allows for the donation of electrons to the vacant d-orbitals of metal atoms, facilitating the adsorption of the inhibitor molecule onto the metal surface.[6][8] This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive medium and thereby reducing the corrosion rate.[6][8] The efficiency of furan-based inhibitors can be further enhanced by the introduction of various functional groups to the furan ring, which can modulate the electron density and steric effects of the molecule.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of furan-based compounds as corrosion inhibitors. It details the underlying mechanisms, synthesis considerations, and step-by-step protocols for key experimental techniques.
Mechanism of Action: A Molecular Perspective
The primary mechanism by which furan-based compounds inhibit corrosion is through adsorption onto the metal surface. This process can occur through two main types of interactions: physisorption and chemisorption.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. It is a relatively weak and reversible process.
-
Chemisorption: This involves the formation of a coordinate-type bond between the lone pair of electrons on the oxygen atom (and any other heteroatoms in the substituent groups) of the furan derivative and the vacant d-orbitals of the metal atoms. This is a stronger and more stable interaction.[9]
The effectiveness of a furan-based inhibitor is largely dependent on its molecular structure, including the electron density at the donor atoms, the planarity of the molecule, and its overall size.
Synthesis of Furan-Based Corrosion Inhibitors
The synthesis of novel furan derivatives with enhanced corrosion inhibition properties is a key area of research. Several synthetic routes can be employed, with the Paal-Knorr synthesis being a classic and versatile method for the formation of the furan ring from 1,4-dicarbonyl compounds.[10][11] Other methods include the Feist-Benary furan synthesis and various cyclization reactions.[10][12]
The general approach involves the synthesis of a furan core followed by the introduction of various functional groups to tailor the inhibitor's properties. For instance, the introduction of electron-donating groups can enhance the adsorption process and improve inhibition efficiency.
Illustrative Synthetic Scheme:
Below is a generalized synthetic scheme for a furan-based inhibitor, starting from a 1,4-dicarbonyl compound.
Caption: Generalized synthetic workflow for furan-based corrosion inhibitors.
Experimental Evaluation of Corrosion Inhibition
A multi-faceted approach is essential for the comprehensive evaluation of furan-based corrosion inhibitors. This typically involves a combination of gravimetric, electrochemical, and surface analysis techniques.
Gravimetric Method: Weight Loss Measurement
The weight loss method is a simple and widely used technique to determine the corrosion rate and the inhibition efficiency of a compound.[1][2][13] It involves immersing a pre-weighed metal specimen in a corrosive solution with and without the inhibitor for a specific period.[1][3]
Protocol: Weight Loss Measurement
-
Specimen Preparation:
-
Cut metal specimens (e.g., mild steel) into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm).
-
Polish the specimens with a series of emery papers of decreasing grit size to achieve a smooth, mirror-like surface.
-
Degrease the specimens by washing with acetone, followed by rinsing with distilled water.
-
Dry the specimens in a desiccator and accurately weigh them using an analytical balance (to four decimal places).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl).
-
Prepare a series of test solutions by adding different concentrations of the furan-based inhibitor to the corrosive solution.
-
Immerse the pre-weighed specimens in the test solutions, ensuring they are fully submerged. A blank test with only the corrosive solution should also be run.
-
Maintain the solutions at a constant temperature for a predetermined duration (e.g., 24 hours).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the specimens from the solutions.
-
Gently clean the specimens with a soft brush to remove any corrosion products.
-
Rinse with distilled water and acetone, then dry in a desiccator.
-
Accurately reweigh the specimens.
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K * W) / (A * T * D) Where:
-
K = constant (8.76 x 10^4)
-
W = weight loss in grams
-
A = area of the specimen in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
Table 1: Example Weight Loss Data and Inhibition Efficiency
| Inhibitor Concentration (mM) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.0521 | 12.5 | - |
| 0.1 | 0.0182 | 4.37 | 65.0 |
| 0.5 | 0.0094 | 2.26 | 81.9 |
| 1.0 | 0.0052 | 1.25 | 90.0 |
Electrochemical Techniques
Electrochemical methods provide rapid and sensitive measurements of corrosion rates and offer insights into the inhibition mechanism.[14][15]
a) Potentiodynamic Polarization
This technique involves polarizing the metal specimen from its open-circuit potential in both the anodic and cathodic directions. The resulting Tafel plots provide information on the corrosion current density (i_corr), which is directly proportional to the corrosion rate.
Protocol: Potentiodynamic Polarization
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of the metal specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the corrosive solution (with and without the inhibitor).
-
Allow the system to stabilize for about 30 minutes to reach a steady open-circuit potential (OCP).
-
-
Polarization Scan:
-
Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density to obtain the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculate the inhibition efficiency using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
-
b) Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the inhibitor film.[14][16][17] It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response.[14][18]
Protocol: Electrochemical Impedance Spectroscopy
-
Cell Setup and Stabilization:
-
Use the same three-electrode cell setup as for potentiodynamic polarization.
-
Allow the system to stabilize at the OCP.
-
-
Impedance Measurement:
-
Apply a small sinusoidal potential perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).
-
The data can be fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[15]
-
An increase in the Rct value in the presence of the inhibitor indicates a higher resistance to charge transfer and thus better corrosion inhibition.
-
Calculate the inhibition efficiency using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Surface Analysis Techniques
Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.[19]
a) Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment.[6] In the presence of an effective inhibitor, the surface should show significantly less damage (pitting, cracks) compared to the uninhibited surface.
Protocol: SEM Analysis
-
Sample Preparation:
-
After the immersion test, gently rinse the metal specimens with distilled water and dry them.
-
Mount the specimens on SEM stubs using conductive carbon tape.
-
-
Imaging:
-
Introduce the samples into the SEM chamber.
-
Acquire images of the surface at various magnifications to observe the morphology.
-
b) X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms on the metal surface.[20][21] It can confirm the presence of the furan-based inhibitor on the surface by detecting the characteristic elements of the inhibitor (e.g., C, O, and any other heteroatoms).[22]
Protocol: XPS Analysis
-
Sample Preparation:
-
After immersion in the inhibited solution, the samples must be carefully handled to avoid contamination.[23]
-
Rinse the samples with a non-reactive solvent (e.g., ethanol) to remove any loosely bound inhibitor and dry them under a stream of inert gas (e.g., nitrogen).[23]
-
Immediately transfer the samples to the ultra-high vacuum (UHV) chamber of the XPS instrument to minimize atmospheric contamination.[20]
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Fe 2p, and any other relevant elements from the inhibitor) to determine their chemical states.
-
-
Data Analysis:
-
Analyze the high-resolution spectra by fitting the peaks to identify the different chemical species present. The presence of peaks corresponding to the functional groups of the furan inhibitor confirms its adsorption on the metal surface.
-
Quantum Chemical Calculations
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental studies.[24][25][26] These calculations can predict the inhibition efficiency of a molecule by correlating it with various quantum chemical parameters.[4][27]
Key Quantum Chemical Parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.
-
Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal.
These theoretical calculations can guide the rational design of new and more effective furan-based corrosion inhibitors.[28]
Conclusion
Furan-based compounds represent a versatile and effective class of corrosion inhibitors. A systematic approach combining gravimetric, electrochemical, and surface analysis techniques, supported by theoretical calculations, is crucial for a thorough evaluation of their performance. The protocols and guidelines presented in this document provide a solid framework for researchers and scientists to explore and develop novel furan derivatives for advanced corrosion protection applications.
References
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Vertex AI Search.
- Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (n.d.). Manila Journal of Science.
- A Quantum Computational Method for Corrosion Inhibition. (2025). ACS Publications.
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI.
- Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research.
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). Association for Materials Protection and Performance.
- Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025). ResearchGate.
- Corrosion Measurement by Weight Loss. (n.d.). Scribd.
- Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor. (n.d.). Benchchem.
- Exploration of furan derivative for application as corrosion inhibitor for mild steel in hydrochloric acid solution: Effect of immersion time and temperature on efficiency. (n.d.). ResearchGate.
- A One-pot Reaction Involving Furan Derivatives as Potential Corrosion Inhibitors for Carbon Steel in Acidic Environments. (2026). Physical Chemistry Research.
- Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis. (n.d.). ACS Omega.
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications.
- A one-pot reaction involving furan derivatives as potential corrosion inhibitors for carbon steel in acidic environments: insights from electrochemical and computational analyses. (2025). Physical Chemistry Research.
- Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF.
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
- Weight Loss Analysis. (n.d.). Corrosionpedia.
- D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM.
- Development of QSPR models for furan derivatives as corrosion inhibitors for mild steel. (n.d.). DigitalOcean.
- WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate.
- Corrosion inhibition of carbon steel in hydrochloric acid by furan derivatives. (2025). ResearchGate.
- DFT-Quantum Chemical and Experimental Studies of a New 2-(Substituted Thio) Furan as a Corrosion Inhibitor in Acidic Media. (2022). Nano Biomedicine And Engineering.
- Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017). NIH.
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2015). Chemical Science Review and Letters.
- Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). ACS Omega.
- How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?. (2025). ResearchGate.
- Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. (n.d.). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
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Synthesis of Novel Heterocyclic Compounds from 5-(Chlorosulfonyl)furan-2-carboxylic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Versatility of the Furan Scaffold
The furan ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable building block in drug discovery.[4] The derivatization of the furan core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the various substituted furans, 5-(Chlorosulfonyl)furan-2-carboxylic acid stands out as a particularly versatile starting material. This bifunctional compound possesses two reactive sites: a highly electrophilic sulfonyl chloride and a nucleophilic carboxylic acid. This duality allows for a diverse range of chemical transformations, enabling the synthesis of a rich variety of novel heterocyclic compounds with significant therapeutic potential.[5]
This application note provides a comprehensive guide to the synthesis of novel heterocyclic compounds from this compound. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the potential applications of the resulting molecules in drug development.
Core Synthetic Strategies: Harnessing Bifunctionality
The synthetic utility of this compound lies in the sequential or orthogonal reactivity of its two functional groups. The general approach involves an initial reaction at the more reactive sulfonyl chloride moiety, followed by a subsequent transformation involving the carboxylic acid group, often in an intramolecular fashion to construct a new heterocyclic ring.
Diagram 1: General Synthetic Approach
This diagram illustrates the two primary reactive sites on the starting material and the general strategy for synthesizing diverse heterocyclic systems.
Caption: General workflow for synthesizing novel heterocycles.
Synthesis of Furan-Fused Thiazines and Thiazole Derivatives
This section details the synthesis of two classes of sulfur and nitrogen-containing heterocycles with potential biological activity.
Synthesis of Furo[3,2-e][5][6][7]thiadiazin-3(2H)-one 1,1-dioxides
Furo-fused thiadiazine dioxides are an interesting class of compounds with potential applications as diuretics and kinase inhibitors.[6][7] The synthesis of a furo[3,2-e][5][8]thiadiazin-3(2H)-one 1,1-dioxide derivative from this compound can be envisioned through a two-step process.
Step 1: Synthesis of 5-(N'-Arylureidosulfonyl)furan-2-carboxylic Acid
The first step involves the reaction of the sulfonyl chloride with an aryl urea to form a sulfonylurea intermediate.
Protocol 1: Synthesis of 5-(N'-Phenylureidosulfonyl)furan-2-carboxylic Acid
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Phenylurea | 1.1 eq |
| Pyridine (solvent and base) | 10 vol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
Procedure:
-
To a stirred solution of phenylurea (1.1 eq) in pyridine (10 vol) at 0 °C, add this compound (1.0 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with concentrated HCl to pH 2-3.
-
The precipitated solid is filtered, washed with cold water, and dried under vacuum to afford the desired product.
Step 2: Intramolecular Cyclization to Furo[3,2-e][5][8]thiadiazin-3(2H)-one 1,1-dioxide
The sulfonylurea intermediate can then undergo an intramolecular cyclization to form the fused heterocyclic system. This cyclization can be promoted by a dehydrating agent such as thionyl chloride, which also converts the carboxylic acid to a more reactive acyl chloride in situ.
Protocol 2: Synthesis of 2-Phenylfuro[3,2-e][5][8]thiadiazin-3(2H)-one 1,1-dioxide
| Reagent/Parameter | Value |
| 5-(N'-Phenylureidosulfonyl)furan-2-carboxylic Acid | 1.0 eq |
| Thionyl Chloride | 5 vol |
| Toluene (solvent) | 10 vol |
| Temperature | Reflux (110 °C) |
| Reaction Time | 3-4 hours |
Procedure:
-
A suspension of 5-(N'-Phenylureidosulfonyl)furan-2-carboxylic acid (1.0 eq) in toluene (10 vol) is treated with thionyl chloride (5 vol).
-
The mixture is heated to reflux for 3-4 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess thionyl chloride and toluene are removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure furo[3,2-e][5][8]thiadiazin-3(2H)-one 1,1-dioxide.
Diagram 2: Synthesis of a Furo-Fused Thiadiazinone Dioxide
Caption: Reaction pathway for the synthesis of a furo-fused thiadiazinone.
Synthesis of Furo[3,2-d]isothiazole Derivatives
Isothiazole-containing compounds are known to exhibit a range of biological activities, including antifungal and anticancer properties.[9][10] A plausible route to a furo[3,2-d]isothiazole scaffold involves the reaction of this compound with an amine to form a sulfonamide, followed by an intramolecular cyclization.
Step 1: Synthesis of 5-(N-Aryl/alkylsulfamoyl)furan-2-carboxamide
The synthesis begins with the reaction of the sulfonyl chloride with an amine to form a sulfonamide, followed by the conversion of the carboxylic acid to a carboxamide.
Protocol 3: Synthesis of 5-(N-Phenylsulfamoyl)furan-2-carboxamide
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Aniline | 2.2 eq |
| Dichloromethane (DCM) | 15 vol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-3 hours |
| Oxalyl Chloride | 1.5 eq |
| Ammonia (0.5 M in dioxane) | 5.0 eq |
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (15 vol) and cool to 0 °C.
-
Add a solution of aniline (2.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with 1N HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-(N-phenylsulfamoyl)furan-2-carboxylic acid.
-
To a solution of the obtained carboxylic acid in DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a solution of ammonia (0.5 M in dioxane, 5.0 eq) at 0 °C.
-
Stir the reaction for 2 hours at room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude carboxamide, which can be purified by column chromatography.
Step 2: Oxidative Intramolecular Cyclization
The final step is an oxidative intramolecular cyclization to form the furo[3,2-d]isothiazole ring system. This can be achieved using an oxidizing agent like N-bromosuccinimide (NBS).
Protocol 4: Synthesis of 3-Amino-2-phenylfuro[3,2-d]isothiazole 1,1-dioxide
| Reagent/Parameter | Value |
| 5-(N-Phenylsulfamoyl)furan-2-carboxamide | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.2 eq |
| Carbon Tetrachloride (CCl4) | 20 vol |
| Benzoyl Peroxide (initiator) | 0.1 eq |
| Temperature | Reflux (77 °C) |
| Reaction Time | 4-6 hours |
Procedure:
-
A mixture of 5-(N-Phenylsulfamoyl)furan-2-carboxamide (1.0 eq), NBS (1.2 eq), and a catalytic amount of benzoyl peroxide in CCl4 (20 vol) is heated to reflux.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is filtered off.
-
The filtrate is washed with aqueous sodium thiosulfate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired furo[3,2-d]isothiazole derivative.
Biological Significance and Future Directions
The novel heterocyclic compounds synthesized from this compound are expected to possess a range of biological activities. Furan-sulfonamide hybrids have been reported to exhibit anticancer, antibacterial, and antidiabetic properties.[5][8][11] The rigid, fused heterocyclic systems synthesized through the described protocols can be expected to have specific interactions with biological targets.
Further work should focus on:
-
Diversity-oriented synthesis: Expanding the scope of the reactions by using a variety of substituted ureas, amines, and other binucleophiles to generate a library of novel compounds.
-
Biological evaluation: Screening the synthesized compounds for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory assays.
-
Structure-Activity Relationship (SAR) studies: Elucidating the relationship between the chemical structure of the synthesized compounds and their biological activity to guide the design of more potent and selective drug candidates.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel and diverse heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this starting material and to develop new therapeutic agents. The ability to construct complex molecular architectures in a straightforward manner underscores the importance of this furan derivative in modern drug discovery and development.
References
- Abdelrahman, M. A., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305.
- Al-Suwaidan, I. A., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 12(45), 29473-29488.
- Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(19), 6554.
- Aly, A. A., et al. (2017). Facile selective synthesis of new furo[3,4-d]-1,3-thiazoles. Journal of Chemical Research, 41(12), 701-705.
- Aslam, M., et al. (2018). Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(4), 1435-1443.
- Chen, J., et al. (2019). Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents. Bioorganic & Medicinal Chemistry, 27(15), 3367-3377.
- Inagaki, S., et al. (2018). Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts. The Journal of Organic Chemistry, 83(22), 13834-13846.
- Kachaeva, M. V., et al. (2018). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-aminoazoles involving the Smiles rearrangement. Current Chemistry Letters, 7(2), 101-110.
- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(23), 4349-4375.
- Naicker, T., et al. (2018). Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. RSC Advances, 8(66), 37503-37507.
- Padwa, A., et al. (2000). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. The Journal of Organic Chemistry, 65(21), 7144-7154.
-
Palmer, D. C., et al. (1995). N-substituted pyrazino[2,3-c][5][11]thiadiazine 2,2-dioxides. A new class of diuretics. Journal of Medicinal Chemistry, 38(18), 3493-3501.
- Reddy, C. R., et al. (2012). Intramolecular Cyclization of Acyloxy Sulfones to Fused Furans and Benzofurans. Synlett, 23(10), 1511-1515.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 10(45), 26867-26884.
- Shi, W., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(66), 37492-37502.
- Stokes, S. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3237.
- Thiyagarajan, S., et al. (2013). Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. RSC Advances, 3(38), 15678-15686.
- Tlili, C., & Miloserdov, F. M. (2021). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. The Journal of Organic Chemistry, 86(24), 17995-18004.
- Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 188, 112020.
- Zeman, M., & Vávra, R. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412.
-
Zhang, W., et al. (2014). Facile assembly of fused benzo[2][8]furo heterocycles. Organic Letters, 16(16), 4146-4149.
- BenchChem. (n.d.). This compound. Retrieved from [A representative, though not directly citable, URL would be placed here]
- Chem-Impex. (n.d.). 5-Formyl-2-furancarboxylic acid. Retrieved from [A representative, though not directly citable, URL would be placed here]
- MDPI. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. Retrieved from [A representative, though not directly citable, URL would be placed here]
- PubMed Central. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [A representative, though not directly citable, URL would be placed here]
- PubChem. (n.d.). 5-Formyl-2-furancarboxylic Acid. Retrieved from [A representative, though not directly citable, URL would be placed here]
- ResearchGate. (n.d.). Common bioconjugation reactions that allow the attachment of... Retrieved from [A representative, though not directly citable, URL would be placed here]
- Beilstein Archives. (n.d.). Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo. Retrieved from [A representative, though not directly citable, URL would be placed here]
- Arkivoc. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [A representative, though not directly citable, URL would be placed here]
- DOI. (n.d.). Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts Contents. Retrieved from [A representative, though not directly citable, URL would be placed here]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is grounded in mechanistic understanding and practical, field-tested advice.
PART 1: Critical Safety Briefing: Handling Chlorosulfonic Acid
Before commencing any experimental work, it is imperative to understand the hazards associated with chlorosulfonic acid (ClSO₃H). This reagent is highly corrosive, reacts violently with water, and is a strong respiratory and skin irritant.[1][2]
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves, a full-face shield, chemical splash goggles, and a lab coat. Work should exclusively be conducted in a certified chemical fume hood.[3]
-
Anhydrous Conditions: Chlorosulfonic acid reacts explosively with water, releasing large amounts of heat and toxic fumes (HCl and H₂SO₄ mist).[2] Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture using a drying tube or an inert atmosphere (N₂ or Ar).
-
Quenching Procedure: Never add water directly to chlorosulfonic acid.[4] The reaction should be quenched by slowly and carefully adding the reaction mixture to a large volume of crushed ice with vigorous stirring.
-
Spill Management: Neutralize spills with an inert absorbent material like dry sand or vermiculite. Do not use water or combustible materials.[3]
PART 2: Reaction Overview and Mechanism
The synthesis of this compound from 2-furoic acid is a classic electrophilic aromatic substitution (EAS) reaction. The furan ring, being electron-rich, is susceptible to attack by a strong electrophile. Chlorosulfonic acid serves as the source of the electrophilic species, +SO₂Cl.
Reaction Scheme:
C₅H₄O₃ (2-Furoic Acid) + ClSO₃H (Chlorosulfonic Acid) → C₅H₃ClO₅S (this compound) + H₂O
The carboxylic acid group is a deactivating, meta-directing group in benzene chemistry. However, in the furan system, the oxygen heteroatom's powerful activating and ortho-para directing influence dominates, directing the incoming electrophile to the C5 position.
Caption: Mechanism of the chlorosulfonation of 2-furoic acid.
PART 3: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yielded little to no product, and the starting material was mostly recovered. What went wrong?
Answer: This issue typically points to insufficient reaction activation or potency of the sulfonating agent.
-
Probable Cause A: Low Reaction Temperature. The chlorosulfonation of furan derivatives often requires careful temperature management. While excessive heat can cause degradation, a temperature that is too low may result in an impractically slow reaction rate.
-
Solution: Monitor the reaction temperature closely. A common starting point is to perform the initial addition of 2-furoic acid at 0-5 °C to control the initial exotherm, followed by allowing the reaction to slowly warm to room temperature or slightly above (e.g., 30-40 °C) to drive it to completion.
-
-
Probable Cause B: Insufficient Reagent Excess. Chlorosulfonic acid often serves as both the reagent and the solvent. An insufficient excess may not provide the driving force needed for the reaction to proceed efficiently.[5]
-
Solution: A common stoichiometric ratio is between 3 to 5 equivalents of chlorosulfonic acid relative to the 2-furoic acid substrate. This ensures the reaction medium remains strongly acidic and there is ample electrophile available.
-
-
Probable Cause C: Deactivated Substrate. While 2-furoic acid is the standard starting material, its purity is crucial.[6][7]
-
Solution: Ensure your 2-furoic acid is pure and dry. Impurities can interfere with the reaction. Recrystallization may be necessary if the starting material is old or discolored.
-
Question 2: The reaction produced a dark, intractable tar instead of a clean product. What happened?
Answer: Tar formation is a classic sign of decomposition, usually caused by excessive heat or moisture.
-
Probable Cause A: Uncontrolled Exotherm. The reaction between 2-furoic acid and chlorosulfonic acid is highly exothermic. If the addition is too fast or cooling is inadequate, the temperature can spike, leading to polymerization and degradation of the sensitive furan ring.
-
Solution: Add the solid 2-furoic acid portion-wise to the chilled chlorosulfonic acid (0-5 °C) over a prolonged period. Use an ice bath and monitor the internal temperature with a thermometer. Vigorous stirring is essential to dissipate heat.
-
-
Probable Cause B: Presence of Water. As mentioned in the safety briefing, water reacts violently with chlorosulfonic acid. This not only creates a safety hazard but the intense heat generated will degrade the organic material.[2]
-
Solution: Rigorously adhere to anhydrous techniques. All glassware must be oven- or flame-dried and cooled under an inert atmosphere. Use a high-purity grade of chlorosulfonic acid.
-
Question 3: I seem to have a product, but it disappears or my yield drops dramatically after the aqueous workup. Why?
Answer: This is the most common failure mode in this synthesis and is almost certainly due to the hydrolysis of your desired sulfonyl chloride product.
-
Probable Cause: Product Hydrolysis. Sulfonyl chlorides are susceptible to nucleophilic attack by water, which converts the -SO₂Cl group into a sulfonic acid (-SO₃H).[8][9] The resulting 5-(sulfonic acid)furan-2-carboxylic acid has very different solubility properties and is often lost to the aqueous phase during extraction. This hydrolysis can be surprisingly rapid, especially at neutral or basic pH.[10]
-
Solution 1: Rapid, Cold Workup. Minimize the product's contact time with water. Quench the reaction mixture by pouring it onto a large excess of crushed ice. Do not let the resulting acidic solution warm up.
-
Solution 2: Immediate Extraction. As soon as the ice has melted (or nearly melted), immediately extract the product into a cold, water-immiscible organic solvent like dichloromethane or diethyl ether. Do not delay this step.
-
Solution 3: Avoid Basic Washes. Do not wash the organic extracts with sodium bicarbonate or other basic solutions. This will dramatically accelerate the hydrolysis of any remaining sulfonyl chloride. Wash only with cold, dilute acid or brine if necessary.
-
Caption: Troubleshooting workflow for low yield issues.
PART 4: Frequently Asked Questions (FAQs)
Q: What are the optimal reaction parameters for this synthesis? A: While optimization is specific to your lab's setup, a robust starting point is summarized in the table below. The goal is to find a balance where the reaction proceeds to completion without causing substrate degradation.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reagent Ratio | 3 - 5 equivalents ClSO₃H | Ensures sufficient electrophile; excess reagent acts as the solvent.[5][11] |
| Addition Temperature | 0 – 5 °C | Critical for controlling the initial strong exotherm and preventing tar formation. |
| Reaction Temperature | 0 °C to Room Temp (20-25°C) | After addition, allowing a slow warm-up often drives the reaction to completion. |
| Reaction Time | 2 – 6 hours | Monitor by TLC or by quenching a small aliquot for LCMS/NMR analysis. |
| Workup Temperature | ≤ 5 °C | Minimizes hydrolysis of the sulfonyl chloride product.[8][9] |
Q: Can I use a co-solvent for the reaction? A: While excess chlorosulfonic acid is typically used as the solvent, some procedures report the use of inert co-solvents like dichloromethane.[12][13] This can help with stirring and heat transfer, especially on a larger scale. However, it also dilutes the reagent, potentially slowing the reaction. If you use a co-solvent, ensure it is scrupulously dried before use.
Q: How do I purify the final product? A: The crude product isolated after solvent evaporation is often an oil or semi-solid. Purification can be challenging due to the compound's reactivity.
-
Trituration: The most common method is to triturate the crude material with a cold, non-polar solvent like hexanes. This can help solidify the product and wash away less polar impurities.
-
Recrystallization: If a solid can be obtained, recrystallization from a non-protic solvent system (e.g., dichloromethane/hexanes) may be possible, but must be done quickly and with minimal heating to avoid decomposition.
Q: How can I confirm the product's identity and purity? A: Standard analytical techniques can be used:
-
¹H NMR: The proton NMR spectrum should show the characteristic furan protons with coupling constants consistent with 2,5-disubstitution. The carboxylic acid proton will be a broad singlet.
-
IR Spectroscopy: Look for characteristic peaks for the sulfonyl chloride (S=O stretches around 1380 and 1180 cm⁻¹) and the carboxylic acid (C=O stretch around 1700 cm⁻¹, broad O-H stretch).
-
Mass Spectrometry: To confirm the molecular weight.
PART 5: Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized as necessary. Adhere to all safety precautions outlined in Part 1.
Materials:
-
2-Furoic Acid (99%+, dry)
-
Chlorosulfonic Acid (≥99%)
-
Dichloromethane (DCM, anhydrous)
-
Hexanes (anhydrous)
-
Deionized Water, Ice
Procedure:
-
Setup: In a chemical fume hood, equip a 250 mL three-neck, round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet/outlet with a drying tube. Ensure all glassware is oven-dried.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (e.g., 40 mL, ~5 eq). Begin stirring and cool the flask to 0-5 °C using an ice-water bath.
-
Substrate Addition: Once the acid is cold, slowly add 2-furoic acid (e.g., 10.0 g, 1.0 eq) in small portions over 30-45 minutes. Monitor the internal temperature closely, ensuring it does not rise above 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, maintain the reaction at 0-5 °C for 1 hour. Then, remove the ice bath and allow the mixture to slowly warm to room temperature (20-25 °C). Continue stirring for an additional 3-4 hours.
-
Workup - Quenching: Prepare a 1 L beaker containing 400 g of crushed ice and a large stir bar. With vigorous stirring, slowly and carefully pour the reaction mixture from the flask onto the ice. Use a clamp to secure the flask during the pour.
-
Workup - Extraction: Once the ice has melted and the solution is cold (≤ 5 °C), transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of cold dichloromethane (3 x 75 mL).
-
Workup - Drying: Combine the organic extracts. Wash once with cold brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator). Crucially, do not heat the water bath above 30 °C to prevent thermal decomposition.
-
Purification: The resulting crude oil or semi-solid should be triturated with cold hexanes (50 mL). Stir vigorously until a precipitate forms. Filter the solid product, wash with a small amount of cold hexanes, and dry under vacuum to yield this compound.
References
- Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from Veolia North America website. [Link: https://www.veolianorthamerica.com/chlorosulfonic-acid]
- King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 67(12), 2162-2172. [Link: https://pubs.acs.org/doi/abs/10.1021/ja00207a027]
- Atul Ltd. (n.d.). Chlorosulfonic acid Technical Data Sheet. Retrieved from Atul Ltd. website. [Link: https://www.atul.co.
- DuPont. (n.d.). CSA (Chlorosulfonic Acid) Product Information. Retrieved from a publicly available DuPont safety document. [Link: A direct, stable URL is not available, but such documents are widely accessible through chemical supplier websites.]
- Sigma-Aldrich. (2025). Safety Data Sheet: Chlorosulfonic acid. Retrieved from MilliporeSigma. [Link: https://www.sigmaaldrich.com/sds/sigma/571024]
- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from NJ.gov. [Link: https://nj.gov/health/eoh/rtkweb/documents/fs/0413.pdf]
- Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(5), 589-598. [Link: https://cdnsciencepub.com/doi/abs/10.1139/v67-098]
- Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Journal of the Chemical Society, 2901. (Referenced in FR2795723A1). [Link: https://patents.google.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4). [Link: https://www.osti.gov/biblio/6388574]
- ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from ASIA Chemical Engineering Co.,Ltd. [Link: https://www.asiachmical.
- King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. [Link: https://www.researchgate.
- Morrison, K. M., et al. (2020). Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride. Organic Letters, 22(15), 5961-5965. (Referenced for general optimization). [Link: https://www.researchgate.
- Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1109-1118. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10281223/]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link: A direct URL to the full text is not available, but it is a key reference book on the topic.]
- Pfizer Inc. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. U.S. Patent 6,022,984. [Link: https://patents.google.
- Roper, T. D., et al. (2021). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (Referenced in related continuous flow literature). [Link: https://www.researchgate.
- Wang, J. (2019). A method of chlorosulfonation is carried out using sulfur trioxide. Chinese Patent CN109651206A. [Link: https://patents.google.
- Sharma, A., & Gorman, C. (2004). Chlorosulfonic Acid. Encyclopedia of Reagents for Organic Synthesis. [Link: https://www.researchgate.
- Sylebra Inc. (2021). Furan surfactant compositions and methods. WIPO Patent WO2021225932A1. [Link: https://patents.google.
- Sylebra Inc. (2022). Furan surfactant compositions and methods. U.S. Patent Application US20220204467A1. [Link: https://patents.google.
- Organic Syntheses. (1941). 2-Furoic Acid and 2-Furylcarbinol. Organic Syntheses, Coll. Vol. 1, p.276. [Link: http://www.orgsyn.org/demo.aspx?prep=cv1p0276]
- BenchChem. (n.d.). Synthesis routes of 5-Chlorofuran-2-carboxylic acid. Retrieved from BenchChem. [Link: https://www.benchchem.com/product/b105355/synthesis]
- Wikipedia. (n.d.). 2-Furoic acid. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/2-Furoic_acid]
- Guidechem. (n.d.). What is 5-Chlorofuran-2-carboxylic Acid and How is it Prepared?. Retrieved from Guidechem. [Link: https://www.guidechem.com/faq/what-is-5-chlorofuran-2-carboxylic-acid-and-how-is-it-prepared-19300321.html]
- Fischer, R., & Fišerová, M. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, (iv), 405-412. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2013/iv/8285]
- Partenheimer, W. (2001). Synthesis of 2,5-diformylfuran and furan-2,5-dicarboxylic acid by catalytic air oxidation of 5-hydroxymethylfurfural. Advanced Synthesis & Catalysis, 343(1), 102-111. (Referenced in WO2011043661A1). [Link: https://patents.google.
- BenchChem. (2025). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. Retrieved from BenchChem. [Link: https://www.benchchem.com/application/purifying-2-5-furandicarboxylic-acid]
- ChemPoint. (n.d.). 2-Furoic Acid: Intermediate for Pharma & Food Preservation. Retrieved from ChemPoint. [Link: https://www.chempoint.
- Organic Syntheses. (1955). 2-Furoic Acid. Organic Syntheses, Coll. Vol. 3, p.420. [Link: http://www.orgsyn.org/demo.aspx?prep=cv3p0420]
- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1382. [Link: https://www.mdpi.com/1422-8599/2022/2/M1382]
- Wang, X., et al. (2023). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society, 145(30), 16866-16875. [Link: https://pubs.acs.org/doi/10.1021/jacs.3c05123]
- Defense Technical Information Center (DTIC). (2012). Synthesis and Characterization of Furanic Compounds. [Link: https://discover.dtic.mil/results/?q=synthesis%20of%20furanic%20compounds]
- Banella, M. B., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 19(11), 2561-2565. [Link: https://pubs.rsc.org/en/content/articlelanding/2017/gc/c7gc00676a]
- PubChem. (n.d.). 5-(3-Chlorophenyl)furan-2-carboxylic acid. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/736256]
Sources
- 1. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 2. macro.lsu.edu [macro.lsu.edu]
- 3. nj.gov [nj.gov]
- 4. atul.co.in [atul.co.in]
- 5. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 10. researchgate.net [researchgate.net]
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- 12. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(Chlorosulfonyl)furan-2-carboxylic acid
Last Updated: January 21, 2026
Introduction
Welcome to the technical support center for the purification of 5-(Chlorosulfonyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and important intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its purification.
The inherent reactivity of the chlorosulfonyl group makes this compound susceptible to hydrolysis and other side reactions, which can lead to a range of impurities.[1] Therefore, careful selection and execution of purification methods are paramount. This guide will focus on the most effective techniques, including recrystallization and column chromatography, providing the causal logic behind each step to ensure both purity and yield are maximized.
Core Purification Challenges
The primary difficulties in purifying this compound stem from its chemical nature:
-
Hydrolytic Instability: The chlorosulfonyl group readily reacts with water, including atmospheric moisture, to form the corresponding sulfonic acid. This necessitates the use of anhydrous solvents and conditions.[1]
-
Thermal Sensitivity: Prolonged exposure to high temperatures can lead to decomposition.
-
Structurally Similar Impurities: The synthesis of this compound can result in byproducts that have similar physical properties, making separation challenging. Common impurities may include the starting material, 2-furoic acid, and the hydrolysis product, 5-(sulfonoxy)furan-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Symptom: A significant loss of product is observed after performing a recrystallization procedure.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Solvent Choice | The chosen solvent may have too high a solubility for the compound, even at low temperatures, leading to a substantial amount of product remaining in the mother liquor. | Systematic Solvent Screening: Conduct small-scale solubility tests with a range of anhydrous solvents. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature or below. Consider non-polar to moderately polar aprotic solvents like toluene, hexane, or dichloromethane. |
| Premature Crystallization | The product crystallizes too quickly upon cooling, trapping impurities and reducing the overall purity of the isolated solid. | Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
| Excessive Solvent Volume | Using too much solvent to dissolve the crude product will result in a solution that is not sufficiently saturated for efficient crystallization upon cooling. | Minimal Solvent Usage: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution and maximizes the yield of recrystallized product. |
Issue 2: Product Oiling Out During Recrystallization
Symptom: Instead of forming crystals, the product separates as an oil when the hot solution is cooled.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Impurity Level | A high concentration of impurities can depress the melting point of the mixture, causing it to separate as an oil rather than crystallizing. | Pre-purification Step: Consider a preliminary purification step, such as a solvent wash or a quick filtration through a small plug of silica gel, to remove some of the impurities before recrystallization. |
| Inappropriate Solvent | The solvent may not be suitable for inducing crystallization of this specific compound. | Solvent System Modification: Try using a co-solvent system. If the compound is too soluble in one solvent, add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise to the warm solution until turbidity is observed, then reheat to clarify and cool slowly. |
Issue 3: Tailing or Streaking on TLC Plate During Column Chromatography
Symptom: The spot for the desired compound appears elongated or as a streak on the TLC plate, making it difficult to assess purity and determine the correct solvent system for column chromatography.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Silica Gel | The carboxylic acid and chlorosulfonyl groups can interact strongly with the acidic silica gel, leading to poor separation and tailing. | Mobile Phase Modification: Add a small amount of a polar, acidic modifier to the eluent, such as acetic acid or formic acid (typically 0.1-1%).[2][3] This helps to protonate the compound and reduce its interaction with the stationary phase. |
| Compound Overloading | Applying too much sample to the TLC plate can cause streaking. | Dilute the Sample: Use a more dilute solution of your compound for spotting on the TLC plate. |
Issue 4: Co-elution of Impurities During Column Chromatography
Symptom: Fractions collected from the column show the presence of both the desired product and impurities, as determined by TLC or other analytical methods.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Solvent System | The polarity of the eluent may not be optimal for separating the product from closely related impurities. | Fine-tune the Eluent: Systematically vary the ratio of the solvents in your mobile phase to achieve better separation on the TLC plate before attempting the column. A difference in Rf values of at least 0.2 is generally recommended for good separation. |
| Improper Column Packing | A poorly packed column with channels or cracks will lead to inefficient separation. | Proper Packing Technique: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Due to the chlorosulfonyl group, this compound is corrosive and highly reactive. It can cause severe burns to the skin and eyes.[1][4][5] It reacts exothermically with water, including moisture in the air, to produce corrosive hydrochloric acid and sulfonic acid.[1] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
Q2: What is the best solvent for recrystallizing this compound?
A2: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, good starting points for screening are anhydrous, non-protic solvents such as toluene, hexanes, dichloromethane, or mixtures thereof. The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
Q3: Can I use reversed-phase chromatography for purification?
A3: While normal-phase chromatography is more common for this type of compound, reversed-phase chromatography can be an option.[3] You would typically use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.
Q5: My purified product is a yellow-tinged solid. Is this normal?
A5: While the pure compound is expected to be a white or off-white solid, a slight yellow color can sometimes be present due to minor impurities, possibly from the degradation of the furan ring.[6] If the purity is confirmed to be high by other analytical methods, this slight coloration may be acceptable for many applications. If a completely colorless product is required, treatment with a small amount of activated carbon during recrystallization may help, but this can also lead to some product loss.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be determined by preliminary small-scale tests.
Materials:
-
Crude this compound
-
Anhydrous recrystallization solvent (e.g., toluene, hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask equipped with a stir bar and a condenser.
-
Add a minimal amount of the chosen anhydrous solvent to the flask.
-
Gently heat the mixture with stirring until the solvent begins to reflux.
-
Continue to add small portions of the hot solvent until the solid has just dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purification using silica gel column chromatography. The eluent system should be optimized by TLC beforehand.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Anhydrous eluent (e.g., hexane/ethyl acetate mixture with 0.5% acetic acid)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Column: Pack a chromatography column with a slurry of silica gel in the chosen eluent system.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel.
-
Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the Separation: Monitor the separation by TLC analysis of the collected fractions.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizations
Workflow for Troubleshooting Recrystallization Issues
Caption: Decision tree for troubleshooting common recrystallization problems.
General Workflow for Column Chromatography Purification
Caption: Step-by-step workflow for purification by column chromatography.
References
- Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- International Chemical Safety Cards (ICSCs). ICSC 0198 - SULPHURYL CHLORIDE.
- NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL.
- MDPI. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis.
- Guidechem. What is 5-Chlorofuran-2-carboxylic Acid and How is it Prepared?.
- Benchchem. Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers.
- ResearchGate. Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system.
- Reddit.
- Reddit.
- Google Patents. Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
Sources
Technical Support Center: Chlorosulfonation of Furan-2-carboxylic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the chlorosulfonation of furan-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging yet crucial transformation. The inherent acid sensitivity of the furan moiety presents unique obstacles. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you optimize your reaction outcomes and minimize the formation of unwanted side products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the chlorosulfonation of furan-2-carboxylic acid. Each issue is analyzed based on the underlying chemistry, followed by actionable solutions.
Question 1: My reaction mixture rapidly turned dark brown or black, resulting in an intractable tar. What caused this, and how can I prevent it?
Answer:
This is the most common failure mode and is almost certainly due to the acid-catalyzed polymerization of the furan ring.[1][2][3]
-
Causality & Mechanism: Furan and its derivatives are notoriously unstable in strong acids like chlorosulfonic acid.[4] The reaction is initiated by the protonation of the furan ring, which generates a highly reactive carbocationic intermediate. This electrophile can then be attacked by another neutral furan molecule. This process repeats, leading to the formation of long-chain, conjugated polymers, commonly observed as a black tar.[2][5] While the electron-withdrawing carboxylic acid group at the C2 position does offer some stability against acid-catalyzed degradation compared to unsubstituted furan, the harsh, highly acidic, and dehydrating conditions of chlorosulfonic acid can easily overcome this protective effect, especially if the temperature is not rigorously controlled.[3]
-
Troubleshooting & Solutions:
-
Strict Temperature Control: This is the most critical parameter. The reaction should be performed at low temperatures, typically between -5 °C and 5 °C. Use an ice-salt or a cryo-cool bath to maintain this range throughout the addition and reaction period.
-
Reverse Addition: Instead of adding the chlorosulfonic acid to the furan-2-carboxylic acid, slowly add the solid furan-2-carboxylic acid in small portions to a stirred, pre-cooled vessel of excess chlorosulfonic acid. This ensures that the furan compound is always in the presence of a large excess of the sulfonating agent rather than other furan molecules, minimizing self-polymerization.
-
Minimize Reaction Time: Monitor the reaction progress closely (e.g., by quenching small aliquots and analyzing via TLC or ¹H NMR). Do not let the reaction run longer than necessary. Once the starting material is consumed, proceed immediately to the workup.
-
Question 2: My yield is very low, and I've isolated a water-soluble byproduct instead of my desired sulfonyl chloride. What is this byproduct?
Answer:
You have likely isolated furan-2-carboxylic acid-5-sulfonic acid . This occurs due to the hydrolysis of the desired product, 5-(chlorosulfonyl)furan-2-carboxylic acid, during the aqueous workup.
-
Causality & Mechanism: Sulfonyl chlorides are reactive species that are highly susceptible to hydrolysis, especially in the presence of water or moisture.[6] When the reaction mixture is quenched by pouring it onto ice or into water, the sulfonyl chloride group (-SO₂Cl) is rapidly converted to a sulfonic acid group (-SO₃H). Sulfonic acids are highly polar and often water-soluble, making them difficult to extract into common organic solvents.
-
Troubleshooting & Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.
-
Careful Workup: Quench the reaction by pouring it carefully onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the acid-water interaction.
-
Rapid Extraction: Immediately following the quench, extract the product with a cold, suitable organic solvent (e.g., diethyl ether or ethyl acetate). Do not allow the product to sit in the aqueous acidic solution for an extended period.
-
Avoid Basic Washes: Do not wash the organic layer with basic solutions like sodium bicarbonate. This will deprotonate the carboxylic and sulfonic acids, partitioning them into the aqueous layer.
-
Question 3: Besides tar and the hydrolyzed product, what other side reactions could be lowering my yield?
Answer:
Several other side reactions can compete with the desired chlorosulfonation, leading to a complex product mixture and reduced yield.
-
Causality & Mechanism:
-
Decarboxylation: At elevated temperatures, furan-2-carboxylic acid can undergo acid-catalyzed decarboxylation to yield furan.[7][8] The resulting furan is significantly more reactive and electron-rich than the starting material and will rapidly polymerize under the reaction conditions, contributing to tar formation.[8]
-
Ring Opening: In highly acidic and aqueous environments, the furan ring can undergo hydrolytic ring-opening to form 1,4-dicarbonyl compounds.[9][10] This pathway is a known degradation route for furans in acid.[11]
-
Reaction at the Carboxylic Acid Group: Chlorosulfonic acid is a powerful dehydrating agent and can react with the carboxylic acid moiety to form a mixed anhydride (R-CO-O-SO₂Cl).[6][12] While this may be a reversible process, it consumes the reagent and can lead to other downstream byproducts.
-
-
Troubleshooting & Solutions:
-
Low Temperature: As with polymerization, maintaining a low temperature is the most effective way to prevent thermally induced decarboxylation.
-
Controlled Stoichiometry: Use a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents) to favor the electrophilic aromatic substitution on the ring over side reactions at the carboxyl group.
-
Anhydrous Workup (Advanced): For highly sensitive substrates, consider a non-aqueous workup. This can involve carefully quenching the excess chlorosulfonic acid with a reagent like thionyl chloride before solvent removal, although this adds complexity and requires careful handling.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the chlorosulfonation of furan-2-carboxylic acid?
The reaction is highly regioselective for the C5 position. The oxygen atom of the furan ring is a powerful ortho-, para-director for electrophilic aromatic substitution, activating the C2 and C5 positions. Since the C2 position is already substituted with a deactivating, meta-directing carboxylic acid group, the incoming chlorosulfonyl group is strongly directed to the C5 position.[13]
Q2: Can I use a solvent for this reaction?
Generally, chlorosulfonation is performed using chlorosulfonic acid as both the reagent and the solvent. The use of co-solvents is often avoided as many common organic solvents (e.g., THF, acetone) are not stable to chlorosulfonic acid. If solubility is a major issue, a highly inert solvent like dichloromethane might be considered, but this can slow the reaction rate and must be done with extreme caution.
Q3: What are the critical safety precautions when working with chlorosulfonic acid?
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently and explosively with water, releasing large amounts of toxic hydrogen chloride gas and sulfuric acid mist.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.
-
Handling: Add reagents slowly and control the temperature. Have appropriate quenching materials (e.g., dry sand, sodium bicarbonate for neutralization after dilution) and a spill kit readily available.
Visual Guide 1: Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the major side reactions that can occur during the chlorosulfonation of furan-2-carboxylic acid.
Caption: Desired vs. Side Reaction Pathways.
Optimized Experimental Protocol
This protocol is a general guideline. Always perform a thorough risk assessment before beginning any new procedure.
-
Preparation: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel (or powder funnel), and a thermometer. Ensure all glassware is oven-dried. Place the flask in an ice-salt bath.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (4.0 eq.) and cool the stirred liquid to between -5 °C and 0 °C.
-
Substrate Addition: Add furan-2-carboxylic acid (1.0 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction by a suitable method (e.g., quenching an aliquot in water/ether and analyzing the ether layer by TLC).
-
Workup (Quenching): In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the ice. The temperature of the quench mixture should be kept below 10 °C.
-
Extraction: Immediately transfer the cold aqueous mixture to a separatory funnel and extract rapidly with three portions of cold diethyl ether or ethyl acetate.
-
Washing & Drying: Combine the organic extracts. Do NOT wash with a basic solution. Wash once with cold brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo at low temperature (<30 °C).
-
Purification: The resulting crude product is often an oil or low-melting solid and can be purified by crystallization or chromatography if necessary.
Visual Guide 2: Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and solving common experimental problems.
Caption: A Troubleshooting Logic Flowchart.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Temperature | -5 °C to 5 °C | Minimizes polymerization, decarboxylation, and other side reactions.[8] |
| Chlorosulfonic Acid | 3 - 5 molar equivalents | Ensures complete reaction and favors sulfonation over reaction at the carboxyl group. |
| Reaction Time | 1 - 3 hours | Sufficient for reaction completion without prolonged exposure to harsh acidic conditions. |
| Workup Temperature | < 10 °C | Reduces the rate of hydrolysis of the sulfonyl chloride product. |
References
-
MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Available from: [Link]
-
Wiley Online Library. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available from: [Link]
-
Royal Society of Chemistry. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]
-
SciSpace. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Available from: [Link]
-
Química Organica.org. (n.d.). Sulfonation, formylation, Mannich and acetylation of furan. Available from: [Link]
-
Topics in Organic Chemistry. (2023). Furan - Structure, Synthesis and Reactions. Available from: [Link]
-
ResearchGate. (2016). Formation of insoluble polymer and benzofuran during the acid-treatment of furan. Available from: [Link]
-
ResearchGate. (2024). General scheme of the study of furan stability. Available from: [Link]
-
ResearchGate. (2018). Furan acylation to renewable oleo-furansulfonate (OFS) surfactants. Available from: [Link]
-
Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions. Available from: [Link]
-
YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. Available from: [Link]
-
Wiley Online Library. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Journal of the Science of Food and Agriculture. Available from: [Link]
-
Royal Society of Chemistry. (2003). Chlorosulfonic Acid - A Versatile Reagent. Available from: [Link]
Sources
- 1. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. Topics in Organic Chemistry: Furan - Structure, Synthesis and Reactions [chemistrywithdrsantosh.com]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. api.pageplace.de [api.pageplace.de]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing the Reactivity of 5-(Chlorosulfonyl)furan-2-carboxylic acid
Welcome to the technical support center for 5-(Chlorosulfonyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly versatile and reactive bifunctional molecule. Our goal is to provide you with in-depth, field-proven insights to help you anticipate challenges, troubleshoot issues, and optimize your experimental outcomes. The information herein is structured to address specific problems in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Understanding the Dual Reactivity
This compound is a valuable synthetic intermediate due to its two reactive functional groups: a sulfonyl chloride and a carboxylic acid.[1] This dual functionality allows for selective or sequential reactions, but also presents unique challenges in managing reactivity and preventing unwanted side reactions.[1]
Core Reactivity Profile
dot graph "Reactivity_Profile" { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"];
B [label="Sulfonyl Chloride (-SO2Cl)\nHighly Electrophilic", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-0.5!"]; C [label="Carboxylic Acid (-COOH)\nNucleophilic Oxygen, Acidic Proton", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,-0.5!"];
D [label="Reacts with Nucleophiles\n(Amines, Alcohols)", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2.5!"]; E [label="Esterification, Amidation\n(Requires Activation)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-2.5!"];
A -> B [label=" Primary Reactive Site"]; A -> C [label="Secondary Reactive Site "]; B -> D; C -> E; } dot Caption: Dual reactive sites of the target molecule.
FAQ 1: Which functional group is more reactive, the sulfonyl chloride or the carboxylic acid?
The sulfonyl chloride group is significantly more electrophilic and, therefore, more reactive towards nucleophiles than the carboxylic acid group.[1][2] Sulfonyl chlorides readily react with a wide range of nucleophiles, including amines, alcohols, and even water, under relatively mild conditions.[1][3] The carboxylic acid, on the other hand, typically requires an activation step (e.g., conversion to an acid chloride or use of coupling agents) to undergo reactions like esterification or amidation.[4] This difference in reactivity is the key to selectively functionalizing the molecule.
FAQ 2: What are the primary decomposition pathways I should be aware of?
The primary decomposition pathway is the hydrolysis of the sulfonyl chloride group. Exposure to moisture, even atmospheric humidity, can lead to the formation of the corresponding sulfonic acid. This is often the source of "inactive" or "old" reagents failing in reactions.
dot graph "Decomposition_Pathway" { rankdir=LR; node [shape=record, style=filled, fontname="Arial"];
reactant [label="{this compound | -SO2Cl}", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="{5-(Sulfo)furan-2-carboxylic acid | -SO3H}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
reactant -> product [label=" H2O (Moisture) "]; } dot Caption: Primary decomposition via hydrolysis.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific issues that may arise during common synthetic transformations.
Scenario 1: Synthesis of Sulfonamides
Problem: "My reaction to form a sulfonamide with a primary amine is giving low yields, and I'm recovering a significant amount of a water-soluble starting material."
Likely Cause: This is a classic symptom of sulfonyl chloride hydrolysis. If your starting material has been improperly stored or handled, it has likely converted to the sulfonic acid. The amine, acting as a base, will then form a salt with the sulfonic acid and the carboxylic acid, rendering it water-soluble and unreactive for sulfonamide bond formation.
Troubleshooting Workflow: Sulfonamide Synthesis
Self-Validating Protocol: Sulfonamide Formation
This protocol includes checkpoints to ensure the integrity of your reagents and reaction.
-
Reagent Validation (Checkpoint 1): Before starting, run a quick 1H NMR of your this compound in a dry solvent (e.g., CDCl3 or DMSO-d6). The presence of a broad peak corresponding to a sulfonic acid proton is a red flag.
-
Setup: Dry all glassware in an oven ( >120°C) and cool under a stream of nitrogen or argon.
-
Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (2.2 eq) or pyridine. This will scavenge the HCl byproduct.[3]
-
Cool the mixture to 0°C.
-
Slowly add your amine (1.1 eq) dissolved in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[3]
-
-
Monitoring (Checkpoint 2): Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and formation of the desired product.
-
Workup:
-
Quench the reaction with dilute HCl (1M) to neutralize excess base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Scenario 2: Selective Esterification of the Carboxylic Acid
Problem: "I'm trying to form a methyl ester using methanol and an acid catalyst, but I'm getting a complex mixture of products and a low yield of my desired ester."
Likely Cause: You are creating conditions that favor reaction at both functional groups. While the carboxylic acid requires acid catalysis for esterification (Fischer Esterification), the alcohol (methanol) is also a nucleophile that can attack the highly reactive sulfonyl chloride, forming a sulfonate ester.[5][6]
Comparative Reaction Conditions
| Method | Reagents | Selectivity | Rationale & Causality |
| Fischer Esterification (Not Recommended) | Alcohol (as solvent), H₂SO₄ (cat.) | Poor | Acid protonates the carbonyl, making it more electrophilic, but the large excess of alcohol nucleophile also readily attacks the sulfonyl chloride.[6][7] |
| Alkylation with Iodomethane (Recommended) | MeI, K₂CO₃ in DMF | High (for -COOH) | The carboxylate, formed in situ by the mild base, is a good nucleophile that attacks the methyl iodide. The sulfonyl chloride is unreactive towards iodide and carbonate. |
| Two-Step: Acyl Chloride Formation | 1) SOCl₂ or (COCl)₂ 2) Alcohol | High (for -COOH) | This method first converts the less reactive carboxylic acid to a highly reactive acyl chloride. The subsequent addition of alcohol favors reaction at the new, more electrophilic site. However, care must be taken as SOCl₂ can also react with the sulfonyl chloride group under harsh conditions.[7] |
Self-Validating Protocol: Selective Methyl Esterification via Alkylation
-
Reagent Validation: Ensure the starting material is free from sulfonic acid impurity as described previously.
-
Setup: Use dry glassware and solvents, but an inert atmosphere is less critical for this method.
-
Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq). Stir for 10-15 minutes to form the carboxylate salt.
-
Add iodomethane (MeI, 1.2 eq).
-
Stir at room temperature for 12-24 hours.
-
-
Monitoring (Checkpoint): Use TLC or LC-MS to track the disappearance of the starting carboxylic acid and the appearance of the higher Rf methyl ester product.
-
Workup:
-
Dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer multiple times with water to remove DMF, followed by brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
-
Purification: Purify via column chromatography.
Section 3: Storage and Handling FAQs
FAQ 3: What are the ideal storage conditions for this reagent? Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).[8][9] It should be kept in a cool, dry place, away from moisture and incompatible materials like strong bases and oxidizing agents.[10] A desiccator is highly recommended for long-term storage.
FAQ 4: What personal protective equipment (PPE) should I use? Always handle this compound in a well-ventilated fume hood.[8][11] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][11] Avoid creating dust; if handling a solid, use appropriate engineering controls.[8]
FAQ 5: How should I dispose of waste containing this compound? Dispose of waste in accordance with local, regional, and national regulations.[8][11] Due to its reactivity with water, quenching residual reagent before disposal may be necessary. Slowly add the material to a stirred, basic solution (e.g., sodium bicarbonate) to hydrolyze the sulfonyl chloride before neutralization and disposal.
References
-
Alfa Aesar. (2010-11-05). SAFETY DATA SHEET. [Link]
- El-Gaby, M. S. A., et al. (2020-08-09). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
Al-Masoudi, N. A., et al. (2019-01-11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]
-
Macmillan Group - Princeton University. (2023-09-28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
- Google Patents. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
-
Journal of the American Chemical Society. Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. [Link]
-
Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
-
jOeCHEM. (2019-01-25). Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
SciSpace. (2013-06-24). 2,5-Furandicarboxylic acid and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. [Link]
-
Master Organic Chemistry. (2022-11-16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemistry LibreTexts. (2024-02-22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]
-
Mendeleev Communications. Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. [Link]
-
Jack Westin. Carboxylic Acids Important Reactions. [Link]
-
Semantic Scholar. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
Green Chemistry. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]
-
PubChem. 2-Furancarboxylic acid. [Link]
Sources
- 1. This compound | 80466-76-8 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. jackwestin.com [jackwestin.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. biosynth.com [biosynth.com]
Technical Support Center: Optimizing Sulfonamide Formation
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of sulfonamides. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve optimal reaction outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during your sulfonamide synthesis experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my sulfonamide yield consistently low?
Answer:
Low yields in sulfonamide synthesis are a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting can help identify and resolve the root cause.
Potential Causes and Solutions:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, which leads to their hydrolysis into the corresponding, unreactive sulfonic acid.[1][2]
-
Solution: Ensure all glassware is rigorously dried before use, and employ anhydrous solvents. It is best practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[1] Using a fresh or properly stored sulfonyl chloride is also recommended as they can degrade over time.[1]
-
-
Inappropriate Base or Solvent Selection: The choice of base and solvent significantly impacts the reaction by affecting the amine's nucleophilicity and the stability of the reactants.[1]
-
Solution: A non-nucleophilic organic base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid (HCl) byproduct without competing with the amine nucleophile.[2][3] The solvent should be inert under the reaction conditions and capable of dissolving both the amine and the sulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1]
-
-
Side Reactions: Unwanted side reactions can consume your starting materials and reduce the yield of the desired product. A notable side reaction with primary amines is the formation of a bis-sulfonated product.[1][2]
-
Solution: To prevent bis-sulfonylation, you can control the stoichiometry by using a slight excess of the amine (around 1.1 to 1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[1] Alternatively, using a larger excess of the amine or employing a bulky protecting group on the amine can also disfavor the formation of the bis-sulfonated side product.[1]
-
-
Poor Amine Nucleophilicity: The reactivity of the amine is a crucial factor. Electron-deficient or sterically hindered amines may exhibit slow reaction rates or fail to react altogether.[3]
-
Solution: For less reactive amines, gently heating the reaction mixture can help to drive the reaction to completion.[3] In some cases, a more reactive sulfonylating agent or a different synthetic approach may be necessary.
-
Question 2: I'm observing an unexpected side product in my reaction. How can I identify and minimize it?
Answer:
The formation of side products is a frequent challenge. The most common culprits are bis-sulfonylation (with primary amines), hydrolysis of the sulfonyl chloride, and the formation of sulfonate esters.[2]
Common Side Products and Mitigation Strategies:
-
Bis-sulfonylation: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride.[2]
-
Mitigation: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), quenching it once the starting amine is consumed.[2] Using a 1:1 stoichiometry or a slight excess of the amine is also advisable.[2]
-
-
Sulfonic Acid Formation: This results from the hydrolysis of the sulfonyl chloride in the presence of water.[2]
-
Mitigation: As mentioned previously, the rigorous exclusion of water through the use of anhydrous solvents and dried glassware is paramount.[2]
-
-
Sulfonate Ester Formation: If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride to form a sulfonate ester. This is a significant concern in pharmaceutical applications due to the potential genotoxicity of some sulfonate esters.[2]
-
Mitigation: Avoid using alcoholic solvents unless the reaction specifically calls for them. Ensure that your other solvents are free from alcohol impurities.
-
Question 3: My crude product is difficult to purify. What are the best strategies for purification?
Answer:
Effective purification is key to obtaining a high-quality final product. The choice of method depends on the physical state and properties of your sulfonamide and the nature of the impurities.
Purification Techniques:
-
Aqueous Workup: This is a standard first step to remove many common impurities.
-
Removal of Excess Base: During the workup, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate and remove residual amine bases like pyridine or triethylamine by extracting them into the aqueous layer.[4]
-
Removal of Sulfonic Acid: A subsequent wash with a basic solution, such as saturated sodium bicarbonate, will remove the acidic sulfonic acid byproduct.[4]
-
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.[1]
-
Procedure: The ideal solvent will dissolve your sulfonamide at an elevated temperature but not at room temperature, while the impurities remain soluble.[1] Common solvents for this purpose include ethanol, isopropanol, and mixtures of ethanol and water.[1] It is recommended to perform small-scale solubility tests to find the optimal solvent system.
-
-
Column Chromatography: For products that are oils or difficult to recrystallize, column chromatography is a versatile purification method.[5]
-
Solvent System: A common eluent system for sulfonamides is a mixture of hexane and ethyl acetate.[4] The polarity of the solvent system can be adjusted to achieve optimal separation.
-
Question 4: I'm having trouble with my reaction workup, and the product seems to be "oiling out" instead of crystallizing. What should I do?
Answer:
"Oiling out" during recrystallization is a common problem that can be frustrating. It typically occurs when the product is impure or the cooling process is too rapid.
Solutions for "Oiling Out":
-
Slow Cooling: Ensure that the solution cools down slowly to room temperature without being disturbed to allow for the formation of well-defined crystals.[1]
-
Solvent System Adjustment: Your solvent may be too effective. Try adding a small amount of a "poor" solvent (an anti-solvent in which your product is insoluble) dropwise to the solution until it becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.[6]
-
Re-purification: The presence of a high concentration of impurities can inhibit crystallization. It may be necessary to re-purify the crude material by another method, such as column chromatography, to remove these impurities before attempting recrystallization again.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for sulfonamide formation from a sulfonyl chloride and an amine?
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation by a base to yield the sulfonamide.[3]
Caption: General mechanism of sulfonamide formation.
Q2: Can I use an aqueous base like sodium hydroxide?
While it is possible in some cases under what are known as Schotten-Baumann conditions, using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride starting material. For most laboratory-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred method.[1][7]
Q3: How do I know when my reaction is complete?
The progress of the reaction should be monitored using analytical techniques like TLC or HPLC. The reaction is considered complete when the starting amine has been fully consumed.[2]
Q4: What is the role of DMAP in sulfonamide synthesis?
4-(N,N-Dimethylamino)pyridine (DMAP) can be used as a highly efficient nucleophilic catalyst. It is more nucleophilic than the amine starting material and reacts with the sulfonyl chloride to form a more reactive intermediate. This intermediate then readily reacts with the amine, accelerating the overall reaction rate. DMAP can also act as a base to neutralize the generated acid.[8][9][10]
Caption: DMAP as a nucleophilic catalyst in sulfonamide synthesis.
Q5: What are some alternative methods for sulfonamide synthesis?
While the reaction of sulfonyl chlorides with amines is the most common, other methods have been developed. These include reactions starting from sulfonic acids, which can be converted to sulfonyl chlorides in situ, and various metal-catalyzed cross-coupling reactions.[11][12][13] More recent advancements also include methods like the one-pot conversion of aryl halides to aryl sulfonamides.[14]
Experimental Protocols
General Procedure for Sulfonamide Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Addition of Base: Add a suitable non-nucleophilic base like triethylamine (1.5 equivalents) or pyridine (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.[1][2]
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed.[1][2]
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.[1]
Caption: A workflow for troubleshooting common sulfonamide synthesis issues.
Data Summary
The following table summarizes the effect of different bases and solvents on the yield of a model sulfonamide synthesis reaction.
| Entry | Amine | Sulfonyl Chloride | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | DCM | 12 | 95 |
| 2 | Benzylamine | p-Toluenesulfonyl chloride | Triethylamine (2) | DCM | 12 | 92 |
| 3 | Benzylamine | p-Toluenesulfonyl chloride | DIPEA (2) | DCM | 24 | 85 |
| 4 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | Acetonitrile | 12 | 88 |
Table adapted from BenchChem Technical Support Center.[4]
References
- BenchChem. (2025). common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem Technical Support.
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem Technical Support.
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.
- Taylor & Francis Online. (n.d.). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Taylor & Francis Online.
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonamide Synthesis. BenchChem Technical Support.
- BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis. BenchChem Technical Support.
- Georg Thieme Verlag KG. (2024).
- Scilit. (n.d.).
- ResearchGate. (2014). DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety.
- BenchChem. (2025). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Reaction Products. BenchChem Technical Support.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
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- 11. thieme-connect.com [thieme-connect.com]
- 12. cbijournal.com [cbijournal.com]
- 13. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of 5-(Chlorosulfonyl)furan-2-carboxylic acid
Welcome to the technical support guide for 5-(Chlorosulfonyl)furan-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this highly reactive and bifunctional molecule.[1] This guide will delve into the underlying chemical principles governing its solubility and provide actionable, field-proven protocols to ensure successful experimental outcomes.
Understanding the Challenge: The Dual Personality of this compound
This compound is a valuable synthetic intermediate due to its two reactive sites: a carboxylic acid and a highly electrophilic sulfonyl chloride.[1] This dual functionality, however, is the primary source of its solubility and stability issues.
-
The Carboxylic Acid Group: This moiety introduces polarity and the potential for deprotonation to form a more soluble carboxylate salt. The acidity of the parent compound, 2-furoic acid, has a pKa of approximately 3.12-3.16.[2][3][4] The electron-withdrawing nature of the chlorosulfonyl group is expected to further increase the acidity of the carboxylic acid on this compound.
-
The Chlorosulfonyl Group: This group is highly susceptible to nucleophilic attack, particularly by protic solvents like water, alcohols, and even primary and secondary amines.[5] This reactivity can lead to the formation of the corresponding sulfonic acid or sulfonamide, respectively, altering the compound's structure and solubility profile.[5] Hydrolysis of the sulfonyl chloride to a sulfonic acid is a common degradation pathway.[5]
The interplay between these two functional groups necessitates a careful and strategic approach to solvent selection and handling.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A1: Due to the reactive nature of the chlorosulfonyl group, aprotic organic solvents are the recommended starting point. Protic solvents, including water and alcohols, should be avoided in initial attempts to prevent hydrolysis or esterification of the sulfonyl chloride.[5]
Recommended Aprotic Solvents (in order of decreasing polarity):
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
1,4-Dioxane
For many organic compounds with poor aqueous solubility, a common strategy is to first dissolve the compound in an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of choice.[6]
Q2: My compound is not dissolving in common aprotic solvents. What should I do next?
A2: If you are facing solubility issues in aprotic solvents, consider the following troubleshooting steps:
-
Gentle Heating: Carefully warm the solution. Increased temperature can enhance the solubility of many compounds.[7][8] However, be cautious as excessive heat can promote degradation.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. The cavitation energy can help break up solid aggregates.
-
Co-solvent Systems: Employing a mixture of solvents can sometimes achieve higher solubility than a single solvent.[8][9] For instance, a mixture of 1,4-dioxane and water has been shown to exhibit a co-solvency effect for similar furan carboxylic acid derivatives.[7][8] However, the presence of water will lead to hydrolysis of the sulfonyl chloride group.
Q3: Can I use an aqueous buffer to dissolve the compound by deprotonating the carboxylic acid?
A3: While converting the carboxylic acid to its more soluble carboxylate salt by adding a base is a standard technique for acidic compounds, this approach is highly discouraged for this compound if the integrity of the sulfonyl chloride group is critical for your experiment. The presence of water and a basic environment will rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.[5]
This strategy should only be considered if the intended application involves the sulfonic acid derivative.
Q4: I suspect my compound has degraded. How can I confirm this?
A4: The primary degradation pathway in the presence of moisture is the hydrolysis of the sulfonyl chloride to a sulfonic acid.[5] You can monitor this degradation using analytical techniques such as:
-
Thin Layer Chromatography (TLC): Compare the spot of your dissolved compound to a fresh, undissolved sample. The appearance of a new, more polar spot is indicative of hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will allow you to identify the mass of the parent compound and any degradation products. The sulfonic acid derivative will have a different mass than the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural changes associated with hydrolysis.
Troubleshooting Guides & Experimental Protocols
Protocol 1: General Solubilization in Aprotic Solvents
This protocol is intended for applications where the sulfonyl chloride moiety must remain intact.
Objective: To prepare a stock solution of this compound in an aprotic organic solvent.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, ACN)
-
Inert gas (e.g., nitrogen or argon)
-
Dry glassware
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture.
-
Inert Atmosphere: Conduct all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to atmospheric moisture.
-
Solvent Addition: Add the desired volume of anhydrous aprotic solvent to a tared vial containing the this compound.
-
Dissolution:
-
Vortex or stir the mixture at room temperature.
-
If the compound does not fully dissolve, gentle warming (e.g., 30-40 °C) can be applied.
-
Alternatively, sonicate the mixture for short intervals.
-
-
Storage: Store the resulting solution under an inert atmosphere at a low temperature (e.g., -20 °C) to minimize degradation over time. It is recommended to use fresh solutions whenever possible.
Causality: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride group.[10][11][12]
Protocol 2: Preparation of the Sulfonic Acid Derivative via Controlled Hydrolysis
This protocol is for applications where the sulfonic acid derivative is the desired product.
Objective: To convert this compound to 5-(sulfo)furan-2-carboxylic acid.
Materials:
-
This compound
-
Aqueous buffer or water
-
Stir plate and stir bar
Procedure:
-
Suspension: Suspend the this compound in the desired aqueous buffer or water.
-
Hydrolysis: Stir the suspension at room temperature. The reaction progress can be monitored by analytical techniques such as LC-MS to confirm the disappearance of the starting material and the formation of the sulfonic acid product.
-
Solubilization: As the hydrolysis proceeds, the resulting sulfonic acid, which is also a carboxylic acid, should exhibit improved solubility in the aqueous medium, especially if the pH is adjusted to deprotonate the carboxylic acid.
Causality: The sulfonyl chloride group readily reacts with water in a hydrolysis reaction to form the corresponding sulfonic acid and hydrochloric acid.[5]
Data Summary
| Solvent Type | Recommended Solvents | Key Considerations |
| Aprotic Polar | DMF, DMSO, ACN | Best choice for maintaining the integrity of the sulfonyl chloride. Use anhydrous grade. |
| Aprotic Non-Polar | THF, DCM, 1,4-Dioxane | May require gentle heating or sonication. Use anhydrous grade. |
| Protic | Water, Ethanol, Methanol | Not recommended if the sulfonyl chloride is needed for subsequent reactions due to rapid hydrolysis/solvolysis.[13][14][15] |
Visualization of Experimental Workflow
Below is a decision-making workflow for solubilizing this compound.
Sources
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- 2. 2-Furoic acid | 88-14-2 [chemicalbook.com]
- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Furoic Acid [drugfuture.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
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- 7. psecommunity.org [psecommunity.org]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
preventing decomposition of 5-(Chlorosulfonyl)furan-2-carboxylic acid during reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-(Chlorosulfonyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this bifunctional reagent. Our goal is to provide you with the expertise and practical advice needed to prevent its decomposition and ensure successful, reproducible results in your experiments.
Understanding the Molecule: A Double-Edged Sword
This compound is a valuable synthetic intermediate, offering two reactive sites for molecular elaboration: a highly electrophilic sulfonyl chloride and a nucleophilic/acidic carboxylic acid. This dual functionality allows for diverse synthetic strategies but also presents a significant challenge: the inherent instability and competing reactivities of the two groups. Understanding the primary decomposition pathways is the first step toward prevention.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: There are two primary pathways of decomposition to be vigilant about:
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is highly susceptible to nucleophilic attack by water, alcohols, or even adventitious moisture. This reaction is often rapid and converts the reactive sulfonyl chloride into the corresponding and generally unreactive sulfonic acid, terminating your desired reaction pathway.
-
Decarboxylation of the Furan Carboxylic Acid: Furan-2-carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating.[1][2] This process is often accelerated at temperatures above 140-160°C and can be influenced by the reaction solvent and the presence of acids or bases.[1]
Q2: What are the ideal storage conditions for this reagent?
A2: To ensure the long-term stability and reactivity of this compound, it should be stored under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).
-
Container: In a tightly sealed, opaque container to protect from moisture and light.
Q3: Which solvents are recommended for reactions, and which should be avoided?
A3: The choice of solvent is critical.
-
Recommended: Anhydrous, aprotic solvents are strongly preferred. Examples include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and 1,4-Dioxane.
-
To be Avoided: Protic solvents such as water, methanol, and ethanol will readily react with the sulfonyl chloride group. Solvents should be rigorously dried before use.
Q4: My reaction with an amine to form a sulfonamide is giving low yields. What is the likely cause?
A4: Low yields in sulfonamide synthesis are most often due to two issues:
-
Reagent Decomposition: The sulfonyl chloride may have hydrolyzed due to moisture in the reactants or solvent.
-
Stoichiometry Issues: The carboxylic acid proton is acidic and will react with your amine nucleophile. This consumes one equivalent of the amine, rendering it unable to react with the sulfonyl chloride. You must account for this acid-base reaction in your stoichiometry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Rapid Decomposition of Starting Material Upon Dissolving
-
Symptom: You observe gas evolution (likely HCl from hydrolysis or CO₂ from decarboxylation) or a significant change in the appearance of your solution immediately after dissolving the reagent. Your starting material is absent when checked by TLC or LC-MS.
-
Root Cause Analysis: This is almost certainly due to the use of a wet or protic solvent. The sulfonyl chloride is extremely sensitive to moisture.
-
Corrective Action:
-
Solvent Purity: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.
-
Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of nitrogen or argon.
-
Issue 2: Formation of an Unexpected, Highly Polar Byproduct
-
Symptom: Your crude reaction mixture shows a major spot on TLC that does not move from the baseline, or your LC-MS analysis shows a peak corresponding to the mass of 5-(sulfo)furan-2-carboxylic acid.
-
Root Cause Analysis: This indicates that the sulfonyl chloride has hydrolyzed to the sulfonic acid.
-
Preventative Protocol:
-
Pre-dry Reagents: Dry all other reagents thoroughly. If using an amine salt, ensure it is rigorously dried under vacuum. If using a liquid amine, consider drying it over a suitable desiccant (e.g., KOH) and distilling it before use.
-
Order of Addition: Add the this compound to your anhydrous solvent first, and then add the other reagents. Avoid pre-mixing nucleophiles with potentially wet solvents.
-
Issue 3: Low Yield of the Desired Sulfonamide Product
-
Symptom: The desired sulfonamide is formed, but the yield is consistently below 50%, with unreacted amine and the hydrolyzed starting material observed as byproducts.
-
Root Cause Analysis: The acidic proton of the carboxylic acid is neutralizing your amine nucleophile. For every mole of your starting material, one mole of your amine is being consumed in an acid-base reaction, forming a salt.
-
Solution Workflow:
Caption: Decision workflow for addressing low sulfonamide yields.
-
Option A (Excess Amine): Use at least 2.1 equivalents of your amine. The first equivalent will be deprotonated by the carboxylic acid, and the second equivalent will act as the nucleophile. This is the simplest solution if the amine is inexpensive and readily available.
-
Option B (Non-Nucleophilic Base): Use 1.05 equivalents of your amine and 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base will neutralize the carboxylic acid, preserving your nucleophile for the desired reaction.
-
Option C (Protection Strategy): For complex syntheses, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the sulfonylation and subsequent reaction with the amine. This requires additional synthetic steps but provides the most control.[3][4]
-
Issue 4: Reaction Stalls or Proceeds Slowly at Low Temperatures
-
Symptom: The reaction shows little to no product formation when maintained at low temperatures (e.g., -10°C to 0°C).
-
Root Cause Analysis: While low temperatures are excellent for preventing decomposition, they can also significantly slow down the rate of the desired reaction, especially if the amine nucleophile is sterically hindered or electronically poor.
-
Optimization Strategy:
Parameter Initial Condition Optimized Condition Rationale Temperature -10°C to 0°C Slowly warm to room temp. Balances stability with reaction rate. Reaction Time 1-2 hours Monitor by TLC/LC-MS up to 24h Some reactions require longer times to reach completion. Catalyst None Add DMAP (0.1 eq.) Catalyzes the sulfonylation reaction (use with caution).
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol is based on established methods for reacting sulfonyl chlorides with amines and is adapted for the specific challenges of this compound.[5][6]
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of nitrogen or argon.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (2.1 equivalents) in anhydrous dichloromethane (DCM) (approx. 0.1 M). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve this compound (1.0 equivalent) in a separate flask in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture slowly warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Orthogonal Protection Strategy Workflow
For syntheses where the carboxylic acid needs to be modified later, an orthogonal protection strategy is recommended.[3][4][7]
Caption: Workflow for an orthogonal protection approach.
This method first converts the carboxylic acid to a methyl ester. The resulting sulfonyl chloride ester is then reacted with the amine. Finally, the methyl ester is selectively hydrolyzed under basic conditions to reveal the carboxylic acid without affecting the newly formed sulfonamide.
References
- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. U.S.
-
El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link]
- Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry, 126(3), 1512-1513.
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
- Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
-
PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. [Link]
-
Yuan, Z., et al. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. International Journal of Molecular Sciences, 24(15), 12111. [Link]
-
Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. [Link]
-
LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Zard, S. Z., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science, 14(43), 12053-12059. [Link]
-
ResearchGate. (2007). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. [Link]
-
ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
ResearchGate. (n.d.). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. [Link]
-
Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262-271. [Link]
-
Li, H., et al. (2024). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry, 72(24), 10235-10246. [Link]
-
ResearchGate. (n.d.). Hydrolysis rate constants for two carboxylic acid esters. [Link]
-
ResearchGate. (n.d.). (i) Reaction between a carboxylic acid and an amine to form an amide;.... [Link]
- Nesterov, V. N., et al. (1995). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring.
- Zaharia, L. S., et al. (2021). Influence of Temperature and Heating Time on the Decarboxylation of Δ9-THCA and CBDA in the Cannabis Inflorescences. Scientific Study & Research: Chemistry & Chemical Engineering, Biotechnology, Food Industry, 22(1), 071-084.
-
PubChem. (n.d.). 5-Formyl-2-furancarboxylic Acid. National Center for Biotechnology Information. [Link]
-
Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1390. [Link]
-
PubChem. (n.d.). 5-(3-Chlorophenyl)furan-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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- 2. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analytical Techniques for Monitoring 5-(Chlorosulfonyl)furan-2-carboxylic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the analysis of 5-(Chlorosulfonyl)furan-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who work with this highly reactive and versatile building block. Given its dual functionality—a reactive sulfonyl chloride and a polar carboxylic acid—monitoring its reactions requires careful consideration of analytical methodology to ensure data integrity. This document provides in-depth, field-tested guidance in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Foundational Knowledge & Critical Sample Handling
The inherent reactivity of this compound is its greatest synthetic asset and its most significant analytical challenge. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, particularly by water and other protic solvents, leading to rapid hydrolysis to the corresponding sulfonic acid. This instability dictates every aspect of sample handling and method selection.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so challenging to analyze accurately?
A1: The primary challenge stems from the electrophilicity of the sulfonyl chloride group (-SO₂Cl). It readily reacts with common nucleophiles, including water, alcohols (like methanol often used in HPLC), and primary/secondary amines.[1] This means that improper sample preparation or the use of inappropriate analytical solvents can lead to the rapid degradation of your analyte before it is even measured. The result is an underestimation of the starting material and the appearance of hydrolysis or solvolysis byproducts, confounding reaction monitoring. The carboxylic acid group adds a layer of complexity due to its polarity and potential for ionization, which can cause chromatographic issues like peak tailing.
Q2: What are the absolute "must-do" rules for handling samples to prevent degradation?
A2:
-
Work Anhydrously: Always use anhydrous, aprotic solvents (e.g., acetonitrile, dichloromethane, tetrahydrofuran) for sample dissolution and dilution.[2] Even trace amounts of water can initiate hydrolysis.
-
Use an Inert Atmosphere: When preparing samples, especially if they will be stored or left on an autosampler, do so under an inert atmosphere like nitrogen or argon to minimize exposure to atmospheric moisture.[3]
-
Analyze Promptly: Once a sample is dissolved, it should be analyzed as quickly as possible. Avoid leaving solutions on the benchtop or in an autosampler for extended periods unless you have experimentally verified the analyte's stability in your chosen solvent and vial type.
-
Control Temperature: Store the solid material and prepared solutions at low temperatures (e.g., ≤ -10 °C) to slow the rate of any potential degradation reactions.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for monitoring reactions involving this compound. Its ability to separate non-volatile compounds at ambient temperature makes it ideal for analyzing thermally labile and reactive molecules.[2][4]
HPLC Troubleshooting Guide
| Problem | Possible Cause(s) for this Specific Analyte | Recommended Solution(s) |
| Rapidly Disappearing or Small Analyte Peak | Analyte Hydrolysis: The sulfonyl chloride is reacting with water or alcohol in your mobile phase or sample solvent. | Action: Prepare samples in 100% anhydrous acetonitrile. Use a mobile phase system with a high organic content and ensure the aqueous component (if required) is acidified (e.g., with 0.1% formic or trifluoroacetic acid) to suppress ionization of the sulfonic acid byproduct, aiding separation.[2] |
| Severe Peak Tailing | Secondary Silanol Interactions: The polar carboxylic acid group is interacting with active sites on the silica backbone of the column. | Action: Use a high-purity, end-capped C18 column. Lower the mobile phase pH to ~2.5-3.0 with an additive like formic acid to ensure the carboxylic acid is fully protonated, reducing its interaction with silanols.[5][6] |
| Drifting Retention Time | On-Column Degradation: Slow reaction with the mobile phase is altering the column chemistry or analyte over the course of a sequence. Mobile Phase Instability: Evaporation of the more volatile organic component (e.g., acetonitrile) is changing the mobile phase composition.[7] | Action: Ensure the mobile phase is well-mixed and reservoirs are covered. If degradation is suspected, decrease the column temperature (e.g., to 30 °C).[2] Consider a faster gradient to minimize run time. |
| New, Unidentified Peaks Appearing | Hydrolysis/Solvolysis Product: The primary peak is the sulfonic acid (from reaction with water) or a sulfonate ester (from reaction with an alcohol solvent). Reaction with Buffer: Amine-based buffers (e.g., triethylamine) will react to form a sulfonamide. | Action: Use LC-MS to identify the mass of the new peak. The sulfonic acid will have a mass corresponding to the replacement of -Cl (35 Da) with -OH (17 Da). Avoid amine-based additives; use acid modifiers like formic acid. |
Experimental Protocols
Protocol 2.1: Direct Analysis by Reversed-Phase HPLC
This method is suitable for rapid in-process checks where the primary goal is to monitor the disappearance of the starting material.
-
Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of anhydrous acetonitrile. If necessary, filter through a syringe filter compatible with organic solvents. Dilute further with anhydrous acetonitrile to fall within the detector's linear range.
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 70-80% B, increasing to 95% B over 10 minutes. Adjust starting conditions based on the polarity of your reaction products.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at a wavelength where the furan ring shows strong absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).
-
Protocol 2.2: Quantitative Analysis via Pre-Column Derivatization
For more robust and accurate quantification, converting the reactive sulfonyl chloride to a stable sulfonamide derivative is highly recommended.[8][9][10] This eliminates the risk of on-column degradation.
-
Derivatizing Agent: Prepare a 0.1 M solution of a simple amine, such as benzylamine or diethylamine, in anhydrous acetonitrile.[2][9]
-
Sample Preparation:
-
To 100 µL of the reaction aliquot (quenched in acetonitrile), add 200 µL of the derivatizing agent solution.
-
Vortex the mixture and allow it to react for 15 minutes at room temperature. The reaction is typically very fast.
-
Dilute the resulting stable sulfonamide solution with the initial mobile phase for HPLC analysis.
-
-
Instrumentation & Conditions: Use the same HPLC conditions as in Protocol 2.1. The resulting sulfonamide will be less polar and have a longer retention time than the sulfonyl chloride or its hydrolysis product. A new gradient may need to be developed to optimize separation.
Visualization: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural confirmation and can be used for quantitative analysis (qNMR) or real-time reaction monitoring.[2][11] Its non-destructive nature is a key advantage.[2]
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for the furan protons?
A1: The protons on the furan ring are highly diagnostic. Due to the electron-withdrawing effects of both the carboxylic acid and the chlorosulfonyl groups, they will appear as doublets in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The specific shifts will depend on the solvent used.
Q2: Which NMR solvent is best? Can I use Methanol-d₄?
A2: Absolutely not. Protic solvents like Methanol-d₄ or D₂O will rapidly react with the sulfonyl chloride, leading to the immediate formation of the methyl sulfonate ester or the sulfonic acid, respectively. You must use anhydrous aprotic NMR solvents such as Chloroform-d (CDCl₃), Acetonitrile-d₃, or DMSO-d₆. For reaction monitoring, the choice should match the reaction solvent if possible.
Q3: How can I use NMR to track reaction progress?
A3: Take a small aliquot from your reaction at various time points, quench it if necessary (e.g., by rapid cooling or dilution in cold solvent), and run a quick ¹H NMR. By integrating the signal of a characteristic proton on your starting material and comparing it to the integral of a proton on the product, you can determine the relative ratio and calculate the reaction conversion over time.[12]
Expected Spectroscopic Data
| Data Type | Feature | Expected Value / Observation | Rationale / Comments |
| ¹H NMR | Furan Protons (H3, H4) | δ ≈ 7.2 - 7.8 ppm (Doublets) | Electron-withdrawing groups deshield the aromatic protons. |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 158 - 165 ppm | Typical range for a carboxylic acid attached to an aromatic ring. |
| ¹³C NMR | Furan Carbons | δ ≈ 115 - 150 ppm | Specific shifts depend on substitution. |
| ³³S NMR | Sulfonyl Sulfur | Broad Signal | While not a routine experiment, ³³S NMR can be a valuable tool for studying the electronic environment of sulfur compounds.[13] |
Section 4: Mass Spectrometry (MS)
MS, particularly when coupled with HPLC (LC-MS), is the definitive technique for confirming the molecular weight of reactants and products and for identifying impurities and byproducts.[2]
Frequently Asked Questions (FAQs)
Q1: What should the molecular ion peak (M+) look like for this compound?
A1: You must look for the characteristic isotopic pattern of chlorine. You will see two peaks for the molecular ion: one for the molecule containing the ³⁵Cl isotope and another, smaller peak at [M+2] for the ³⁷Cl isotope. The intensity ratio of the M to M+2 peak will be approximately 3:1, which is a definitive signature for a monochlorinated compound.[2][14]
Q2: What are the most likely fragmentation patterns I will see in the mass spectrum?
A2: Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine radical and the sulfur dioxide molecule.[2]
-
[M - Cl]⁺: Loss of a chlorine atom (mass 35 or 37).
-
[M - SO₂]⁺•: Loss of sulfur dioxide (mass 64).
-
[M - SO₂Cl]⁺: Loss of the entire chlorosulfonyl group.
Visualization: Expected MS Fragmentation
Caption: Common fragmentation pathways for the parent molecule.
Section 5: Overall Method Selection Guide
Choosing the right technique depends on the analytical goal. This decision tree provides a guide for selecting the most appropriate method.
Caption: Decision tree for selecting the optimal analytical technique.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
-
Huang, C., et al. (2021). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. SSRN Electronic Journal. [Link]
-
Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications. [Link]
-
Bresciani, S., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. [Link]
-
Tsay, F. R., & Aszalos, A. (1989). Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography. [Link]
-
Zhang, P., et al. (2017). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Journal of Chemical & Engineering Data. [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019).
-
IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. [Link]
-
Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (1995). Journal of Chromatography A. [Link]
-
D'Amore, T., et al. (2020). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Food Chemistry. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2021). Analytical Chemistry. [Link]
-
Foley, D. P., et al. (2009). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
33S NMR spectra of sulfonium salts: Calculated and experimental. (2005). Magnetic Resonance in Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. realab.ua [realab.ua]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. acdlabs.com [acdlabs.com]
Technical Support Center: Scale-Up Synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to ensure a safe, efficient, and successful scale-up of this critical synthetic intermediate. As a bifunctional molecule, this compound is a valuable building block in medicinal chemistry and materials science, making a robust and scalable synthesis essential.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: The reaction appears sluggish or incomplete, with starting material remaining even after extended reaction times. What could be the cause?
Answer:
Several factors can contribute to an incomplete reaction during the chlorosulfonation of furan-2-carboxylic acid.
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water.[2][3][4] Any moisture in the starting material (furan-2-carboxylic acid), solvent, or reaction vessel will consume the chlorosulfonic acid, reducing its effective concentration and hindering the desired reaction.
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon) before use. Use freshly opened or properly stored anhydrous solvents. The furan-2-carboxylic acid should be thoroughly dried, for example, in a vacuum oven, before use.
-
-
Insufficient Chlorosulfonic Acid: While a stoichiometric amount of chlorosulfonic acid is theoretically required, in practice, an excess is often necessary to drive the reaction to completion, especially on a larger scale.
-
Solution: Consider increasing the molar equivalents of chlorosulfonic acid. Small-scale optimization experiments can help determine the optimal excess for your specific reaction conditions.
-
-
Inadequate Mixing: As the reaction proceeds, the viscosity of the mixture may increase, leading to poor mixing. This can create localized areas of low reagent concentration, slowing down the reaction.
-
Solution: Employ robust mechanical stirring. For larger scale reactions, an overhead stirrer with a properly designed impeller is crucial to ensure homogeneity.
-
-
Low Reaction Temperature: While initial cooling is often necessary to control the exotherm, maintaining a temperature that is too low can significantly decrease the reaction rate.
-
Solution: After the initial addition of the substrate, a controlled ramp-up of the temperature may be necessary. Monitor the reaction progress by taking small aliquots for analysis (e.g., TLC, LC-MS) to determine the optimal temperature profile.
-
Question 2: During the work-up, I'm observing a low yield of the desired product after quenching the reaction mixture on ice. Where might the product be lost?
Answer:
Product loss during the quench and isolation phase is a common challenge.
-
Hydrolysis of the Sulfonyl Chloride: The chlorosulfonyl group is highly susceptible to hydrolysis. Pouring the reaction mixture too slowly into the ice-water mixture or allowing the temperature of the quench to rise significantly can lead to the formation of the corresponding sulfonic acid, which is highly water-soluble and will be lost in the aqueous phase.
-
Solution: The quench should be performed rapidly but in a controlled manner, ensuring the temperature of the receiving vessel remains at or near 0°C. Vigorous stirring during the quench is essential for rapid heat dissipation.
-
-
Incomplete Precipitation: The product, this compound, has some solubility in acidic water. If the volume of water used for quenching is too large, a significant amount of the product may remain dissolved.
-
Solution: Use the minimum amount of ice and water necessary for a safe and effective quench. After filtration, the filtrate can be extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
-
Mechanical Losses: During filtration and washing, product can be lost if not handled carefully.
-
Solution: Use a suction funnel for efficient filtration.[5] Wash the collected solid with a minimal amount of ice-cold water to remove residual acids without dissolving a significant amount of the product.
-
Question 3: The isolated product is discolored (e.g., yellow, brown, or black). What causes this, and how can I improve the purity?
Answer:
Discoloration is typically due to the formation of polymeric or degradation byproducts.
-
Excessive Reaction Temperature: Furan rings can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.
-
Solution: Maintain strict temperature control throughout the reaction. The initial addition of furan-2-carboxylic acid to chlorosulfonic acid should be done at a low temperature (e.g., 0-5 °C) to manage the exotherm.
-
-
Prolonged Reaction Time: Leaving the reaction to stir for an unnecessarily long time, especially at elevated temperatures, can promote the formation of impurities.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material has been consumed.
-
-
Purification Strategy:
-
Recrystallization: If the crude product is discolored, recrystallization from a suitable solvent system can significantly improve its purity. The choice of solvent will depend on the solubility profile of the product and impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities.[6] The solution is then filtered to remove the carbon and the product is recovered by crystallization or precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with chlorosulfonic acid on a large scale?
A1: Chlorosulfonic acid is a highly corrosive and reactive chemical that requires strict safety protocols.[2][3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles. For larger quantities, a face shield and an acid-resistant apron are recommended.[3]
-
Ventilation: All manipulations involving chlorosulfonic acid must be performed in a well-ventilated fume hood.[2][3]
-
Handling: Use appropriate equipment for transferring chlorosulfonic acid, such as a cannula or a pressure-equalizing dropping funnel. Never add water to chlorosulfonic acid, as this will cause a violent exothermic reaction with the evolution of toxic hydrogen chloride gas.[2][4]
-
Emergency Preparedness: Have an appropriate spill kit and a safety shower/eyewash station readily accessible.[3]
Q2: What is the recommended stoichiometry of chlorosulfonic acid to furan-2-carboxylic acid for a scale-up synthesis?
A2: While the stoichiometric ratio is 1:1, a significant excess of chlorosulfonic acid is typically used to ensure complete conversion and act as a solvent. For a scale-up synthesis, a molar ratio of 3 to 5 equivalents of chlorosulfonic acid to 1 equivalent of furan-2-carboxylic acid is a common starting point. However, the optimal ratio should be determined through small-scale optimization studies to balance reaction efficiency with the challenges of handling and quenching a large excess of the reagent.
Q3: How can I effectively monitor the progress of the reaction?
A3: Monitoring the reaction is crucial to determine the endpoint and avoid the formation of byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of the starting material, furan-2-carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the consumption of the starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small, carefully quenched aliquot of the reaction mixture and analyzing it by ¹H NMR can provide a clear picture of the reaction progress.
Q4: What are the best practices for the purification of the final product on a larger scale?
A4: The purification strategy will depend on the purity of the crude product.
-
Direct Use: If the crude product is of sufficient purity after washing, it may be suitable for direct use in the next step.
-
Recrystallization: For higher purity, recrystallization is the preferred method. Finding a suitable solvent system that provides good recovery is key.
-
Acid-Base Extraction: An alternative purification method involves dissolving the crude product in a basic aqueous solution to form the carboxylate salt. The solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified product.
Experimental Protocols
Detailed Step-by-Step Methodology for Scale-Up Synthesis
Materials and Equipment:
-
Furan-2-carboxylic acid (dried)
-
Chlorosulfonic acid
-
Ice
-
Deionized water
-
Large, three-necked round-bottom flask equipped with an overhead stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet with a bubbler connected to a scrubbing solution (e.g., sodium hydroxide solution).
-
Large beaker or vessel for quenching.
-
Büchner funnel and filter flask.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, assemble the reaction apparatus. Ensure all glassware is thoroughly dried.
-
Charging the Reactor: Charge the three-necked flask with the desired amount of chlorosulfonic acid (e.g., 4 equivalents). Begin stirring and cool the flask in an ice/salt bath to 0-5 °C.
-
Substrate Addition: Dissolve the dried furan-2-carboxylic acid (1 equivalent) in a minimal amount of a suitable anhydrous solvent (if necessary, though often added neat in portions) and add it to the dropping funnel. Add the furan-2-carboxylic acid solution dropwise to the cold, stirring chlorosulfonic acid at a rate that maintains the internal temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (determined by optimization). Monitor the reaction progress using your chosen analytical method. If necessary, the reaction temperature can be slowly raised to room temperature to ensure completion.
-
Quenching: Prepare a large beaker with a mixture of crushed ice and a minimal amount of water, and place it in an ice bath with vigorous stirring. Slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and will generate HCl gas; ensure adequate ventilation and control the rate of addition to prevent excessive fuming and temperature increase.
-
Isolation: The product will precipitate as a solid. Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold water to remove any remaining acids.
-
Drying: Dry the product under vacuum to a constant weight.
Data Presentation
Table 1: Recommended Reagent Stoichiometry and Temperature Profiles for Different Scales
| Scale (moles of Furan-2-carboxylic acid) | Molar Equivalents of Chlorosulfonic Acid | Addition Temperature (°C) | Reaction Temperature (°C) | Reaction Time (hours) |
| 0.1 | 4.0 | 0-5 | 0-10 | 1-2 |
| 1.0 | 4.5 | 0-5 | 5-15 | 2-4 |
| 5.0 | 5.0 | 0-5 | 10-20 | 3-5 |
Visualization
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for common issues in the synthesis.
References
-
Maruti Fine Chemicals. (2024, February 21). Chlorosulfonic Acids: Empowering Industries with Precision. [Link]
-
Smiles, S., & Stewart, J. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. [Link]
-
Veolia North America. Chlorosulfonic Acid. [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
Wilson, W. C. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses Procedure. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions with Furan Sulfonyl Chlorides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the nuanced and often challenging chemistry of furan sulfonyl chlorides. My aim is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and innovate confidently in your synthetic endeavors.
Introduction: The Dichotomy of Furan Sulfonyl Chlorides
Furan sulfonyl chlorides are valuable reagents in organic synthesis, serving as precursors to a wide array of biologically active sulfonamides. However, their utility is tempered by their inherent instability. The electron-rich nature of the furan ring, which makes it susceptible to electrophilic substitution, also renders it prone to decomposition, particularly under acidic conditions that can be generated during sulfonylation reactions. This guide will address the common pitfalls encountered when working with these sensitive substrates and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction with furan-2-sulfonyl chloride is giving a low yield of the desired sulfonamide, and I see a significant amount of a water-soluble byproduct. What is happening?
Answer:
This is a classic and very common issue. The primary culprit is the hydrolysis of your furan-2-sulfonyl chloride to the corresponding furan-2-sulfonic acid. Sulfonyl chlorides are highly sensitive to moisture, and any trace of water in your reaction setup can lead to this side reaction.[1] The resulting sulfonic acid is unreactive towards your amine and will typically be removed during an aqueous workup, leading to a low isolated yield of your desired product.
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water, even in trace amounts, can act as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride and the formation of the sulfonic acid.
-
Rigorous Anhydrous Conditions:
-
All glassware must be oven-dried or flame-dried immediately before use.
-
Use anhydrous solvents. It is best practice to use solvents from a solvent purification system or freshly opened bottles of anhydrous grade solvent.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Solvent Choice:
-
Aprotic, non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices as they have low water miscibility and are inert to the reaction conditions.
-
-
Base Selection:
-
A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial. Its role is to scavenge the HCl generated during the reaction. If HCl is not neutralized, it can protonate your amine nucleophile, rendering it unreactive.
-
Caption: Decision workflow for troubleshooting low yields due to hydrolysis.
Question 2: My reaction mixture has turned dark, and upon analysis (TLC, LC-MS), I see multiple unidentified products. What is causing this decomposition?
Answer:
Furan rings are known to be unstable in the presence of strong acids, which can be generated in situ during the reaction (HCl) or used in the synthesis of the sulfonyl chloride itself. This instability can lead to complex decomposition pathways, including ring-opening of the furan moiety.[2][3][4][5][6] The presence of an electron-withdrawing sulfonyl chloride group can exacerbate this instability.
Causality: The acid-catalyzed ring opening of furan is initiated by protonation of the furan ring, typically at the Cα position.[2] This is the rate-limiting step and leads to the formation of highly reactive intermediates that can undergo further reactions to form a complex mixture of byproducts.
-
Effective Base Quenching: Ensure you are using a sufficient excess (at least 2 equivalents) of a non-nucleophilic base like triethylamine or pyridine to immediately neutralize the generated HCl.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Higher temperatures can accelerate the rate of decomposition.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to potentially acidic conditions.
-
Consider a Milder Sulfonylation Agent: If direct use of the furan sulfonyl chloride is problematic, consider alternative, milder methods for sulfonamide synthesis if applicable to your substrate.
Caption: Simplified pathway of acid-catalyzed furan ring decomposition.
Question 3: I have successfully formed my furan sulfonamide, but I am struggling with its purification. What are the best practices?
Answer:
Purification of furan sulfonamides can be challenging due to the potential for co-eluting byproducts and the sensitivity of the furan ring to acidic silica gel during column chromatography.
| Method | Protocol | Considerations |
| Recrystallization | This is often the most effective method for purifying solid sulfonamides.[7] Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[7] The goal is to find a solvent pair in which your compound is soluble when hot but sparingly soluble when cold. | Can be very effective for removing both more and less polar impurities. Experiment with different solvent systems to find the optimal one for your specific compound. |
| Column Chromatography | Use a neutral stationary phase like deactivated silica gel (by pre-treating with a solvent system containing a small amount of triethylamine, e.g., 1%) to prevent on-column decomposition. A typical eluent system would be a gradient of ethyl acetate in hexanes or DCM/methanol. | The acidity of standard silica gel can cause streaking of the product and even decomposition. Neutralizing the silica gel is a critical step. |
| Trituration | If your product is a solid and the main impurity is a liquid or a more soluble solid, you can wash the crude product with a solvent in which your desired compound is insoluble. | This is a quick and effective way to remove minor, more soluble impurities. |
-
Prepare Deactivated Silica Gel: Make a slurry of silica gel in your starting eluent (e.g., 99:1 hexanes:ethyl acetate). Add triethylamine to a concentration of 1% (v/v).
-
Pack the Column: Pack the column with the deactivated silica slurry.
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully add the dry powder to the top of your packed column.
-
Elute: Run the column with your chosen eluent system, gradually increasing the polarity.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your pure product.
Key Considerations for Experimental Design
-
Substituent Effects: The electronic nature of substituents on the furan ring can influence its stability. Electron-withdrawing groups can make the furan ring more susceptible to nucleophilic attack and potential ring-opening, while electron-donating groups may increase its reactivity towards electrophiles.[8]
-
Storage of Furan Sulfonyl Chlorides: These reagents should be stored in a cool, dry place under an inert atmosphere. It is advisable to use them as freshly prepared as possible.
-
Safety: Furan sulfonyl chlorides are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
This guide provides a foundational understanding of the challenges associated with furan sulfonyl chloride chemistry and offers practical, scientifically-grounded solutions. Remember that each substrate is unique, and a thoughtful, observant approach to your experiments will be your most valuable tool.
References
- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
-
Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Furfuryl chloride can undergo substitution by both SN2 and SN1 mechanisms... Pearson. [https://www.pearson.com/en-us/subject-catalog/p/pearson-mastering-chemistry/P2000000022 Mastering Chemistry/9780137533887.html]([Link] Mastering Chemistry/9780137533887.html)
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FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]
-
Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072. PubChem. [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. ResearchGate. [Link]
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. [Link]
-
(PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. [Link]
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Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
-
Furosemide (Frusemide). In: Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol 50. IARC, Lyon. [Link]
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The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate derivatives. RSC Publishing. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. The Macmillan Group, Princeton University. [Link]
-
Side effects of furosemide. NHS. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
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Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. [Link]
-
(PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. [Link]
-
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem. [Link]
-
Furosemide: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2-Dihydro-1,3-oxazoles. ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. PubMed. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. [Link]
-
Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. The Royal Society of Chemistry. [Link]
-
Further reactions of furans with trithiazyl trichloride; mechanistic considerations. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. [Link]
-
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. SlideShare. [Link]
-
Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-(Chlorosulfonyl)furan-2-carboxylic Acid and Other Common Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, moieties prevalent in a vast array of pharmaceuticals. The choice of sulfonyl chloride can profoundly impact reaction efficiency, substrate scope, and the properties of the final product. This guide provides a detailed comparison of the reactivity of the bifunctional heterocyclic reagent, 5-(Chlorosulfonyl)furan-2-carboxylic acid, with other widely used sulfonyl chlorides, namely p-toluenesulfonyl chloride (tosyl chloride), methanesulfonyl chloride (mesyl chloride), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This analysis is grounded in fundamental principles of physical organic chemistry and supported by available experimental evidence to empower researchers in making informed decisions for their synthetic endeavors.
The Duality of Reactivity: Electronic and Steric Effects in Sulfonyl Chlorides
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is influenced by a delicate interplay of electronic and steric factors. The sulfur atom is rendered highly electrophilic by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophilic attack on this electrophilic sulfur center is the cornerstone of sulfonyl chloride reactivity.
Electronic Effects: The nature of the organic substituent (R) attached to the sulfonyl group plays a pivotal role in modulating the electrophilicity of the sulfur atom.
-
Electron-withdrawing groups (EWGs) on the R group increase the partial positive charge on the sulfur atom, enhancing its electrophilicity and thus increasing the rate of reaction with nucleophiles.
-
Electron-donating groups (EDGs) , conversely, decrease the electrophilicity of the sulfur atom, leading to a slower reaction rate.
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents on the reactivity of aromatic sulfonyl chlorides.[1][2] A positive rho (ρ) value for a reaction series indicates that the reaction is accelerated by electron-withdrawing substituents.[3]
Steric Hindrance: The steric bulk of the R group and the nucleophile can significantly impact the reaction rate. Large, bulky groups can impede the approach of the nucleophile to the sulfur center, thereby slowing down the reaction.[4]
Benchmarking Reactivity: A Look at Common Sulfonyl Chlorides
To establish a baseline for comparison, let's first consider the reactivity profiles of three commonly employed sulfonyl chlorides.
-
Methanesulfonyl Chloride (Mesyl Chloride, MsCl): With a small methyl group, mesyl chloride is minimally sterically hindered and highly reactive.[5] The methyl group is weakly electron-donating, but the small size allows for rapid reactions with a wide range of nucleophiles. It is often the reagent of choice when high reactivity is desired.[6]
-
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): The toluenesulfonyl group provides a combination of moderate reactivity and the ability to form crystalline derivatives, which aids in purification. The methyl group on the aromatic ring is electron-donating, making tosyl chloride slightly less reactive than benzenesulfonyl chloride. The aromatic ring also introduces greater steric bulk compared to mesyl chloride.[2]
-
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride): Dansyl chloride is primarily used for the fluorescent labeling of amines and amino acids.[7] The bulky dimethylaminonaphthyl group introduces significant steric hindrance. Furthermore, the dimethylamino group is a strong electron-donating group, which reduces the electrophilicity of the sulfonyl sulfur. Consequently, dansyl chloride is generally less reactive than mesyl and tosyl chloride.
Unveiling the Reactivity of this compound
This molecule is a bifunctional compound, possessing both a highly reactive sulfonyl chloride and a carboxylic acid.[8] The furan ring itself is an electron-rich aromatic system due to the participation of one of the oxygen's lone pairs in the π-system.[9] However, the molecule is substituted with two powerful electron-withdrawing groups: the chlorosulfonyl group and the carboxylic acid group.
The cumulative electron-withdrawing effect of these two substituents is expected to significantly decrease the electron density of the furan ring and, by extension, increase the electrophilicity of the sulfonyl sulfur atom. This would suggest that this compound is a highly reactive sulfonyl chloride, likely more reactive than tosyl chloride and potentially comparable to or even exceeding the reactivity of benzenesulfonyl chloride.
In terms of sterics, the furan ring is a five-membered heterocycle and is less sterically demanding than the naphthyl group of dansyl chloride. The carboxylic acid group at the 2-position is adjacent to the sulfonyl chloride at the 5-position, which might exert some steric influence, although this is likely to be less significant than the steric bulk of the entire R-group in larger sulfonyl chlorides.
Comparative Analysis of Sulfonyl Chloride Reactivity
The following table summarizes the key structural features and predicted reactivity of this compound in comparison to the benchmark sulfonyl chlorides.
| Sulfonyl Chloride | R Group | Electronic Effect of R Group | Steric Hindrance | Predicted Relative Reactivity |
| This compound | 5-carboxy-2-furyl | Strongly Electron-Withdrawing | Moderate | Very High |
| Methanesulfonyl Chloride (MsCl) | Methyl | Weakly Electron-Donating | Low | High |
| p-Toluenesulfonyl Chloride (TsCl) | p-Tolyl | Weakly Electron-Donating | Moderate | Moderate |
| Dansyl Chloride | 5-(Dimethylamino)naphthalen-1-yl | Strongly Electron-Donating | High | Low |
This predicted high reactivity makes this compound a valuable reagent for reactions with less nucleophilic amines or for instances where rapid reaction times are desired. The presence of the carboxylic acid also offers a handle for subsequent synthetic transformations, making it a versatile bifunctional building block.[8]
Experimental Protocol: A General Procedure for Sulfonamide Synthesis
The following protocol provides a general method for the synthesis of sulfonamides from a primary or secondary amine and a sulfonyl chloride. This procedure can be adapted for the specific sulfonyl chloride and amine being used.
Materials:
-
Sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Amine: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 eq).
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure sulfonamide.
Note: For this compound, the carboxylic acid moiety may require protection or the use of orthogonal reaction conditions if the desired reaction is with the sulfonyl chloride. Alternatively, the carboxylic acid can be utilized in subsequent reactions.
Visualizing the Process
General Reaction Mechanism for Sulfonamide Formation
The reaction between a sulfonyl chloride and an amine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base is used to neutralize the HCl byproduct.
Caption: General mechanism of sulfonamide formation.
Experimental Workflow for Sulfonamide Synthesis
The following diagram illustrates the key steps in the experimental protocol for synthesizing sulfonamides.
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A Comparative Guide to Structural Validation: Unambiguous Determination of 5-(Chlorosulfonyl)furan-2-carboxylic Acid via X-ray Crystallography
For researchers at the forefront of medicinal chemistry and materials science, the unequivocal determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is built. The precise arrangement of atoms dictates a compound's reactivity, its biological activity, and its material properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of novel small molecules, centered on a case study of 5-(Chlorosulfonyl)furan-2-carboxylic acid, a versatile heterocyclic building block.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide essential pieces of the structural puzzle, single-crystal X-ray crystallography (SC-XRD) remains the undisputed gold standard for providing a definitive, high-resolution 3D molecular structure.[1][2] This guide will detail the crystallographic workflow, explain the causal reasoning behind experimental choices, and objectively compare its outputs with data from orthogonal techniques, offering a holistic framework for comprehensive structural validation.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful analytical technique that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of X-rays passing through it.[3][4] The regular, repeating arrangement of atoms in a crystal acts as a three-dimensional diffraction grating, scattering the X-rays in a unique pattern of spots. By measuring the position and intensity of these spots, a 3D map of the electron density within the crystal can be generated, revealing the precise location of each atom.[3]
For a molecule like this compound, where the relative orientation of the flexible carboxylic acid and chlorosulfonyl groups is critical, SC-XRD provides unambiguous data on bond lengths, bond angles, and torsional angles that spectroscopy can only infer.
Experimental Protocol: From Powder to Final Structure
The journey from a synthesized powder to a validated crystal structure is a multi-step process that requires careful planning and execution. Each step is designed to ensure the highest quality data is obtained.
Step 1: Synthesis and Purification The target compound, this compound, must first be synthesized and rigorously purified. The presence of impurities can significantly hinder or prevent the growth of high-quality single crystals. A common synthetic route involves the hydrolysis of a corresponding ester, such as 5-chloro-2-furancarboxylic acid ethyl ester.[5]
-
Hydrolysis: Dissolve the starting ester in a suitable solvent like ethanol.
-
Saponification: Add an aqueous solution of a base (e.g., 1N sodium hydroxide) and stir at room temperature to facilitate the hydrolysis of the ester to the carboxylate salt.[5]
-
Acidification: After the reaction is complete (monitored by TLC), carefully acidify the aqueous layer with an acid like 1N HCl to a pH of 2-3. This protonates the carboxylate, causing the desired carboxylic acid to precipitate.[6]
-
Isolation & Purification: Collect the precipitated crystals by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to achieve high purity (>99%), which is crucial for the subsequent crystallization step.
Step 2: Crystallization Growing a single crystal suitable for diffraction (typically 0.1-0.5 mm in size) is often the most challenging step.[2] The choice of solvent is critical and is guided by the solute's solubility and the potential for intermolecular interactions, such as hydrogen bonding, which can promote an ordered lattice.[7] For a polar molecule with hydrogen bond donors (-COOH) and acceptors (C=O, -SO₂Cl), a range of polar solvents should be screened.
-
Method: Slow Evaporation:
-
Prepare a saturated solution of the purified compound in a selected solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/water) in a clean vial.
-
Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
The gradual increase in concentration allows molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder.
-
Step 3: Data Collection Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[4]
-
Mounting: The crystal is carefully affixed to a loop with cryo-protectant oil.
-
X-ray Exposure: The mounted crystal is exposed to a monochromatic X-ray beam, often at a synchrotron source for high intensity.[4]
-
Rotation and Diffraction: The crystal is slowly rotated in the beam. As different lattice planes satisfy the Bragg diffraction condition, they produce a series of diffraction spots whose intensities and positions are recorded on a detector.[3]
Step 4: Structure Solution and Refinement The collected diffraction data is processed to yield a 3D electron density map.
-
Structure Solution: Computational programs like SHELXS are used to solve the "phase problem" and generate an initial model of the molecular structure within the crystal's unit cell.[8]
-
Structure Refinement: The initial model is refined against the experimental data using programs like SHELXL.[8] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor (R1), which should ideally be below 5% for a well-resolved small molecule structure.
Visualizing the Crystallography Workflow
Caption: Workflow for X-ray crystallographic structure validation.
Expected Crystallographic Data
The table below summarizes the kind of quantitative data obtained from a successful SC-XRD experiment. While a public structure for the exact title compound is not available, these values are representative of similar furan carboxylic acid derivatives.[8][9]
| Parameter | Expected Value / Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, Pbca | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Key Bond Lengths (Å) | C=O: ~1.20-1.25C-O: ~1.30-1.35S=O: ~1.42-1.45S-Cl: ~2.05-2.10 | Provides definitive proof of covalent bonding and can indicate bond order and electronic effects. |
| **Key Bond Angles (°) ** | O=C-O: ~120-125O=S=O: ~120-125 | Confirms the geometry around specific atoms (e.g., trigonal planar for the carboxyl carbon). |
| Final R1 Factor | < 0.05 (5%) | A key indicator of the quality of the refinement and the agreement between the model and the data.[8] |
Part 2: Orthogonal Techniques for Comprehensive Characterization
While SC-XRD provides the definitive structure in the solid state, a full characterization package relies on complementary techniques that probe the molecule's properties in solution and confirm its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating a molecule's carbon-hydrogen framework in solution.[10] It provides information about the chemical environment, connectivity, and relative number of ¹H and ¹³C atoms.
-
¹H NMR: For this compound, the two protons on the furan ring are expected to appear as distinct doublets in the aromatic region (typically 7.0-8.0 ppm). Their chemical shifts are influenced by the strong electron-withdrawing effects of both the carboxylic acid and chlorosulfonyl groups. The acidic proton of the -COOH group would appear as a broad singlet far downfield (>10 ppm), which can be exchanged with D₂O.[11]
-
¹³C NMR: The spectrum would show five distinct carbon signals. The carboxyl carbon is typically found around 160-180 ppm, while the furan ring carbons appear between 110-150 ppm.[12][13] The carbon attached to the sulfonyl group would be significantly downfield compared to the other furan carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for the rapid identification of functional groups, as specific bonds absorb IR radiation at characteristic frequencies.[14]
-
O-H Stretch: A very broad and strong absorption from 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded carboxylic acid O-H group.[11][15]
-
C=O Stretch: A strong, sharp absorption between 1710-1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[11]
-
S=O Stretches: Two strong absorptions are expected for the sulfonyl chloride group: an asymmetric stretch around 1375-1410 cm⁻¹ and a symmetric stretch around 1185-1204 cm⁻¹.[16]
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure.[16]
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion peak will be accompanied by a smaller peak at M+2, which is a definitive indicator of the presence of one chlorine atom.[16]
-
Fragmentation: Common fragmentation pathways would likely include the loss of the -SO₂Cl group or the -COOH group, providing further structural confirmation.
Part 3: A Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. While NMR, IR, and MS are indispensable for routine characterization and reaction monitoring, they fall short of providing the complete, unambiguous 3D structural information that SC-XRD delivers.
Comparison of Analytical Techniques
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Definitive 3D structure, bond lengths/angles, stereochemistry, packing[1][3] | Atomic connectivity, chemical environment (in solution)[10] | Presence of functional groups[14] | Molecular weight, elemental formula, fragmentation[16] |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | Soluble sample (5-10 mg) in a deuterated solvent | Small amount of solid or liquid sample[16] | Very small amount of sample (µg-ng) |
| Key Strength | Unambiguous structural determination | Excellent for determining the molecular skeleton in its native solution state | Fast, non-destructive, great for functional group identification | High sensitivity and exact mass determination |
| Key Limitation | Crystal growth can be difficult or impossible; solid-state structure may differ from solution[17] | Can be ambiguous for complex stereochemistry; provides an averaged structure in solution | Provides limited information on the overall molecular skeleton | Does not provide information on connectivity or stereochemistry |
Complementary Nature of Structural Validation Techniques
The relationship between these techniques is not one of competition, but of synergy. Spectroscopic methods build a hypothesis of the structure, which is then definitively confirmed or refuted by X-ray crystallography.
Caption: Interrelation of analytical techniques for structure validation.
Conclusion
References
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Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available from: [Link]
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University of Regensburg. NMR spectroscopy. Available from: [Link]
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Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. Available from: [Link]
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ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... [Image]. Available from: [Link]
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Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available from: [Link]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]
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Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available from: [Link]
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Cambon, A., et al. (1993). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. Journal of Chromatography A. Available from: [Link]
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Kent, R. A., & Smith, P. J. (1970). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available from: [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]
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Chemistry LibreTexts. (2023). X-ray Crystallography. Available from: [Link]
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PubMed. (2018). Two furan-2,5-dicarboxylic acid solvates crystallized from dimethylformamide and dimethyl sulfoxide. Available from: [Link]
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A Comparative Guide to Furan-2-sulfonyl Chloride vs. Thiophene-2-sulfonyl Chloride for Drug Discovery Professionals
<_>
Abstract
In the landscape of medicinal chemistry, furan and thiophene represent two of the most fundamental five-membered aromatic heterocycles. Their sulfonyl chloride derivatives, furan-2-sulfonyl chloride and thiophene-2-sulfonyl chloride, are pivotal reagents for installing sulfonamide functionalities, a privileged scaffold in a vast array of approved therapeutics. While structurally similar, the nuanced differences in their stability, reactivity, and the resulting properties they impart on final compounds are critical for rational drug design. This guide provides a detailed, data-driven comparison of these two key building blocks, offering field-proven insights to guide researchers in making informed decisions for their synthetic and drug development campaigns.
Introduction: The Strategic Choice Between Bioisosteres
Furan and thiophene are classic examples of bioisosteres—molecular fragments with similar shapes and volumes that can be interchanged to modulate a compound's physicochemical and pharmacological properties.[1] The substitution of furan's oxygen with thiophene's sulfur atom introduces subtle yet significant changes in electronegativity, aromaticity, polarity, and metabolic stability.[1][2] Thiophene is generally considered more aromatic and metabolically robust, whereas furan is more polar.[1] These differences are inherited by their sulfonyl chloride derivatives and propagate through to the final sulfonamide products, influencing everything from target engagement to pharmacokinetic profiles. Understanding these foundational differences is paramount when selecting a reagent for a specific therapeutic application.
Physicochemical Properties and Stability
A primary consideration for any synthetic chemist is the stability and handling of their reagents. Furan-2-sulfonyl chloride is notoriously less stable than its thiophene counterpart.[3] This instability is a direct consequence of the lower aromaticity of the furan ring, making it more susceptible to decomposition.[2][3]
| Property | Furan-2-sulfonyl Chloride | Thiophene-2-sulfonyl Chloride |
| Molecular Formula | C₄H₃ClO₃S[4] | C₄H₃ClO₂S₂[5] |
| Molecular Weight | 166.58 g/mol [4] | 182.65 g/mol |
| Appearance | Liquid | White to brown low melting solid or liquid[6][7] |
| Melting Point | N/A | 30-32 °C[7] |
| Boiling Point | 79-81 °C / 10 mmHg[8] | 130-132 °C / 14 mmHg[7] |
| Stability | Thermally sensitive, moisture sensitive.[3][9] Often requires storage at low temperatures (-20°C). | More stable than furan analog, but still moisture sensitive.[7][10] Recommended storage at 2-8°C.[7] |
| Key Hazards | Causes severe skin burns and eye damage, harmful if swallowed.[4] | Causes severe skin burns and eye damage.[5] |
Expert Insight: The thermal sensitivity of the furan ring is a critical handling parameter.[9] Reactions involving furan-2-sulfonyl chloride often necessitate strict temperature control to prevent decomposition and ensure reproducible results.[9] Its lower boiling point also requires careful consideration during solvent removal steps. Thiophene-2-sulfonyl chloride, while more robust, is still highly reactive and sensitive to moisture, readily hydrolyzing to thiophene-2-sulfonic acid.[7][10] All manipulations should be performed under anhydrous conditions.
Comparative Reactivity and Mechanistic Considerations
The core function of these reagents is to react with nucleophiles, typically primary or secondary amines, to form sulfonamides. The reactivity of the sulfonyl chloride group is influenced by the electronic properties of the attached heterocyclic ring.
Electrophilicity and Susceptibility to Nucleophilic Attack
The sulfur atom in the sulfonyl chloride moiety is highly electrophilic. The relative reactivity of furan- and thiophene-2-sulfonyl chloride in S-N coupling reactions is governed by the electron-donating/withdrawing nature of the heterocycle.
-
Furan: The oxygen atom in furan is more electronegative than sulfur in thiophene. This inductive electron withdrawal should, in principle, increase the electrophilicity of the sulfonyl sulfur. However, this is counteracted by the lone pair donation into the ring (mesomeric effect).
-
Thiophene: Sulfur is less electronegative than oxygen, resulting in a less pronounced inductive effect.[2] The 3p orbitals of sulfur have less effective overlap with the 2p orbitals of the carbon atoms compared to the 2p-2p overlap in furan, leading to less efficient delocalization.[11]
While direct kinetic comparisons are scarce in the literature, the general order of reactivity for electrophilic substitution on the parent heterocycles is Pyrrole > Furan > Thiophene > Benzene.[11][12] This suggests the furan ring is more electron-rich and thus a stronger electron-donating group (via resonance) than thiophene. This would imply that furan-2-sulfonyl chloride might be slightly less reactive towards nucleophiles than thiophene-2-sulfonyl chloride, as the electron donation from the ring could slightly reduce the electrophilicity of the sulfur atom.
Ring Stability Under Reaction Conditions
A crucial point of differentiation is the stability of the heterocyclic ring itself during the reaction. Furan is significantly more prone to ring-opening or decomposition under acidic conditions.[13] The formation of HCl as a byproduct in sulfonamide synthesis can create a locally acidic environment.[14]
Causality Behind Experimental Choices: The use of a non-nucleophilic base, such as triethylamine or pyridine, is standard practice in sulfonamide synthesis. Its primary role is to scavenge the HCl generated during the reaction.[15] This is particularly critical when working with the acid-sensitive furan-2-sulfonyl chloride to prevent degradation of the starting material and product.
Workflow for Comparative Sulfonamide Synthesis
Below is a diagram illustrating the typical laboratory workflow for synthesizing and comparing sulfonamides derived from furan- and thiophene-2-sulfonyl chloride.
Caption: Experimental workflow for the comparative synthesis of furan- and thiophene-based sulfonamides.
Applications in Medicinal Chemistry
The choice between a furan or thiophene sulfonamide can have profound implications for a drug candidate's profile.
-
Metabolic Stability: Thiophene is often considered more metabolically stable than furan.[1] The furan ring can be metabolized to form reactive intermediates, which can be a liability in drug development. Therefore, replacing a furan with a thiophene is a common strategy to improve a compound's metabolic profile.
-
Target Interactions: The sulfur atom of thiophene is a weaker hydrogen bond acceptor than the oxygen of furan.[1] This difference can alter the binding mode and affinity of a drug for its target protein.
-
Examples in Therapeutics: Both motifs are found in numerous approved drugs. The diuretic Furosemide contains a furan ring, while the anti-inflammatory drug Celecoxib features a sulfonamide, and many other drugs like the antibiotic Tiamulin incorporate a thiophene ring.[16][17] The choice is highly context-dependent, based on the specific biological target and desired pharmacokinetic properties.[1]
Experimental Protocols
The following protocols provide a generalized, self-validating procedure for the synthesis of a sulfonamide, which can be adapted for either sulfonyl chloride.
Protocol: General Synthesis of N-benzyl-furan-2-sulfonamide
Materials:
-
Furan-2-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.05 eq) and triethylamine (1.2 eq) to anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of furan-2-sulfonyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution over 15 minutes. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and minimize side-product formation, especially given the instability of the furan reagent.[9]
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x). Causality: The HCl wash removes excess amine and triethylamine. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the pure sulfonamide.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Note: The same protocol can be used for thiophene-2-sulfonyl chloride, typically resulting in comparable or higher yields due to its greater stability.
Reaction Mechanism
The fundamental reaction is a nucleophilic acyl substitution at the sulfur center.
Caption: General mechanism for the reaction of an amine with a heterocyclic sulfonyl chloride.
Conclusion
The selection between furan-2-sulfonyl chloride and thiophene-2-sulfonyl chloride is a strategic decision in drug design that should be guided by the specific goals of the project.
-
Choose Furan-2-sulfonyl Chloride when seeking to maximize polarity or explore specific hydrogen bonding interactions involving the furan oxygen, and when its inherent instability can be managed through controlled reaction conditions.
-
Choose Thiophene-2-sulfonyl Chloride when prioritizing metabolic stability, higher thermal robustness in synthesis, and when the slightly different electronic profile is beneficial for target affinity or pharmacokinetic properties.
Ultimately, an empirical approach is often necessary. The parallel synthesis of both furan and thiophene analogs, followed by a head-to-head comparison of their biological and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, provides the most definitive data to guide lead optimization efforts.[1]
References
- BenchChem. (n.d.). Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays.
- ChemicalBook. (n.d.). Thiophene-2-sulfonyl chloride(16629-19-9).
- National Center for Biotechnology Information. (n.d.). Furan-2-sulfonyl Chloride. PubChem.
- ChemicalBook. (n.d.). 2-Thiophenesulfonyl chloride CAS#: 16629-19-9.
- ChemicalBook. (n.d.). 2-Thiophenesulfonyl chloride | 16629-19-9.
- Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonyl chloride. PubChem.
- Goyal, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). Furan-2-sulphonyl chloride | 52665-48-2.
- Sigma-Aldrich. (n.d.). 2-Thiophenesulfonyl chloride 96 16629-19-9.
- Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. National Institutes of Health.
- Apollo Scientific. (n.d.). Furan-2-sulphonyl chloride.
- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
- Slideshare. (n.d.). Unit 3 furan & thiophene.
- BenchChem. (n.d.). 5-Methylfuran-2-sulfonyl chloride | 69815-95-8.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Furan, Thiophene, and Pyrrole Anilines.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Wikipedia. (n.d.). Sulfonyl halide.
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A Senior Application Scientist's Guide to the Biological Evaluation of 5-(Chlorosulfonyl)furan-2-carboxylic Acid Derivatives
Introduction: The Versatile Furan Scaffold in Medicinal Chemistry
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive starting point for the design of novel therapeutic agents. When functionalized with a chlorosulfonyl group at the 5-position and a carboxylic acid at the 2-position, the resulting 5-(chlorosulfonyl)furan-2-carboxylic acid becomes a highly versatile intermediate for creating libraries of sulfonamide and carboxamide derivatives. These derivatives have garnered significant interest for their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1][4][5] This guide provides a comparative overview of the biological evaluation of these derivatives, supported by experimental data and detailed protocols to aid researchers in this promising field.
Comparative Biological Activities of Furan-2-Carboxylic Acid Derivatives
The biological activity of derivatives of this compound is highly dependent on the nature of the substituent introduced via the sulfonyl chloride or carboxylic acid moiety. The following sections compare the performance of different classes of these derivatives in key therapeutic areas.
Anticancer Activity
Furan sulfonamide derivatives have demonstrated significant potential as anticancer agents.[1][4][6] Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells, such as cell proliferation and angiogenesis.
A study by Rao et al. (2019) described the synthesis and anticancer evaluation of a series of novel furan sulphonamide derivatives.[4][6] These compounds were tested against three human cancer cell lines: breast cancer (MCF-7), lung cancer (A549), and melanoma (A-375). Several of the synthesized compounds exhibited activity higher than the positive control.[1][4][6]
Table 1: In Vitro Anticancer Activity of Furan Sulfonamide Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 13a | MCF-7 | > Control | [4][6] |
| 13b | A549 | > Control | [4][6] |
| 13c | A-375 | > Control | [4][6] |
| 13e | MCF-7 | > Control | [4][6] |
| 13g | A549 | > Control | [4][6] |
| 13h | A-375 | > Control | [4][6] |
| 13i | MCF-7 | > Control | [4][6] |
| 13j | A549 | > Control | [4][6] |
Note: The original paper states the activity was "higher than the positive control," but does not provide specific IC50 values. For a true comparative guide, obtaining specific IC50 values would be essential.
Another study highlighted that furan-based compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in breast cancer cells (MCF-7).[2] Specifically, compounds with pyridine carbohydrazide and N-phenyl triazinone moieties demonstrated potent cytotoxic activities with IC50 values of 4.06 µM and 2.96 µM, respectively.[2] This suggests that derivatization of the furan core can lead to compounds with significant pro-apoptotic effects.[2]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.
Enzyme Inhibition
The sulfonamide moiety is a well-known zinc-binding group, making furan sulfonamides excellent candidates for inhibiting metalloenzymes such as carbonic anhydrases (CAs).[5][7] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[5][8]
Derivatives of benzofuran-based sulfonamides have been shown to be potent inhibitors of human carbonic anhydrase isoforms hCA IX and XII, which are tumor-associated.[8] The inhibitory constants (KIs) for these isoforms were in the nanomolar range.[8] While this study is on benzofuran, the principles of targeting CAs with sulfonamides are directly applicable to furan-based derivatives.
Table 2: Carbonic Anhydrase Inhibition by Benzofuran-based Sulfonamides
| Compound ID | hCA I KI (nM) | hCA II KI (nM) | hCA IX KI (nM) | hCA XII KI (nM) | Reference |
| 4a | >10000 | 876.4 | 97.5 | 71.8 | [8] |
| 5a | 899.7 | 98.9 | 25.4 | 10.1 | [8] |
| 9a | >10000 | 571.3 | 45.8 | 23.4 | [8] |
| 10a | 789.6 | 99.2 | 10.0 | 15.6 | [8] |
This table showcases the potential for selective inhibition of tumor-associated CAs.
This is a stopped-flow spectrophotometric assay to determine the inhibition of CA-catalyzed CO2 hydration.
Logical Relationship in CA Inhibition
Caption: The sulfonamide moiety of the furan derivative binds to the zinc ion in the active site of carbonic anhydrase, inhibiting its catalytic activity.
Antimicrobial and Antibiofilm Activity
Furan derivatives have a long history as antimicrobial agents.[9] More recently, furan-2-carboxamides, which can be synthesized from this compound, have been investigated for their ability to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[10][11]
A study on furan-2-carboxamides demonstrated that these compounds can significantly reduce biofilm formation.[10] One of the most active derivatives, a carbohydrazide, achieved a 58% reduction in biofilm.[10] These compounds are thought to act as antagonists of the LasR receptor, a key component of the quorum sensing system in P. aeruginosa.[11]
Table 3: Antibiofilm Activity of Furan-2-Carboxamides against P. aeruginosa
| Compound Series | Linker Type | Max. Biofilm Reduction (%) | Plausible Target | Reference |
| 4 | N-acylcarbohydrazide | 58 | LasR | [10] |
| 7 | 1,2,3-Triazole | Significant | LasR | [10] |
This is a simple and widely used method for quantifying biofilm formation.
-
Inoculation: Inoculate bacterial cultures in a 96-well plate with and without the test compounds.
-
Incubation: Incubate the plate for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Washing: Wash the wells again with water to remove excess stain.
-
Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 550-590 nm.
Structure-Activity Relationship (SAR) Insights
The biological activity of these furan derivatives is intricately linked to their chemical structure. For instance, in the context of anticancer activity, the nature of the aromatic or heterocyclic ring attached to the sulfonamide group can significantly influence the potency.[1] Similarly, for antibiofilm agents, the linker between the furan core and a terminal phenyl ring plays a crucial role in the interaction with the LasR receptor.[10] A systematic exploration of different substituents is crucial for optimizing the activity and selectivity of these compounds.
General Synthesis Workflow
Caption: General synthetic routes from this compound to produce sulfonamide, carboxamide, and ester derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated anticancer, enzyme inhibitory, and antibiofilm activities warrant further investigation. Future research should focus on synthesizing diverse libraries of these derivatives and conducting comprehensive biological evaluations to elucidate detailed structure-activity relationships. The development of potent and selective agents will depend on a synergistic approach combining chemical synthesis, biological screening, and computational modeling.
References
- Rao, P. C. G., Ramesh, V., Ramachandran, D., & Chakravarthy, A. K. (2019). Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives. Russian Journal of General Chemistry, 89(3), 486-491.
- Rao, G. P. C., Ramesh, V., Ramachandran, D., & Chakravarthy, A. K. (2019). Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives.
- Request PDF. (2025). Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives.
- Request PDF. (n.d.). Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
- Diversity-Oriented Synthesis and Antibiofilm Evalu
- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
- (PDF) Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation.
- Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
- Diversity-Oriented Synthesis and Antibiofilm Evalu
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central.
- Synthesis and antimicrobial activity of new furan deriv
- Synthesis, spectral characterization and enzyme inhibition studies of different chlorin
- Request PDF. (n.d.). Hands-on synthesis of furanamides and evaluation of their antimicrobial activity.
- Inhibition studies of sulfonamide-containing fol
- Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed.
- Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheum
- Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. Royal Society of Chemistry.
- Structure activity relationship of the synthesized compounds.
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A Comparative Guide to the Synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic Acid for Advanced Research Applications
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-(Chlorosulfonyl)furan-2-carboxylic acid is a crucial building block, notably as a precursor in the synthesis of widely used pharmaceuticals such as the diuretic furosemide. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations.
Introduction: The Significance of this compound
This compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a reactive sulfonyl chloride, allows for sequential and site-selective modifications. The furan core is a common motif in biologically active molecules, and the introduction of a chlorosulfonyl group opens avenues for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives with diverse pharmacological properties. A robust and scalable synthetic route is therefore of significant interest to the scientific community.
Route 1: Direct Chlorosulfonation of Furan-2-carboxylic Acid
The most direct and industrially relevant approach to this compound is the electrophilic substitution reaction of furan-2-carboxylic acid with a suitable chlorosulfonating agent. Chlorosulfonic acid is the reagent of choice for this transformation.
Mechanistic Rationale
The furan ring is an electron-rich heterocycle, susceptible to electrophilic attack. The carboxylic acid group is a deactivating group, yet it directs incoming electrophiles to the C5 position. The reaction proceeds via the formation of a sulfur trioxide electrophile from chlorosulfonic acid, which then attacks the furan ring to form a sigma complex. Subsequent loss of a proton restores aromaticity, and the intermediate sulfonic acid is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.
Diagram of the Proposed Reaction Mechanism
A Researcher's Guide to Spectroscopic Analysis: Differentiating 5-(Chlorosulfonyl)furan-2-carboxylic Acid from its Precursor
Introduction
In the landscape of pharmaceutical and materials science, heterocyclic compounds are foundational building blocks. 5-(Chlorosulfonyl)furan-2-carboxylic acid is a key synthetic intermediate, valued for its reactive sulfonyl chloride and carboxylic acid moieties which allow for diverse downstream derivatization. Its synthesis, typically achieved through the chlorosulfonation of furan-2-carboxylic acid, represents a critical transformation that requires rigorous analytical confirmation. The success of this synthesis hinges on the ability to distinguish the final product from the starting material and to identify any potential impurities.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its direct precursor, furan-2-carboxylic acid. Moving beyond a simple data sheet, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into interpreting Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) data. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently verify this crucial synthetic step.
The Synthetic Transformation: An Electrophilic Journey
The conversion of furan-2-carboxylic acid to this compound is an electrophilic aromatic substitution. Furan is an electron-rich heterocycle, making it susceptible to attack by strong electrophiles. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophilic species, which attacks the furan ring, preferentially at the electron-rich C5 position (alpha to the oxygen and least deactivated by the C2-carboxylic acid group). Understanding this transformation is the first step in predicting the resultant changes in spectroscopic data.
Caption: Synthetic pathway from precursor to product.
Part 1: Spectroscopic Profile of the Precursor: Furan-2-carboxylic acid
Furan-2-carboxylic acid (also known as 2-furoic acid) is a well-characterized starting material. Its spectroscopic data provides a crucial baseline for our comparison.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is dominated by the hydroxyl (-OH) and carbonyl (C=O) stretches of the carboxyl group.[1][2] Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, these bands have highly characteristic appearances.[1][2]
-
O-H Stretch: A very broad, strong absorption band is observed from approximately 2500 cm⁻¹ to 3300 cm⁻¹.[2] This breadth is a hallmark of the hydrogen-bonded -OH in a carboxylic acid dimer.
-
C=O Stretch: A sharp and very intense absorption appears around 1710 cm⁻¹ for the hydrogen-bonded dimer.[2]
-
Furan Ring C-H Stretch: A sharp peak typically appears just above 3100 cm⁻¹.
-
C-O Stretch & O-H Bend: Look for a C-O stretching band between 1210-1320 cm⁻¹ and an O-H bend around 910-950 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The aromatic furan ring protons have distinct chemical shifts.
-
¹H NMR:
-
The carboxylic acid proton (-COOH) is highly deshielded and appears as a broad singlet far downfield, typically between 10-13 ppm.[3] Its integration should correspond to one proton, and it will disappear upon exchange with D₂O.
-
The three furan ring protons will appear in the aromatic region (6.5-7.5 ppm). H5 (adjacent to the oxygen) is the most deshielded, followed by H3 (adjacent to the carboxyl group), and finally H4. They exhibit a characteristic coupling pattern.
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) of the carboxylic acid is significantly deshielded, appearing between 165-185 ppm.[2]
-
The furan ring carbons appear between ~110-150 ppm. The carbon attached to the carboxylic acid (C2) and the carbon adjacent to the oxygen (C5) are the most deshielded.
-
Mass Spectrometry (MS)
In Electron Ionization (EI) mode, the molecular ion peak is typically observed, though it may be weak for some carboxylic acids.[4]
-
Molecular Ion (M⁺•): For furan-2-carboxylic acid (C₅H₄O₃), the molecular weight is 112.08 g/mol , so the M⁺• peak will be at m/z = 112.[5]
-
Key Fragments: Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and the loss of -COOH (M-45).[4] Therefore, expect significant peaks at m/z = 95 and m/z = 67.
| Furan-2-carboxylic acid | Characteristic Spectroscopic Data |
| IR (cm⁻¹) | ~3300-2500 (Broad O-H), ~1710 (Strong C=O) |
| ¹H NMR (ppm) | ~10-13 (s, 1H, -COOH), ~7.4 (m, 1H), ~7.2 (m, 1H), ~6.5 (m, 1H) |
| ¹³C NMR (ppm) | ~170 (C=O), ~147 (C2), ~145 (C5), ~120 (C3), ~112 (C4) |
| MS (m/z) | 112 (M⁺•), 95 ([M-OH]⁺), 67 ([M-COOH]⁺) |
Part 2: Predicted Spectroscopic Profile of this compound
Predicted Infrared (IR) Spectrum
The spectrum will retain the carboxylic acid features, but with the addition of new, strong absorptions characteristic of the sulfonyl chloride group.[6][7]
-
S=O Asymmetric Stretch: A very strong, sharp band is expected in the region of 1370-1410 cm⁻¹.[6] This is one of the most reliable diagnostic peaks for a sulfonyl chloride.
-
S=O Symmetric Stretch: Another strong, sharp band will appear between 1166-1204 cm⁻¹.[6][7]
-
S-Cl Stretch: A medium to strong intensity band is expected in the 500-650 cm⁻¹ range.
-
Carboxylic Acid Group: The broad O-H stretch (3300-2500 cm⁻¹) and strong C=O stretch (~1710 cm⁻¹) will remain, confirming the presence of the second functional group.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
The -SO₂Cl group is a powerful electron-withdrawing group, causing a significant downfield shift (deshielding) of the remaining furan protons.
-
¹H NMR:
-
The number of furan ring protons is reduced from three to two.
-
The two remaining protons (H3 and H4) will both be shifted significantly downfield compared to the precursor. They will appear as doublets due to coupling to each other.
-
The carboxylic acid proton will remain, likely still in the 10-13 ppm range, though its chemical environment is slightly altered.
-
-
¹³C NMR:
-
All furan ring carbons will be shifted downfield.
-
The carbon directly attached to the sulfonyl chloride group (C5) will experience the largest effect.
-
The carbonyl carbon (C=O) will also be slightly shifted due to the change in the overall electronic nature of the ring.
-
Predicted Mass Spectrometry (MS)
The molecular weight increases substantially, and new fragmentation pathways become available.
-
Molecular Ion (M⁺•): The molecular formula is C₅H₃ClO₅S. The molecular weight is 210.59 g/mol . A key feature will be the isotopic pattern of the molecular ion peak. Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to a characteristic M+2 peak with an intensity ratio of roughly 3:1. Sulfur's isotopes (³²S, ³³S, ³⁴S) will also contribute, making the isotopic cluster distinctive.
-
Key Fragments:
-
Loss of a chlorine radical: [M - Cl]⁺ at m/z = 175.
-
Loss of the entire chlorosulfonyl group: [M - SO₂Cl]⁺.
-
Loss of sulfur dioxide: [M - SO₂]⁺•.
-
Part 3: Comparative Spectroscopic Summary
This table provides a direct comparison of the key data points, highlighting the clear markers for a successful transformation.
| Spectroscopic Technique | Precursor: Furan-2-carboxylic acid | Product: this compound (Predicted) | Rationale for Change |
| IR (cm⁻¹) | No significant peaks in 1100-1400 cm⁻¹ range | ~1390 (strong, sharp) , ~1180 (strong, sharp) | Addition of S=O asymmetric and symmetric stretches from the -SO₂Cl group. |
| ¹H NMR | 3 furan protons (6.5-7.5 ppm) | 2 furan protons (shifted downfield, >7.5 ppm) | Substitution of H5 with the electron-withdrawing -SO₂Cl group. |
| ¹³C NMR (ppm) | C5 signal at ~145 ppm | C5 signal significantly downfield | Direct attachment of the highly electronegative -SO₂Cl group. |
| MS (m/z) | M⁺• at 112 | M⁺• at 210 with a 3:1 M+2 peak at 212 | Increased molecular weight and the isotopic signature of chlorine. |
| MS Fragmentation | Key fragments at 95, 67 | Key fragments at 175 ([M-Cl]⁺) | New fragmentation pathways introduced by the -SO₂Cl group. |
Part 4: Self-Validating Experimental Protocols
To ensure high-quality, reproducible data, the following protocols are recommended. The key to a self-validating system is consistency in sample preparation and instrument parameters.
Workflow for Spectroscopic Analysis
Caption: Recommended workflow for sample analysis.
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: This is the fastest method to check for the presence of the sulfonyl chloride group. An Attenuated Total Reflectance (ATR) accessory is preferred for its speed and minimal sample preparation.
-
Sample Preparation: Ensure the sample is completely dry, as moisture can hydrolyze the sulfonyl chloride and interfere with the O-H region.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Validation Check: The presence of two new, strong, sharp peaks around 1390 cm⁻¹ and 1180 cm⁻¹ alongside the persistent broad O-H and carbonyl peaks is a strong indicator of success.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides definitive structural confirmation, showing the change in substitution on the furan ring. DMSO-d₆ is a good solvent choice as it will dissolve both the precursor and the likely more polar product, and its residual proton peak is well-separated from the signals of interest.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and vortex until the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Pay close attention to the aromatic region. A successful reaction will show only two proton signals for the furan ring, as opposed to three in the starting material.
-
Integrate all peaks to confirm proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
-
Confirm the presence of 5 carbon signals. Compare the chemical shifts to the precursor to observe the downfield shifts caused by the -SO₂Cl group.
-
-
Validation Check: The disappearance of one aromatic proton signal and the appearance of the remaining two at a lower field is conclusive evidence of C5 substitution.
Protocol 3: Mass Spectrometry (MS)
-
Rationale: MS confirms the molecular weight of the product and provides fragmentation data that supports the proposed structure. Electrospray Ionization (ESI) in negative mode is often suitable for carboxylic acids.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Acquisition:
-
Infuse the sample into the mass spectrometer.
-
Acquire a full scan spectrum in negative ion mode to observe the [M-H]⁻ ion. For C₅H₃ClO₅S, this would be at m/z = 209/211.
-
Perform tandem MS (MS/MS) on the parent ion to observe characteristic fragments.
-
-
Validation Check: Observation of the correct molecular ion with the characteristic 3:1 isotopic pattern for chlorine is definitive proof of product formation.
Conclusion
The transformation of furan-2-carboxylic acid to this compound is readily and reliably monitored through a combination of spectroscopic techniques. The key diagnostic markers of a successful synthesis are:
-
In IR: The appearance of strong, sharp S=O stretching bands around 1390 cm⁻¹ and 1180 cm⁻¹.
-
In ¹H NMR: The reduction of furan ring proton signals from three to two, with a concurrent downfield shift of the remaining signals.
-
In MS: An increase in the molecular ion mass to m/z 210, accompanied by the signature 3:1 isotopic pattern for chlorine.
By employing the protocols and interpretive logic detailed in this guide, researchers can confidently characterize their materials, ensuring the integrity of their synthetic work and the quality of the intermediates destined for further discovery.
References
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Available at: [Link]
Sources
A Comparative Guide to the Computational Modeling of 5-(Chlorosulfonyl)furan-2-carboxylic Acid Reactivity
This guide provides a comprehensive analysis of the computational modeling of 5-(Chlorosulfonyl)furan-2-carboxylic acid's reactivity, a molecule of significant interest in medicinal chemistry and drug development. As researchers and drug development professionals, understanding the subtle nuances of this molecule's reactivity is paramount for designing novel therapeutics. This document offers an in-depth, objective comparison of its predicted reactivity with other key sulfonylating agents, supported by established computational methodologies.
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable component in drug design. The addition of a highly reactive chlorosulfonyl group to the furan ring in this compound presents a versatile synthetic handle for the creation of diverse compound libraries, particularly for the synthesis of sulfonamides, a class of drugs with a broad spectrum of biological activities.
The Electrophilic Nature of the Sulfonyl Chloride Group
The reactivity of sulfonyl chlorides is dominated by the highly electrophilic nature of the sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfur atom susceptible to attack by a wide range of nucleophiles, with the chloride ion being an excellent leaving group.[1][2]
The primary reaction of sulfonyl chlorides is nucleophilic substitution, which is fundamental to the synthesis of sulfonamides and sulfonate esters. The precise mechanism of this substitution, whether a concerted SN2-like pathway or a stepwise addition-elimination process, is a subject of ongoing investigation and can be influenced by the nature of the reactants and the reaction conditions.[1] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these reaction pathways, often identifying a trigonal bipyramidal transition state or intermediate.[1]
Computational Methodology: A Window into Reactivity
To dissect the reactivity of this compound and compare it with other sulfonylating agents, we employ state-of-the-art computational chemistry techniques. Density Functional Theory (DFT) stands out as a powerful and widely used method for predicting the electronic structure and reactivity of molecules.
Experimental Protocol: DFT-Based Reactivity Analysis
The following protocol outlines a robust workflow for the computational investigation of sulfonyl chloride reactivity.
-
Geometry Optimization:
-
The initial 3D structures of this compound, benzenesulfonyl chloride, and thiophene-2-sulfonyl chloride are built using a molecular editor.
-
Geometry optimization is performed using a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[3] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
-
Frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
From the optimized geometries, key electronic properties are calculated. These include:
-
Mulliken Atomic Charges: To quantify the partial charge on each atom, particularly the electrophilic sulfur atom.
-
Molecular Electrostatic Potential (MEP): To visualize the electron-rich and electron-deficient regions of the molecule, identifying likely sites for nucleophilic and electrophilic attack.[4]
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO energy is particularly important as it indicates the propensity of the molecule to accept electrons from a nucleophile. A lower LUMO energy suggests higher electrophilicity.
-
-
-
Transition State Searching (for Reaction Modeling):
-
To model a specific reaction, such as sulfonamide formation with a simple amine (e.g., ammonia or methylamine), the transition state for the reaction is located.
-
This involves a systematic search for the saddle point on the potential energy surface connecting the reactants and products.
-
Frequency calculations on the located transition state structure are performed to verify the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
The activation energy barrier can then be calculated as the energy difference between the transition state and the reactants.
-
Comparative Reactivity Analysis
To provide a clear comparison, we will analyze the predicted reactivity of this compound against two commonly used sulfonylating agents: benzenesulfonyl chloride (a standard aromatic sulfonyl chloride) and thiophene-2-sulfonyl chloride (a heteroaromatic analogue).
| Compound | Predicted Partial Charge on Sulfur (Mulliken) | Predicted LUMO Energy (eV) | Predicted Activation Energy for Aminolysis (kcal/mol) |
| This compound | Hypothetical High Positive Value | Hypothetical Low Value | Hypothetical Lowest Value |
| Benzenesulfonyl chloride | Hypothetical Moderate Positive Value | Hypothetical Moderate Value | Hypothetical Moderate Value |
| Thiophene-2-sulfonyl chloride | Hypothetical Intermediate Positive Value | Hypothetical Intermediate Value | Hypothetical Intermediate Value |
Note: The values in this table are hypothetical and would be determined by performing the DFT calculations as described in the protocol.
The furan ring, being an electron-rich heterocycle, is expected to influence the electronic properties of the sulfonyl chloride group. The presence of the carboxylic acid group, an electron-withdrawing group, will also play a significant role. The interplay of these electronic effects will determine the overall reactivity of the molecule. It is hypothesized that the electron-withdrawing carboxylic acid group will enhance the electrophilicity of the sulfur atom in this compound, potentially making it more reactive than benzenesulfonyl chloride. The relative reactivity compared to thiophene-2-sulfonyl chloride will depend on the nuanced electronic contributions of the furan versus the thiophene ring.
Visualizing Reactivity and Workflow
Diagrams are essential for conveying complex chemical concepts and computational workflows.
Caption: A generalized workflow for the computational analysis of sulfonyl chloride reactivity using DFT.
Caption: A simplified representation of the stepwise addition-elimination mechanism for sulfonamide formation.
Stability of Heteroaromatic Sulfonyl Chlorides
A recent comprehensive study on the stability of five- and six-membered heteroaromatic sulfonyl halides has highlighted that furan sulfonyl chlorides can be prone to complex decomposition pathways.[5] This is likely due to the limited stability of the furan ring itself in the presence of highly electrophilic moieties.[5] This underscores the importance of careful handling and reaction condition optimization when working with this compound. In contrast, sulfonyl fluorides are generally more thermally and chemically robust.[6]
Conclusion
The computational modeling of this compound reactivity provides invaluable insights for its application in drug discovery and organic synthesis. By employing robust DFT methodologies, researchers can predict its electrophilicity and compare it to other sulfonylating agents, enabling a more rational approach to reaction design and library synthesis. The inherent reactivity of the sulfonyl chloride group, coupled with the unique electronic properties of the furan ring, makes this molecule a compelling building block for the development of novel therapeutic agents. This guide serves as a foundational resource for scientists seeking to harness the synthetic potential of this compound through the power of computational chemistry.
References
-
Ibezim, A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. Retrieved from [Link]
-
ResearchGate. (2025). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Retrieved from [Link]
-
PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of a Humble Scaffold: A Comparative Guide to Substituted Furan-2-Carboxylic Acid Applications
For Researchers, Scientists, and Drug Development Professionals
The furan-2-carboxylic acid core, a seemingly simple five-membered aromatic heterocycle, has proven to be a remarkably versatile scaffold in the pursuit of novel therapeutic agents and other valuable chemical entities. Its ability to serve as a bioisostere for other functional groups, coupled with the diverse chemical space that can be explored through substitution, has led to the development of a wide array of compounds with significant biological activities. This guide provides an in-depth, comparative analysis of the applications of substituted furan-2-carboxylic acids, delving into their performance as anticancer, antimicrobial, and antidiabetic agents, as well as their emerging role in agriculture. We will explore the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and visualize the underlying principles of their synthesis and mechanisms of action.
A Privileged Structure in Medicinal Chemistry
The furan ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in potent, biologically active compounds. The oxygen atom within the ring introduces polarity and the potential for hydrogen bonding, while the aromatic system allows for π-π stacking interactions with biological targets. The carboxylic acid group at the 2-position provides a key handle for derivatization, most commonly through the formation of amides, which significantly expands the accessible chemical diversity and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Comparative Analysis of Therapeutic Applications
The true measure of a chemical scaffold's utility lies in the performance of its derivatives in relevant biological assays. Here, we compare the efficacy of various substituted furan-2-carboxylic acids across several key therapeutic areas.
Anticancer Activity: Targeting Cellular Proliferation
Substituted furan-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the disruption of cellular processes essential for tumor growth and survival.
Comparative Cytotoxicity of Furan-2-Carboxamide Derivatives:
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [1] |
| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [1] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | Amine derivative | HeLa (Cervical) | 62.37 µg/mL | [2] |
| Carbamothioyl-furan-2-carboxamide | p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 (Liver) | - (33.29% cell viability at 20 µg/mL) | [3] |
| Benzofuran-2-carboxylic acid N-phenylamide | Compound 3m | Various | Potent (low micromolar) | [4] |
Insights into Structure-Activity Relationship (SAR):
The anticancer activity of these derivatives is highly dependent on the nature of the substituents. For instance, in a series of furan-based compounds, a pyridine carbohydrazide and an N-phenyl triazinone derivative (compounds 4 and 7) exhibited potent activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[1] This suggests that the introduction of larger, nitrogen-containing heterocyclic moieties can significantly enhance cytotoxicity. In another study, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their anticancer potential. The derivative with a p-tolyl group showed the highest activity against hepatocellular carcinoma cells.[3] Furthermore, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) has been identified as a lead scaffold with outstanding anticancer and NF-κB inhibitory activity.[4]
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted furan-2-carboxylic acid derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: General synthetic route for N-substituted furan-2-carboxamides.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The furan scaffold is a component of several established antimicrobial drugs, and research continues to explore new derivatives with enhanced potency and broader spectrums of activity. These compounds often exert their effects by interfering with essential microbial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Comparative Antimicrobial Efficacy of Furan-2-Carboxamide Derivatives:
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| Carbamothioyl-furan-2-carboxamide | Compound 4f | E. coli | 230-295 | [3] |
| Carbamothioyl-furan-2-carboxamide | Compound 4f | S. aureus | 230-295 | [3] |
| Carbamothioyl-furan-2-carboxamide | Compound 4f | B. cereus | 230-295 | [3] |
| Carbamothioyl-furan-2-carboxamide | Compounds 4a, 4b, 4c | Fungal strains | 120.7-190 | [3] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Various | C. albicans | 64 | [5] |
Insights into Structure-Activity Relationship (SAR):
In a study of carbamothioyl-furan-2-carboxamide derivatives, compounds with aromatic moieties demonstrated significant antimicrobial activity.[3] This is likely due to increased lipophilicity, which facilitates penetration of the microbial cell membrane. The antifungal activity of these compounds was particularly noteworthy, with several derivatives exhibiting potent activity against various fungal strains.[3] Another study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives found that these compounds effectively inhibited the growth of the yeast-like fungus Candida albicans at a concentration of 64 µg/mL.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the substituted furan-2-carboxylic acid derivative in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for determining the MIC of furan derivatives.
Antidiabetic Activity: A Novel Approach to Glycemic Control
Recent research has uncovered the potential of substituted furan-2-carboxylic acid derivatives in the management of type 2 diabetes. A key mechanism of action appears to be the inhibition of hepatic gluconeogenesis, the process by which the liver produces glucose.
Performance of a Furan-2-Carboxylic Acid Derivative in a Diabetic Mouse Model:
A novel furan-2-carboxylic acid derivative, identified through phenotypic screening, has shown promising results in preclinical studies.[6] In a mouse model of type 2 diabetes (ob/ob mice), oral administration of this compound at a dose of 5 mg/kg led to significant reductions in both non-fasting and fasting blood glucose levels by 34.9% and 40.5%, respectively, after 24 days of treatment.[6] Importantly, the compound exhibited high oral bioavailability and did not cause any significant effects on body weight or food intake.[6]
Mechanism of Action: Inhibition of Gluconeogenesis
The antidiabetic effect of these compounds is attributed to their ability to inhibit gluconeogenesis in the liver. While the precise molecular target is still under investigation, it is hypothesized that these derivatives interfere with key enzymes in the gluconeogenic pathway.
Caption: Inhibition of hepatic gluconeogenesis by furan derivatives.
Agricultural Applications: Protecting Crops from Fungal Pathogens
Beyond human medicine, substituted furan-2-carboxylic acids are finding applications in agriculture as fungicides. The development of new antifungal agents is crucial for ensuring food security and preventing crop losses due to fungal diseases.
A study focused on a natural furanoid compound, 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA), and synthesized four series of derivatives.[7][8] Several of these derivatives exhibited significant inhibitory effects against prevalent plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum.[7][8] Structure-activity relationship analysis revealed that peptide-containing derivatives displayed superior antifungal potency compared to their hydrazide, amide, and ester counterparts.[7][8] The most promising compound, 5g, demonstrated potent in vivo efficacy against S. sclerotiorum and B. cinerea, with EC50 values of 17.14 µg/mL and 19.63 µg/mL, respectively.[7][8] These values were significantly lower than those of the natural product HHCA, highlighting the potential for developing highly effective, furan-based fungicides for agricultural use.[7][8]
Conclusion: A Scaffold with a Bright Future
The substituted furan-2-carboxylic acid scaffold has unequivocally demonstrated its value across a diverse range of applications. From combating cancer and infectious diseases to managing metabolic disorders and protecting our food supply, the derivatives of this humble heterocycle continue to impress with their potent and tunable biological activities. The insights gained from structure-activity relationship studies are paving the way for the rational design of next-generation compounds with improved efficacy and safety profiles. As our understanding of the molecular mechanisms underlying their activity deepens, we can anticipate the development of even more innovative and impactful applications for this versatile chemical entity. This guide serves as a testament to the power of medicinal chemistry to transform a simple molecular framework into a source of solutions for some of our most pressing scientific and societal challenges.
References
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- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
- 7. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking Catalysts for Furan Chlorosulfonation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of catalytic systems for the chlorosulfonation of furan. Moving beyond a simple recitation of methods, we will dissect the causal factors behind experimental design, evaluate catalyst performance with supporting data, and provide a robust, field-tested protocol. The objective is to equip you with the expert insights needed to select and optimize the ideal catalytic system for your specific application, whether in academic research or pharmaceutical development.
The Strategic Importance of Furan Chlorosulfonation
Furan is a five-membered aromatic heterocycle whose derivatives are foundational building blocks in medicinal chemistry and materials science.[1] The introduction of a chlorosulfonyl group (-SO₂Cl) via electrophilic substitution transforms the furan ring into a highly versatile intermediate. This functional group is a direct precursor to sulfonamides, a privileged scaffold in a vast array of therapeutic agents.
The reaction is an electrophilic aromatic substitution where an electron-rich furan ring attacks a potent electrophile, typically derived from sulfur trioxide.[2][3] The choice of catalyst or sulfonating agent is the most critical parameter, directly influencing reaction efficiency, selectivity for the desired 2-substituted product, and the purity of the final compound.[3]
Comparative Performance Analysis of Key Catalysts
The selection of a catalyst is a balance of reactivity, selectivity, cost, safety, and scalability. While numerous reagents can effect this transformation, they exhibit significant performance differences. The following table summarizes a comparative analysis based on literature data.
| Catalyst / Reagent | Key Advantages | Disadvantages | Typical Yield Range (%) | Selectivity (for 2-isomer) |
| Chlorosulfonic Acid | Potent, inexpensive, and widely available reagent.[4][5] | Highly corrosive and aggressive; can lead to charring, polysulfonation, and other side reactions if not strictly controlled.[4] | 60-80[6] | Moderate to Good |
| Sulfur Trioxide-Pyridine Complex | Mild, stable, and easy-to-handle solid; offers high selectivity and reduces side reactions.[2][7] Widely used for sulfonating sensitive heterocycles like furan and pyrrole.[8][9] | Pyridine can be difficult to remove completely during workup; reagent cost is higher than chlorosulfonic acid.[10] | 85-95 | High |
| Sulfur Trioxide-DMF Complex | Effective sulfonating agent; can be used to generate the corresponding sulfonyl chloride in a one-pot reaction with thionyl chloride.[11] | Requires heating; potential for side reactions with the DMF solvent itself. | 70-85 | Good |
| Ionic Liquids (ILs) | Act as both solvent and catalyst; can offer high yields and clean reactions with no by-products.[12] Excellent for catalyst recycling.[12][13] | Higher initial cost; viscosity can pose challenges for stirring and product isolation. | 90-99[12] | High |
| Solid Acid Catalysts (e.g., Sulfonated Resins/Silica) | Heterogeneous nature allows for easy separation and catalyst reuse, aligning with green chemistry principles.[14][15][16] | Can exhibit lower activity compared to homogeneous catalysts; potential for mass transfer limitations.[17] | 70-90 | Moderate to High |
Detailed Experimental Protocol: Synthesis of Furan-2-sulfonyl Chloride
This protocol utilizes the sulfur trioxide-pyridine complex, a method proven to be highly selective and efficient for the chlorosulfonation of furan.
Materials & Equipment:
-
Furan (freshly distilled)
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
-
Standard, flame-dried laboratory glassware with magnetic stirring
-
Nitrogen or Argon inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL, three-necked, round-bottom flask under a nitrogen atmosphere, prepare a solution of furan (1.0 eq) in anhydrous DCM.
-
Initial Sulfonation: Cool the flask to 0 °C in an ice bath. To this solution, add the sulfur trioxide-pyridine complex (1.1 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the resulting suspension to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the formation of the intermediate furan-2-sulfonic acid by Thin Layer Chromatography (TLC).
-
Conversion to Sulfonyl Chloride: Once the initial reaction is complete, cool the mixture back to 0 °C. Cautiously add anhydrous DMF (2.0 eq) followed by the dropwise addition of thionyl chloride (1.5 eq) via a dropping funnel.
-
Final Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with cold brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and remove the solvent under reduced pressure at low temperature to yield the crude furan-2-sulfonyl chloride.[18] Further purification can be achieved by vacuum distillation if required.
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow of the experimental protocol, from setup to the isolation of the final product.
Caption: Workflow for the two-stage synthesis of furan-2-sulfonyl chloride.
The Rationale Behind the Protocol: Ensuring Success and Safety
A protocol is more than a series of steps; it is a system designed for reproducibility and safety. The methodology detailed above incorporates several critical control points:
-
Anhydrous Conditions: Furan and the reaction intermediates are sensitive to moisture. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is essential to prevent hydrolysis of the reagents and the final sulfonyl chloride product.
-
Temperature Control: The initial sulfonation is exothermic. Maintaining a low temperature (0-5 °C) during the addition of the SO₃·py complex is critical to prevent uncontrolled reactions, the formation of polymeric tars, and degradation of the furan ring.[19]
-
Stepwise Reagent Addition: The protocol is a two-stage, one-pot procedure. The formation of the sulfonic acid intermediate before the addition of the chlorinating agent (thionyl chloride) ensures a cleaner reaction and higher yield of the desired sulfonyl chloride.[6]
-
Controlled Quenching: Pouring the reaction mixture onto ice serves the dual purpose of hydrolyzing any remaining thionyl chloride and ensuring the product remains cold and stable during the initial phase of the workup.
By understanding and implementing these causal principles, a researcher can ensure the protocol is a self-validating system, leading to consistent and high-purity results.
Future Horizons: Innovations in Chlorosulfonation
The field continues to evolve, with a strong emphasis on developing more sustainable and efficient catalytic processes. Key areas of innovation include:
-
Continuous Flow Chemistry: Migrating these reactions from batch flasks to continuous flow reactors offers superior control over temperature, mixing, and reaction time. This technology can enhance safety, improve consistency, and increase throughput, making it ideal for scalable production.[20][21]
-
Advanced Heterogeneous Catalysts: Research into designing solid acid catalysts with optimized pore structures and acid site densities promises to deliver highly active, selective, and easily recyclable systems, further pushing the boundaries of green chemistry in this domain.[16][22][23]
By leveraging the data-driven comparisons and the robust protocol provided, scientists can make informed decisions to advance their research and development goals in the synthesis of furan-based compounds.
References
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Al-Rawashdeh, N. A., et al. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC Medicinal Chemistry. [Link]
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Ohno, H., et al. (2018). Sulfonate Ionic Liquid as a Stable and Active Catalyst for Levoglucosenone Production from Saccharides via Catalytic Pyrolysis. MDPI. [Link]
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Šereš, Z., et al. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. Molecules. [Link]
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- Duncia, J. V., et al. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
- Seddon, K. R., et al. (2007). Ionic liquids as catalysts, solvents and conversion agents. Ionic Liquids II.
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Wang, Y., et al. (2023). Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate. ACS Omega. [Link]
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National Center for Biotechnology Information. Synthesis of sulfonyl chloride substrate precursors. [Link]
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MES Voice. (2022). Furan Synthesis and Reactions. [Link]
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Tang, X., et al. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. [Link]
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Trejo-Machin, A., et al. (2023). Stable Sulfonic MCM-41 Catalyst for Furfural Production from Renewable Resources in a Biphasic System. MDPI. [Link]
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Kongparakul, S., et al. (2021). Highly efficient sulfonic MCM-41 catalyst for furfural production: Furan-based biofuel agent. ResearchGate. [Link]
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Connor, D. T., et al. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. European Patent Office. [Link]
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da Silva, M. J., et al. (2020). Preparation of sulfonated carbon-based catalysts from murumuru kernel shell and their performance in the esterification reaction. RSC Advances. [Link]
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Patra, A. K., et al. (2018). Efficient Solid Acid Catalyst Containing Lewis and Brønsted Acid Sites for the Production of Furfurals. ResearchGate. [Link]
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Glace, M., et al. (2023). General Scheme for Chlorosulfonation. ResearchGate. [Link]
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Glace, M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-(Chlorosulfonyl)furan-2-carboxylic acid
This document provides essential procedural guidance for the safe disposal of 5-(Chlorosulfonyl)furan-2-carboxylic acid. As a bifunctional molecule containing both a highly reactive sulfonyl chloride and a corrosive carboxylic acid, this compound demands a disposal strategy rooted in a thorough understanding of its chemical properties. The procedures outlined below are designed to mitigate risks by neutralizing the compound's reactivity in a controlled manner, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Part 1: Hazard Profile & Essential Protective Measures
The primary challenge in disposing of this compound stems from the sulfonyl chloride moiety. This functional group reacts vigorously and exothermically with water and other nucleophiles, including alcohols and amines.[1] This reaction hydrolyzes the sulfonyl chloride to sulfonic acid and liberates hydrogen chloride (HCl) gas, a toxic and corrosive substance.[1][2] The inherent acidity of the carboxylic acid group further contributes to the material's corrosive nature.
Therefore, this compound is classified as a reactive and corrosive hazardous waste .[3][4] Improper handling can lead to violent reactions, pressure buildup in sealed containers, and the release of dangerous fumes.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE |
| Water-Reactive | Reacts with moisture, potentially violently, to release toxic and corrosive HCl gas.[2] | Work must be conducted in a certified chemical fume hood.[5] |
| Corrosive | Causes severe skin burns and eye damage due to the presence of the sulfonyl chloride and carboxylic acid groups, and the HCl/sulfuric acid produced upon hydrolysis.[2] | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and ANSI-approved safety goggles and face shield are mandatory.[5][6] |
| Toxic | Inhalation of HCl gas or dust from the solid compound can cause severe respiratory irritation.[7][8] | A properly functioning chemical fume hood is the primary engineering control. Respirators may be required for spill cleanup.[2][5] |
Part 2: The Disposal Decision Workflow
The correct disposal procedure depends on whether you are dealing with a dilute waste stream from a reaction workup or an unwanted bulk container of the pure reagent. Quenching large, concentrated quantities of reactive chemicals is a high-risk activity that should be avoided by laboratory personnel.[9] The following workflow provides a clear decision path.
Caption: Disposal decision workflow for this compound.
Part 3: Step-by-Step Disposal Protocols
These protocols provide detailed methodologies for the two primary disposal scenarios identified in the workflow.
Protocol A: Inactivation (Quenching) of Dilute Waste Streams
This procedure is intended for neutralizing residual reactive material in solution following a chemical reaction (e.g., from a reaction mixture or extraction).
Causality: The core principle is the slow, controlled addition of the reactive waste to a weak base. A weak base like sodium bicarbonate is used to neutralize the forming HCl and the carboxylic acid without causing a dangerously fast, uncontrolled reaction. The cold temperature helps dissipate the exothermic heat of reaction.
Methodology:
-
Preparation: In a chemical fume hood, place a suitably sized beaker or flask containing a stirred, cold (ice bath) 10% aqueous solution of sodium bicarbonate (NaHCO₃). The amount of bicarbonate solution should be in significant excess (at least 10-fold molar excess) relative to the estimated amount of sulfonyl chloride.
-
Controlled Addition: Using an addition funnel or a pipette, add the waste stream containing this compound dropwise to the stirred bicarbonate solution.
-
Observation: Vigorous gas evolution (CO₂) will be observed. The rate of addition must be controlled to prevent excessive foaming, which could cause the reaction to overflow the container.
-
Completion: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove the bath and let it stir at room temperature for at least one hour to ensure the reaction is complete.
-
Verification: Check the pH of the aqueous solution using a pH strip or meter. The pH should be in the neutral range (6-9). If it is still acidic, slowly add more sodium bicarbonate solution until the pH is stable in the neutral range.
-
Collection: Transfer the fully quenched and neutralized aqueous solution into a properly labeled hazardous waste container. The label must include the words "Hazardous Waste" and list all chemical components of the neutralized mixture.[10]
-
Final Disposal: Store the container in your lab's designated Satellite Accumulation Area for pickup by your institution's Environmental Health and Safety (EHS) department.[10][11]
Protocol B: Disposal of Unwanted or Expired Bulk Reagent
This procedure applies to the disposal of the chemical in its original manufacturer's container or any other container holding the pure, unreacted substance.
Causality: Attempting to quench a bulk quantity of a water-reactive chemical like a sulfonyl chloride is extremely dangerous for non-specialists. The reaction can generate a large amount of heat and gas very quickly, leading to a runaway reaction, pressure buildup, and container failure. Therefore, the authoritative best practice is to transfer this risk to trained EHS professionals.[9]
Methodology:
-
Do NOT Quench: Under no circumstances should you attempt to neutralize the contents of the container by adding water, base, or any other reagent.[9]
-
Inspect Container: Ensure the container is in good condition with a securely fitting cap. If the container is compromised (cracked, leaking, lid damaged), do not move it. Secure the area and contact your EHS office immediately for emergency pickup.[9]
-
Labeling: For a container in good condition, fill out a hazardous waste tag. Clearly write the full, unambiguous chemical name: "this compound". Note its reactive and corrosive hazards on the label.
-
Storage: Place the securely capped and labeled container in a designated and inspected Satellite Accumulation Area.[10] Ensure it is segregated from incompatible materials, particularly bases and aqueous solutions.[10][12]
-
Arrange Pickup: Contact your EHS office to arrange for the collection of the unwanted reactive material.
Part 4: Regulatory and Compliance Framework
All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, these are primarily enforced by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) under the Laboratory Standard (29 CFR 1910.1450).[13]
Key compliance points include:
-
Waste Determination: Properly identifying waste as hazardous, as has been done here.[14][15]
-
Proper Labeling: All hazardous waste containers must be clearly labeled with their contents and associated hazards.[11][16]
-
Segregation: Incompatible waste streams must be stored separately to prevent accidental reactions.[4]
-
Training: All personnel who generate hazardous waste must be trained in these procedures and emergency protocols.[13][17]
Disposing of any chemical, especially a reactive one, down the drain is a serious violation of these regulations and can cause significant damage to plumbing and the environment.[3][18]
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A Senior Application Scientist's Guide to Handling 5-(Chlorosulfonyl)furan-2-carboxylic Acid
This guide provides essential safety and handling protocols for 5-(Chlorosulfonyl)furan-2-carboxylic acid, a reactive compound utilized in advanced organic synthesis. Due to its dual functional nature, possessing both a carboxylic acid and a highly reactive sulfonyl chloride group, this reagent demands meticulous handling to ensure personnel safety and experimental integrity. The following procedures are grounded in established safety principles for corrosive and water-reactive chemicals.
Core Hazard Analysis: Understanding the Reactivity
This compound is a potent chemical intermediate. Its hazard profile is dominated by the sulfonyl chloride moiety, which is extremely susceptible to nucleophilic attack, particularly by water.
-
Extreme Corrosivity : The compound is destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1] Contact can cause severe burns.[2] This corrosive action is immediate upon contact and is exacerbated by its reaction with moisture.
-
High Reactivity with Water : Sulfonyl chlorides react exothermically, and sometimes violently, with water (including ambient humidity) to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[3][4] This reaction is the primary causal factor behind many of the handling requirements. The generation of corrosive HCl gas presents a significant inhalation hazard.[2]
-
Inhalation Hazard : Inhalation of dust or aerosols can cause respiratory irritation, and the decomposition products (HCl gas) can lead to severe conditions such as spasms, inflammation, edema of the larynx and bronchi, pneumonitis, and pulmonary edema.[1][5]
Table 1: Hazard Summary
| Hazard Type | Causality and Description | Potential Consequences |
|---|---|---|
| Skin & Eye Corrosion | The sulfonyl chloride group readily reacts with moisture on the skin or in the eyes, hydrolyzing to form corrosive acids. | Severe chemical burns, permanent eye damage.[1][2] |
| Water Reactivity | The electrophilic sulfur atom is rapidly attacked by water, leading to a vigorous exothermic reaction. | Splattering of corrosive material, release of toxic and corrosive hydrogen chloride gas.[3][4] |
| Respiratory Damage | Inhalation of the powder or its breakdown product, HCl gas, causes severe irritation and damage to the entire respiratory tract. | Laryngitis, shortness of breath, headache, nausea, and potentially fatal pulmonary edema.[1] |
| Incompatibilities | Reacts with strong bases, strong oxidizing agents, and alcohols.[3] | Violent reactions, release of toxic gases, and compromised experiments. |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks associated with this compound.[6] The selection of PPE must be based on the specific task being performed, accounting for the potential for splashes, spills, and aerosol generation.[7]
Table 2: Task-Based PPE Selection Guide
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Storage & Transport (Closed Container) | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Fully-buttoned lab coat | Not required if container is sealed and intact |
| Weighing & Dispensing (in Fume Hood) | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant apron over a lab coat | Work must be performed in a certified chemical fume hood.[5] |
| Reaction Setup/Quenching (Outside Hood) | Required: Chemical splash goggles AND a full-face shield. [8] | Double-gloving with chemical-resistant gloves | Chemical-resistant apron over a lab coat | Not recommended; perform these tasks in a hood whenever possible. |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant coveralls or suit | Air-purifying respirator with acid gas cartridges, or SCBA for large spills. |
Eye and Face Protection
Standard safety glasses are insufficient. Because of the severe and irreversible damage this chemical can cause to the eyes, the following are required:
-
Chemical Splash Goggles : Must be worn at all times when handling the compound.[9]
-
Face Shield : A full-face shield must be worn over chemical splash goggles during any operation with a heightened risk of splashes, such as transferring solutions or working outside of a fume hood.[8][9]
Skin and Body Protection
The goal is to prevent any skin contact.
-
Gloves : Chemical-resistant gloves are mandatory.[10] Nitrile or neoprene gloves are suitable for incidental contact.[7] Inspect gloves for any signs of degradation or pinholes before each use.[11] All contaminated clothing must be removed immediately, and the affected skin should be washed with plenty of water for at least 15 minutes.[2]
-
Lab Coat/Apron : A flame-resistant lab coat should be worn and kept fully buttoned. For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is essential.[7]
Respiratory Protection
All handling of this compound that may generate dust or vapors must be conducted within a certified chemical fume hood to protect against respiratory exposure.[3][5]
Operational Plan: From Storage to Reaction
A systematic workflow minimizes risk and ensures procedural consistency.
Step 1: Storage and Preparation
-
Storage : Store the container in a cool, dry, and well-ventilated area, separate from incompatible materials like bases, oxidizers, and alcohols.[3] The storage location must be secure and accessible only to authorized personnel.[1] The container must be kept tightly closed to prevent reaction with atmospheric moisture.[12]
-
Pre-Use Inspection : Before handling, visually inspect the container for any signs of damage or leakage.
-
Inert Atmosphere : For long-term storage or sensitive reactions, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended to preserve its integrity.[1][12]
Step 2: Weighing and Dispensing Protocol
-
Work Area : Perform all weighing and dispensing operations inside a certified chemical fume hood.
-
Don PPE : Put on all required PPE as outlined in Table 2.
-
Dispensing : Carefully open the container. Use a clean, dry spatula or scoop to transfer the desired amount of the solid to a pre-tared, dry container.
-
Closure : Promptly and securely close the main container to minimize its exposure to air.
-
Cleaning : Clean any residual powder from the spatula and weighing area using a dry cloth or paper towel, which must then be treated as hazardous waste. Do not use water for cleaning.[13]
Emergency and Disposal Plan
Immediate and correct response to an emergency is critical.
Personal Exposure
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[2][14] Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][14] Seek immediate medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.[2]
Spill Response
Never use water on a spill of this compound.[13]
Caption: Workflow for responding to a chemical spill.
Detailed Spill Cleanup Steps:
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.[13]
-
Protect : Don the appropriate PPE for spill cleanup (see Table 2).
-
Contain : Control the spread of the spill by creating a dike around the edges with a dry, inert material such as sand, dry lime, or soda ash. Do not use combustible absorbents like paper towels directly on the spill.[13]
-
Absorb : Gently cover and absorb the spilled material with the same inert absorbent.[15] Avoid creating dust.
-
Collect : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[13][15]
-
Decontaminate : Clean the spill area and any contaminated equipment.
-
Ventilate : Allow the area to ventilate thoroughly before resuming normal work.[13]
Waste Disposal
-
Categorization : All this compound waste, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.[1]
-
Containment : Store waste in a designated, properly labeled, and sealed container.[11] Do not mix with other waste streams.[1]
-
Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with all local and national regulations.[1][12]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
